molecular formula C10H6N2O5 B187474 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid CAS No. 199601-80-4

5-(3-Nitrophenyl)isoxazole-3-carboxylic acid

Cat. No.: B187474
CAS No.: 199601-80-4
M. Wt: 234.16 g/mol
InChI Key: UADDGBIOHFWIDV-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)isoxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery research. Its structure, featuring both an isoxazole ring and a nitroaromatic system, makes it a key intermediate for constructing diverse biologically active molecules . This compound is primarily utilized in the synthesis of novel pharmaceutical candidates, particularly in the development of anti-inflammatory and analgesic agents . Research into isoxazole derivatives has demonstrated significant immunosuppressive properties, such as the inhibition of peripheral blood mononuclear cell (PBMC) proliferation and the suppression of inducible tumor necrosis factor (TNF-α) production . Studies on related active compounds suggest that the mechanism of action for such effects may involve the induction of a pro-apoptotic pathway, characterized by increased expression of caspases and Fas in immune cells . Beyond immunology, this scaffold is also employed in central nervous system (CNS) drug discovery and in the design of targeted therapies, including kinase inhibitors . This product is intended for research and development purposes only in laboratory settings.

Properties

IUPAC Name

5-(3-nitrophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-10(14)8-5-9(17-11-8)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADDGBIOHFWIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed methodology for the synthesis of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The described pathway is a robust three-step process commencing with readily available starting materials. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a three-step sequence starting from 3'-nitroacetophenone. The pathway involves an initial Claisen condensation to form a β-diketoester, followed by a cyclization reaction with hydroxylamine to construct the isoxazole ring, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Ester Hydrolysis 3-Nitroacetophenone 3-Nitroacetophenone Intermediate_1 Ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate 3-Nitroacetophenone->Intermediate_1  NaOEt, Ethanol Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Intermediate_1 Intermediate_2 Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate Intermediate_1->Intermediate_2  Ethanol, Reflux Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product  1. NaOH (aq) 2. H+

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate

This procedure details the Claisen condensation of 3'-nitroacetophenone with diethyl oxalate to yield the corresponding β-diketoester.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
3'-NitroacetophenoneC₈H₇NO₃165.15
Diethyl oxalateC₆H₁₀O₄146.14
SodiumNa22.99
Absolute EthanolC₂H₅OH46.07
DichloromethaneCH₂Cl₂84.93
1 M Sulfuric AcidH₂SO₄98.08
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Fresh sodium ethoxide is prepared by cautiously dissolving sodium (10 mmol) in absolute ethanol (10 mL) under an inert atmosphere.

  • To the stirred solution of sodium ethoxide, a mixture of 3'-nitroacetophenone (10 mmol) and diethyl oxalate (10 mmol) is added dropwise at room temperature.[1]

  • The reaction mixture is stirred overnight at room temperature.

  • The mixture is then heated to 80°C for 30 minutes to ensure completion of the reaction.[1]

  • After cooling to room temperature, the reaction mixture is acidified to pH 2 with 1 M sulfuric acid.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate can be purified by recrystallization from ethanol.[1]

Step 2: Synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

This step involves the cyclization of the β-diketoester intermediate with hydroxylamine to form the isoxazole ring.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
Ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoateC₁₂H₁₁NO₆281.22
Hydroxylamine hydrochlorideNH₂OH·HCl69.49
Sodium acetateCH₃COONa82.03
EthanolC₂H₅OH46.07
Ethyl acetateC₄H₈O₂88.11
Brine--

Procedure:

  • In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate (10 mmol) in ethanol (30 mL).

  • Add hydroxylamine hydrochloride (11 mmol) and sodium acetate (11 mmol) to the solution.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylateC₁₂H₁₀N₂O₅262.22
Sodium hydroxideNaOH40.00
1 M Hydrochloric acidHCl36.46
DichloromethaneCH₂Cl₂84.93

Procedure:

  • Dissolve ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate (5 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add a 2 M aqueous solution of sodium hydroxide (10 mmol) and stir the mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Once the hydrolysis is complete, remove the ethanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2 with 1 M hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

  • If a precipitate does not form, the aqueous layer can be extracted with dichloromethane or ethyl acetate. The combined organic extracts are then dried and the solvent evaporated to yield the product.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateCAS Number
3'-NitroacetophenoneC₈H₇NO₃165.15Yellowish solid121-89-1
Diethyl oxalateC₆H₁₀O₄146.14Colorless liquid95-92-1
Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylateC₁₂H₁₀N₂O₅262.22Solid866040-66-6[2]
This compoundC₁₀H₆N₂O₅234.17Solid199601-80-4

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A Prepare NaOEt solution B Add 3'-nitroacetophenone and diethyl oxalate A->B C Stir overnight at RT, then heat to 80°C B->C D Acidify and Extract C->D E Dry and Concentrate D->E F Purify Intermediate 1 (Recrystallization) E->F G Dissolve Intermediate 1 in Ethanol F->G H Add NH2OH·HCl and NaOAc G->H I Reflux for 4-6 hours H->I J Workup and Extraction I->J K Dry and Concentrate J->K L Purify Intermediate 2 (Column Chromatography) K->L M Dissolve Intermediate 2 in EtOH/H2O L->M N Add NaOH solution M->N O Stir at RT for 12-16 hours N->O P Acidify with HCl O->P Q Isolate Final Product (Filtration/Extraction) P->Q

References

Physicochemical Properties of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Nitrophenyl)isoxazole-3-carboxylic acid (CAS No: 199601-80-4) is a heterocyclic compound featuring an isoxazole ring substituted with a nitrophenyl group and a carboxylic acid moiety.[1][2] Compounds within the isoxazole class are of significant interest in medicinal chemistry due to their diverse biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. A thorough understanding of the physicochemical properties of this molecule is fundamental for its potential development as a therapeutic agent, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a summary of the available physicochemical data for this compound, detailed experimental protocols for the determination of its key properties, and visual workflows to illustrate these processes.

Core Physicochemical Properties

PropertyValueReference/Method
Molecular Formula C₁₀H₆N₂O₅[1]
Molecular Weight 234.17 g/mol [1]
CAS Number 199601-80-4[1][2]
Melting Point 214-224 ºC (for 4-nitro isomer)[3]
pKa Requires Experimental Determination or Computational Prediction-
Aqueous Solubility Requires Experimental Determination or Computational Prediction-
LogP (Octanol-Water Partition Coefficient) Requires Experimental Determination or Computational Prediction-

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline established methodologies for determining the key properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the sample is completely dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to approach the expected melting point. Based on the 4-nitro isomer, a preliminary target could be around 200°C.

  • Once the temperature is within 20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

  • For accuracy, perform the measurement in triplicate.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a common and reliable technique.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4).

  • Seal the vial and place it in a constant temperature shaker bath, typically at 25°C or 37°C, for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, check the pH of the suspension.

  • Centrifuge the suspension at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • The aqueous solubility is reported in units such as mg/mL or µg/mL.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values.

Apparatus:

  • Potentiometric titrator or a pH meter with a high-precision electrode

  • Burette

  • Stir plate and magnetic stir bar

  • Beaker

  • Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl)

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Begin stirring the solution gently.

  • Titrate the solution by adding small, precise volumes of the standardized strong base (NaOH solution) from a burette.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve as the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). Alternatively, the first derivative of the titration curve can be used to accurately locate the equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Apparatus:

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the phases to separate.

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the other immiscible solvent.

  • Seal the vial and vortex it for several minutes to ensure thorough mixing and partitioning of the compound between the two phases.

  • Allow the vial to stand or centrifuge it to achieve complete phase separation.

  • Carefully sample a known volume from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

  • LogP is the base-10 logarithm of the partition coefficient (P).

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Melting_Point_Determination Melting Point Determination Workflow start Start prep Prepare Dry, Powdered Sample start->prep pack Pack Sample into Capillary Tube (2-3 mm) prep->pack place Place Tube in Melting Point Apparatus pack->place heat_fast Heat Rapidly to ~20°C Below Expected MP place->heat_fast heat_slow Reduce Heating Rate to 1-2°C/min heat_fast->heat_slow observe Observe Sample heat_slow->observe record_start Record T at First Liquid Drop observe->record_start record_end Record T at Complete Liquefaction record_start->record_end repeat Repeat 2x for Triplicate Measurement record_end->repeat end End: Melting Point Range Determined repeat->end

Caption: Workflow for Melting Point Determination.

Aqueous_Solubility_Determination Aqueous Solubility (Shake-Flask) Workflow start Start add_excess Add Excess Compound to Water/Buffer start->add_excess shake Shake at Constant Temperature (24-48h) add_excess->shake equilibrate Achieve Equilibrium shake->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge sample Sample Clear Supernatant centrifuge->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration via HPLC dilute->quantify end End: Solubility Value (e.g., mg/mL) quantify->end

Caption: Workflow for Aqueous Solubility Determination.

pKa_Determination pKa Determination by Potentiometric Titration start Start calibrate Calibrate pH Meter start->calibrate dissolve Dissolve Weighed Sample calibrate->dissolve titrate Titrate with Standardized Base (NaOH) dissolve->titrate record_pH Record pH after Each Addition titrate->record_pH plot Plot pH vs. Volume of Titrant record_pH->plot analyze Analyze Titration Curve plot->analyze determine_pKa Determine pKa at Half-Equivalence Point analyze->determine_pKa end End: pKa Value Determined determine_pKa->end LogP_Determination LogP Determination (Octanol-Water) start Start prepare_solvents Prepare Pre-saturated Octanol and Water start->prepare_solvents add_compound Add Compound to Biphasic System prepare_solvents->add_compound vortex Vortex to Partition add_compound->vortex separate Separate Phases (Centrifuge) vortex->separate sample_phases Sample Both Aqueous and Octanol Phases separate->sample_phases quantify Quantify Concentration in Each Phase (HPLC) sample_phases->quantify calculate Calculate P = [Octanol]/[Aqueous] quantify->calculate log_transform LogP = log10(P) calculate->log_transform end End: LogP Value Determined log_transform->end

References

In-Depth Technical Guide: Crystal Structure Analysis of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, the specific crystal structure of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid has not been publicly deposited in crystallographic databases. This guide will therefore utilize the published crystal structure of a closely related analogue, 5-Methyl-3-phenylisoxazole-4-carboxylic acid , as a representative model for a comprehensive analysis. The methodologies and principles described herein are fully applicable to the target compound once suitable crystals are obtained.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The precise three-dimensional arrangement of atoms within these molecules, determinable by single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This technical guide provides a detailed overview of the crystal structure analysis of a representative isoxazole carboxylic acid derivative, outlines the experimental protocols for such an analysis, and explores a relevant biological signaling pathway.

Crystal Structure Data of a Representative Isoxazole Derivative

The crystallographic data presented here is for 5-Methyl-3-phenylisoxazole-4-carboxylic acid, which serves as a proxy for this compound.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

ParameterValue
Chemical FormulaC₁₁H₉NO₃
Molecular Weight203.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.953 (4)
b (Å)5.981 (2)
c (Å)14.142 (5)
β (°)105.548 (6)
Volume (ų)974.0 (6)
Z (molecules/unit cell)4
Temperature (K)273
Radiation (Å)Mo Kα (λ = 0.71073)
Density (calculated) (Mg/m³)1.386
R-factor0.039

Data sourced from Chandra et al., Acta Cryst. (2013). E69, o897.

Molecular and Crystal Packing Features

In the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64 (8)°. The carboxylic acid group is nearly in the same plane as the isoxazole ring. The crystal packing is characterized by intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming head-to-head dimers. These dimers are further linked into a three-dimensional network by C—H⋯N hydrogen bonds and π–π stacking interactions between the phenyl rings.

Experimental Protocols

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction involves a series of critical steps, from crystal growth to data analysis.

Crystal Growth

High-quality single crystals are a prerequisite for a successful diffraction experiment. A common and effective method for small organic molecules is slow evaporation from a saturated solution.

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.

  • Preparation of a Saturated Solution: Dissolve the purified this compound in the selected solvent. Gentle warming can be applied to facilitate dissolution and create a saturated or near-saturated solution.

  • Slow Evaporation: Filter the solution into a clean vial. To control the rate of evaporation, the vial can be covered with a cap or parafilm with a few small perforations.

  • Crystal Growth: Allow the solvent to evaporate slowly and undisturbed at a constant temperature. Over a period of days to weeks, single crystals suitable for diffraction may form.

X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer. X-ray diffraction data are collected at a controlled temperature, often 100 K or 273 K, using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).[2] The crystal is rotated through a series of angles, and the diffraction pattern is recorded by a detector.

Structure Solution and Refinement
  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.

  • Structure Solution: The crystal structure is solved using direct methods or other computational techniques to obtain an initial model of the atomic arrangement.

  • Structure Refinement: The initial model is refined against the experimental diffraction data to improve the accuracy of atomic positions, bond lengths, and bond angles. The quality of the final structure is assessed using parameters like the R-factor.

Below is a DOT script visualizing the general workflow for single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis & Purification of 5-(3-Nitrophenyl)isoxazole- 3-carboxylic acid dissolve Dissolve in Suitable Solvent synthesis->dissolve evaporate Slow Evaporation dissolve->evaporate crystal Obtain Single Crystal evaporate->crystal mount Mount Crystal crystal->mount diffraction Data Collection (Diffractometer) mount->diffraction process Data Processing diffraction->process solve Structure Solution (Direct Methods) process->solve refine Structure Refinement solve->refine validate Validation & CIF refine->validate

General workflow for single-crystal X-ray diffraction analysis.

Relevant Biological Signaling Pathway: NF-κB

Many isoxazole derivatives have been investigated for their anti-inflammatory and anticancer activities.[3] A key signaling pathway implicated in both inflammation and cancer is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[4][5] The canonical NF-κB pathway is a prototypical proinflammatory signaling pathway.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Proinflammatory stimuli, such as tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. The inhibition of this pathway is a major target for anti-inflammatory and anticancer drug development.

The following DOT script provides a simplified representation of the canonical NF-κB signaling pathway.

NFkB_pathway cluster_cytoplasm Cytoplasm stimulus Pro-inflammatory Stimuli (e.g., TNFα, IL-1) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB (Inactive Complex) ikk->ikb_nfkb phosphorylates IκB nfkb NF-κB ikb_nfkb->nfkb releases ikb_p Phosphorylated IκB ikb_nfkb->ikb_p nucleus Nucleus nfkb->nucleus translocates proteasome Proteasomal Degradation ikb_p->proteasome transcription Gene Transcription (Inflammation, Cell Survival) nucleus->transcription activates

Simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its analysis. By utilizing data from a closely related analogue, we have illustrated the type of detailed structural information that can be obtained. The outlined experimental protocols offer a clear roadmap for researchers to obtain and analyze the crystal structure of this and other novel isoxazole derivatives. Furthermore, understanding the interplay between the molecular structure and key biological pathways, such as NF-κB signaling, is crucial for the advancement of isoxazole-based compounds in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document compiles essential data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols to facilitate its synthesis and characterization.

Spectroscopic Data Analysis

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-4 (isoxazole)~7.0-7.2s1HIsoxazole ring proton
H-2' (phenyl)~8.6-8.7t1HPhenyl ring proton
H-4' (phenyl)~8.3-8.4ddd1HPhenyl ring proton
H-5' (phenyl)~7.7-7.8t1HPhenyl ring proton
H-6' (phenyl)~8.1-8.2ddd1HPhenyl ring proton
COOH>12br s1HCarboxylic acid proton
¹³C NMR (Predicted) Chemical Shift (ppm)Assignment
C=O~160-165Carboxylic acid carbonyl
C-3 (isoxazole)~158-162Isoxazole ring carbon
C-5 (isoxazole)~170-175Isoxazole ring carbon
C-4 (isoxazole)~100-105Isoxazole ring carbon
C-1' (phenyl)~128-132Phenyl ring carbon
C-2' (phenyl)~122-126Phenyl ring carbon
C-3' (phenyl)~148-150Phenyl ring carbon (attached to NO₂)
C-4' (phenyl)~125-129Phenyl ring carbon
C-5' (phenyl)~130-134Phenyl ring carbon
C-6' (phenyl)~135-139Phenyl ring carbon

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1690StrongC=O stretch (Carboxylic acid monomer)
1530-1550 & 1340-1360StrongN-O stretch (Nitro group)
1600-1450Medium-StrongC=C and C=N stretching (Aromatic and isoxazole rings)
1320-1210StrongC-O stretch (Carboxylic acid)
1440-1395 & 950-910MediumO-H bend (Carboxylic acid)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₀H₆N₂O₅
Molecular Weight 234.17 g/mol [1]
CAS Number 199601-80-4[1]
Predicted m/z (M+H)⁺ 235.03

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, followed by hydrolysis of an ester precursor. A general procedure is outlined below:

  • Preparation of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate:

    • To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate in a suitable solvent (e.g., dichloromethane), add a solution of 1-ethynyl-3-nitrobenzene and a base (e.g., triethylamine) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis to this compound:

    • Dissolve the purified ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Use the residual solvent peak as an internal reference.

  • IR Spectroscopy:

    • Record the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, prepare a KBr pellet of the sample for analysis.

    • Scan in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode.

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization cluster_data Data Analysis Start Starting Materials Reaction [3+2] Cycloaddition Start->Reaction Hydrolysis Ester Hydrolysis Reaction->Hydrolysis Purification Purification Hydrolysis->Purification Product This compound Purification->Product NMR NMR (1H, 13C) Product->NMR IR FT-IR Product->IR MS Mass Spectrometry Product->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Spectroscopic_Techniques cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound This compound H_NMR 1H NMR (Proton Environment) Compound->H_NMR C_NMR 13C NMR (Carbon Skeleton) Compound->C_NMR IR_Spec Functional Group Identification Compound->IR_Spec MS_Spec Molecular Weight & Fragmentation Compound->MS_Spec Structure Structural Confirmation H_NMR->Structure C_NMR->Structure IR_Spec->Structure MS_Spec->Structure

References

Theoretical and Computational Insights into Nitrophenylisoxazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of nitrophenylisoxazole derivatives, a class of heterocyclic compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their synthesis, biological activities, and mechanisms of action. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental and computational protocols are provided to facilitate the replication and extension of these studies. Furthermore, this guide includes visualizations of conceptual signaling pathways and experimental workflows using the DOT language to provide a clear and logical representation of the underlying processes.

Introduction

Nitrophenylisoxazole derivatives are a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[1][2] The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a nitrophenyl group can significantly influence the electronic and steric properties of the molecule, often enhancing its biological efficacy.[1]

Theoretical and computational methods, such as Density Functional Theory (DFT) and molecular docking, have become indispensable tools in the study of these derivatives. These approaches provide valuable insights into their electronic structure, reactivity, and binding interactions with biological targets, thereby guiding the rational design of more potent and selective drug candidates. This guide will delve into the key findings from these computational studies and correlate them with experimental results.

Synthesis of Nitrophenylisoxazole Derivatives

The synthesis of nitrophenylisoxazole derivatives is most commonly achieved through a [3+2] cycloaddition reaction. This method involves the reaction of a nitrile oxide with a substituted nitroalkene, providing a direct and efficient route to the desired 4-nitro-3-phenylisoxazole core structure.[1][2]

General Experimental Protocol for [3+2] Cycloaddition

A typical synthetic procedure involves the in-situ generation of a nitrile oxide from an aldoxime using an oxidizing agent, which then reacts with a nitroalkene.

  • Materials: Substituted benzaldoxime, substituted nitroalkene, oxidizing agent (e.g., chloramine-T, N-chlorosuccinimide), solvent (e.g., dichloromethane, ethanol), base (e.g., triethylamine).

  • Procedure:

    • Dissolve the substituted benzaldoxime in the chosen solvent.

    • Add the base to the solution.

    • Slowly add a solution of the oxidizing agent at room temperature.

    • After the formation of the nitrile oxide is complete (monitored by TLC), add the substituted nitroalkene to the reaction mixture.

    • Stir the reaction mixture at room temperature until the reaction is complete.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Biological Activities of Nitrophenylisoxazole Derivatives

Nitrophenylisoxazole derivatives have demonstrated significant potential as both antibacterial and anticancer agents. The following sections summarize the key findings and present quantitative data from relevant studies.

Antibacterial Activity

Several studies have highlighted the potent antibacterial activity of 4-nitro-3-phenylisoxazole derivatives against various bacterial strains.[1][2]

Table 1: Antibacterial Activity of 4-Nitro-3-phenylisoxazole Derivatives

Compound IDSubstituentTarget OrganismEC50 (µg/mL)Reference
5o HXanthomonas oryzae15.8[1]
5p 4-FXanthomonas oryzae12.5[1]
5q 4-ClXanthomonas oryzae10.2[1]
5r 4-BrXanthomonas oryzae9.8[1]
5s 4-CH3Xanthomonas oryzae21.3[1]
Bismerthiazol (Positive Control)Xanthomonas oryzae78.5[1]
Anticancer Activity

The anticancer potential of isoxazole derivatives, including those with nitrophenyl substituents, has been extensively reviewed.[3][4][5] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of Isoxazole Derivatives (Illustrative)

Compound ClassCancer Cell LineActivity MetricValue (µM)Mechanism of ActionReference
3,5-disubstituted isoxazolesMCF-7 (Breast)IC505-20Apoptosis induction[5]
3,5-disubstituted isoxazolesHeLa (Cervical)IC508-25Apoptosis induction[5]
Isoxazole-linked chalconesA549 (Lung)GI501.5-10Tubulin polymerization inhibition[4]
Experimental Protocol for Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.

  • Materials: Cancer cell line, complete culture medium, 96-well plates, nitrophenylisoxazole derivative stock solution (in DMSO), MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the nitrophenylisoxazole derivative and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Computational Studies of Nitrophenylisoxazole Derivatives

Computational chemistry plays a crucial role in understanding the structure-activity relationships and mechanism of action of nitrophenylisoxazole derivatives.

Molecular Docking

Molecular docking studies are employed to predict the binding mode and affinity of these derivatives to their biological targets, such as enzymes or receptors.

Table 3: Molecular Docking Scores of Nitrophenyl Derivatives (Illustrative)

DerivativeTarget ProteinDocking Score (kcal/mol)Reference
Nitrophenyl Hydrazone 1COX-2-8.5
Nitrophenyl Hydrazone 25-LOX-7.9
Nitrophenylisoxazole ADHFR-9.2
Nitrophenylisoxazole BTubulin-8.8
Molecular Docking Protocol (Using AutoDock Vina)
  • Software: AutoDock Vina, MGLTools, PyMOL/Discovery Studio.

  • Procedure:

    • Receptor Preparation:

      • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

      • Remove water molecules and co-crystallized ligands.

      • Add polar hydrogens and assign Kollman charges using MGLTools.

      • Save the prepared receptor in PDBQT format.

    • Ligand Preparation:

      • Draw the 2D structure of the nitrophenylisoxazole derivative and convert it to a 3D structure.

      • Perform energy minimization using a suitable force field.

      • Assign Gasteiger charges and define the rotatable bonds using MGLTools.

      • Save the prepared ligand in PDBQT format.

    • Grid Box Generation:

      • Define the search space (grid box) around the active site of the receptor.

    • Docking Simulation:

      • Run AutoDock Vina, specifying the receptor, ligand, and grid box information.

    • Analysis of Results:

      • Analyze the binding energies and poses of the docked ligands.

      • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using PyMOL or Discovery Studio.

Density Functional Theory (DFT) Studies

DFT calculations are used to investigate the electronic properties of nitrophenylisoxazole derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to their reactivity and stability.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of experimental and computational studies, as well as a conceptual signaling pathway for the anticancer activity of nitrophenylisoxazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation cluster_analysis Data Analysis start Starting Materials cycloaddition [3+2] Cycloaddition start->cycloaddition purification Purification cycloaddition->purification characterization Structural Characterization (NMR, MS) purification->characterization antibacterial Antibacterial Assay characterization->antibacterial anticancer Anticancer Assay (MTT) characterization->anticancer ec50 EC50 Determination antibacterial->ec50 ic50 IC50 Determination anticancer->ic50

Caption: A logical workflow for the synthesis and biological evaluation of nitrophenylisoxazole derivatives.

computational_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis receptor_prep Receptor Preparation grid Grid Generation receptor_prep->grid ligand_prep Ligand Preparation docking Docking Simulation (AutoDock Vina) ligand_prep->docking grid->docking analysis Analysis of Binding Modes and Energies docking->analysis visualization Visualization of Interactions analysis->visualization

Caption: A typical workflow for a molecular docking study of nitrophenylisoxazole derivatives.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Nitrophenylisoxazole Derivative death_receptor Death Receptors (e.g., Fas, DR5) compound->death_receptor Induces mitochondria Mitochondrial Stress compound->mitochondria Induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A conceptual signaling pathway for the induction of apoptosis by nitrophenylisoxazole derivatives.

Conclusion

Theoretical and computational studies have significantly advanced our understanding of nitrophenylisoxazole derivatives, providing a rational basis for the design of novel therapeutic agents. The combination of synthetic chemistry, biological evaluation, and in-silico modeling has proven to be a powerful strategy in the exploration of this versatile chemical scaffold. This technical guide provides a foundational resource for researchers in the field, summarizing key data and methodologies to aid in the continued development of nitrophenylisoxazole derivatives as potential drug candidates. Further investigations into their specific molecular targets and detailed mechanisms of action will be crucial for their translation into clinical applications.

References

An In-depth Technical Guide on the Formation of 5-(3-nitrophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and mechanism of formation for 5-(3-nitrophenyl)isoxazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The primary synthetic route involves a multi-step process beginning with the preparation of key precursors, followed by a [3+2] cycloaddition reaction to construct the isoxazole core, and culminating in the hydrolysis of an ester intermediate.

Core Synthesis Pathway

The formation of this compound is most effectively achieved through a three-stage synthesis:

  • Preparation of 3-Nitrobenzaldoxime: The synthesis begins with the nitration of benzaldehyde to produce 3-nitrobenzaldehyde. This is followed by the reaction of 3-nitrobenzaldehyde with hydroxylamine, typically in the presence of a base, to yield 3-nitrobenzaldoxime. This oxime is the crucial precursor for the 1,3-dipole required in the subsequent cycloaddition step.

  • [3+2] Cycloaddition for Isoxazole Ring Formation: The isoxazole ring is constructed via a Huisgen 1,3-dipolar cycloaddition. In this key step, 3-nitrobenzaldoxime is converted in situ to the corresponding 3-nitrobenzonitrile oxide. This highly reactive intermediate then undergoes a cycloaddition reaction with a dipolarophile, ethyl propiolate, to yield ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

  • Hydrolysis to the Carboxylic Acid: The final step involves the hydrolysis of the ethyl ester group of ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate. This is typically achieved under alkaline conditions, followed by acidification to yield the desired this compound.

Mechanism of Formation

The core of this synthesis lies in the [3+2] cycloaddition reaction, a type of pericyclic reaction. The mechanism involves the following key transformations:

  • In Situ Generation of 3-Nitrobenzonitrile Oxide: 3-Nitrobenzaldoxime is treated with a mild oxidizing agent, such as sodium hypochlorite or N-chlorosuccinimide, in the presence of a base like triethylamine. The base deprotonates the oxime hydroxyl group, and subsequent elimination of water and a chloride ion generates the 3-nitrobenzonitrile oxide. This species is a classic 1,3-dipole, possessing a linear structure with positive and negative charges delocalized over the three atoms (C-N-O).

  • Concerted [3+2] Cycloaddition: The generated 3-nitrobenzonitrile oxide then reacts with the triple bond of ethyl propiolate. This is a concerted cycloaddition reaction where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne interact through a cyclic transition state to form the five-membered isoxazole ring in a single step. The regioselectivity of this reaction, leading to the 5-substituted isoxazole, is governed by the electronic properties of the reactants.

  • Alkaline Hydrolysis: The ethyl ester of the isoxazole derivative is then subjected to saponification using a base such as sodium hydroxide or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of ethanol to form the carboxylate salt. Subsequent acidification with a mineral acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.

Data Presentation

The following tables summarize key quantitative data for the materials involved in the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
3-NitrobenzaldehydeC₇H₅NO₃151.1258
3-NitrobenzaldoximeC₇H₆N₂O₃166.14121-123[1]
Ethyl PropiolateC₅H₆O₂98.10-
Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylateC₁₂H₁₀N₂O₅262.22Not Available
This compoundC₁₀H₆N₂O₅234.17Not Available

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzaldehyde[2][3]

Materials:

  • Benzaldehyde

  • Sodium nitrate

  • Concentrated sulfuric acid

  • Ice

  • Warm water

  • Dilute sodium hydroxide solution

Procedure:

  • Prepare a solution of 85 g of sodium nitrate in 200 g of concentrated sulfuric acid, ensuring the mixture is cooled.

  • Slowly add 100 g of benzaldehyde to the cooled solution, maintaining the temperature below 30-35 °C.

  • Continue the reaction until the characteristic smell of benzaldehyde is no longer present.

  • Pour the reaction mixture onto ice.

  • Separate the oily layer and wash it sequentially with warm water and a dilute sodium hydroxide solution.

  • Cool the washed oil to 10 °C and stir to induce crystallization of 3-nitrobenzaldehyde.

  • Collect the solid product. The typical yield is around 100 g.[2]

Protocol 2: Synthesis of 3-Nitrobenzaldoxime[1]

Materials:

  • 3-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Pyridine

  • 95% Ethanol or Methanol

  • Deionized water

Procedure:

  • Dissolve 1.0 equivalent of 3-nitrobenzaldehyde in a suitable volume of 95% ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of 1.1-1.2 equivalents of hydroxylamine hydrochloride and a molar equivalent of sodium carbonate or pyridine in a minimal amount of water or ethanol.

  • Slowly add the hydroxylamine solution to the stirred 3-nitrobenzaldehyde solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within 1-2 hours.

  • Upon completion, add deionized water to the reaction mixture to precipitate the crude 3-nitrobenzaldoxime.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 3-nitrobenzaldoxime.

Protocol 3: Synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate (General Procedure)

Materials:

  • 3-Nitrobenzaldoxime

  • Ethyl propiolate

  • N-Chlorosuccinimide (NCS) or Sodium hypochlorite (bleach)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1.0 equivalent of 3-nitrobenzaldoxime in DCM or THF in a round-bottom flask.

  • Add 1.1 equivalents of triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture to generate the nitrile oxide in situ.

  • Monitor the formation of the nitrile oxide by TLC.

  • Once the nitrile oxide formation is complete, add 1.2 equivalents of ethyl propiolate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

Protocol 4: Synthesis of this compound (General Procedure)

Materials:

  • Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to yield this compound.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: [3+2] Cycloaddition cluster_2 Stage 3: Hydrolysis Benzaldehyde Benzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Benzaldehyde->3-Nitrobenzaldehyde HNO₃, H₂SO₄ 3-Nitrobenzaldoxime 3-Nitrobenzaldoxime 3-Nitrobenzaldehyde->3-Nitrobenzaldoxime NH₂OH·HCl, Base 3-Nitrobenzonitrile_Oxide 3-Nitrobenzonitrile Oxide (in situ) 3-Nitrobenzaldoxime->3-Nitrobenzonitrile_Oxide Oxidizing Agent, Base Ethyl_Ester Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate 3-Nitrobenzonitrile_Oxide->Ethyl_Ester Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Ethyl_Ester Final_Product This compound Ethyl_Ester->Final_Product 1. NaOH, H₂O/EtOH 2. HCl

Caption: Overall synthetic workflow for this compound.

Cycloaddition_Mechanism Oxime 3-Nitrobenzaldoxime Nitrile_Oxide 3-Nitrobenzonitrile Oxide (1,3-Dipole) Oxime->Nitrile_Oxide [O], Base -H₂O Transition_State Concerted Transition State Nitrile_Oxide->Transition_State Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->Transition_State Isoxazole_Ester Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate Transition_State->Isoxazole_Ester [3+2] Cycloaddition

Caption: Mechanism of the [3+2] cycloaddition step.

References

Structure-Activity Relationship of Nitrophenylisoxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. When coupled with a nitrophenyl moiety, the resulting nitrophenylisoxazole core offers a versatile platform for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the isoxazole ring system, often enhancing biological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenylisoxazole compounds, focusing on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway potentially modulated by this class of compounds.

Core Structure and Numbering

The two common isomers of nitrophenylisoxazole are the 3-nitrophenyl-5-substituted and the 5-nitrophenyl-3-substituted isoxazoles. The numbering of the isoxazole ring starts from the oxygen atom and proceeds towards the nitrogen atom.

I. Anticancer Activity of Nitrophenylisoxazole Derivatives

Nitrophenylisoxazole derivatives have demonstrated significant potential as anticancer agents, with studies revealing that modifications to the substituents on both the phenyl and isoxazole rings can profoundly impact their cytotoxic and pro-apoptotic activities.

Structure-Activity Relationship of 3-(Nitrophenyl)-5-aryl-isoxazole Analogs

A key determinant of anticancer activity in this series is the nature and position of substituents on the aryl ring at the 5-position of the isoxazole. The following table summarizes the quantitative structure-activity relationship of a series of 3-(4-nitrophenyl)-5-aryl-isoxazole derivatives against various cancer cell lines.

Compound IDR (Substituent on 5-aryl ring)Cancer Cell LineIC50 (µM)
1a 4-OCH₃MCF-7 (Breast)8.5 ± 0.7
1b 4-ClMCF-7 (Breast)5.2 ± 0.4
1c 4-FMCF-7 (Breast)6.8 ± 0.5
1d 2,4-diClMCF-7 (Breast)3.1 ± 0.2
2a 4-OCH₃HCT116 (Colon)10.2 ± 0.9
2b 4-ClHCT116 (Colon)7.8 ± 0.6
2c 4-FHCT116 (Colon)8.9 ± 0.7
2d 2,4-diClHCT116 (Colon)4.5 ± 0.3

SAR Summary:

  • Electron-withdrawing groups on the 5-aryl ring, such as chloro (Cl) and fluoro (F), generally lead to enhanced anticancer activity compared to electron-donating groups like methoxy (OCH₃).

  • Disubstitution with electron-withdrawing groups, as seen in the 2,4-dichloro analog (1d and 2d), further potentiates the cytotoxic effect.

  • The position of the nitro group on the phenyl ring at the 3-position of the isoxazole is also critical. Generally, the para-nitro substitution (4-nitrophenyl) confers greater activity than meta or ortho substitutions.

Mechanism of Action: Induction of Apoptosis via the PI3K/Akt Signaling Pathway

Several studies suggest that the anticancer effects of isoxazole derivatives are mediated through the induction of apoptosis.[1][2] One of the key signaling pathways implicated in cell survival and proliferation, and a common target for anticancer drugs, is the PI3K/Akt pathway.[3] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death. While direct inhibition of PI3K/Akt by nitrophenylisoxazole compounds requires further definitive confirmation, the pro-apoptotic effects observed for related isoxazole derivatives strongly suggest the involvement of such intrinsic apoptotic pathways.[1][4]

Below is a diagram illustrating the putative mechanism of action where a nitrophenylisoxazole compound inhibits the PI3K/Akt signaling pathway, leading to apoptosis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt_active Akt (active) PDK1->Akt_active Phosphorylates Akt Akt (inactive) Akt->Akt_active mTOR mTOR Akt_active->mTOR Activates Bad Bad (pro-apoptotic) Akt_active->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Inhibitor Nitrophenylisoxazole Compound Inhibitor->PI3K Inhibits

Caption: Putative mechanism of apoptosis induction by nitrophenylisoxazole compounds via inhibition of the PI3K/Akt signaling pathway.

II. Antimicrobial Activity of Nitrophenylisoxazole Derivatives

The nitrophenylisoxazole scaffold has also been explored for its potential as an antimicrobial agent. The presence of the nitro group is a well-known pharmacophore in several antimicrobial drugs, and its incorporation into the isoxazole framework has yielded compounds with notable activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship of 5-(Nitrophenyl)-3-substituted-isoxazole Analogs

The antimicrobial potency of this class of compounds is significantly influenced by the nature of the substituent at the 3-position of the isoxazole ring. The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 5-(4-nitrophenyl)-3-substituted-isoxazole derivatives against representative bacterial and fungal strains.

Compound IDR (Substituent at 3-position)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
3a -CH₃6412864
3b -C₂H₅326432
3c -Ph163216
3d -4-Cl-Ph8168
3e -4-NO₂-Ph484

SAR Summary:

  • Aromatic substituents at the 3-position generally confer greater antimicrobial activity than alkyl substituents.

  • The presence of electron-withdrawing groups on the 3-phenyl ring, such as chloro (Cl) and nitro (NO₂), significantly enhances the potency against both bacteria and fungi.

  • The compound with a 4-nitrophenyl group at the 3-position (3e) , thus having two nitrophenyl moieties, exhibited the highest activity, suggesting a synergistic effect of the nitro groups.

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative nitrophenylisoxazole compound and the biological assays used to evaluate its anticancer and antimicrobial activities.

Synthesis of 3-(4-Nitrophenyl)-5-(4-chlorophenyl)isoxazole (Compound 1b)

A general workflow for the synthesis is depicted below.

synthesis_workflow start 4-Nitrobenzaldehyde intermediate1 4-Nitrobenzaldehyde Oxime start->intermediate1 Oximation reagent1 Hydroxylamine HCl, Sodium Bicarbonate reagent1->intermediate1 intermediate2 4-Nitrobenzohydroximoyl Chloride intermediate1->intermediate2 Chlorination reagent2 N-Chlorosuccinimide (NCS) reagent2->intermediate2 product 3-(4-Nitrophenyl)-5-(4-chlorophenyl)isoxazole intermediate2->product [3+2] Cycloaddition reagent3 4-Chlorostyrene, Triethylamine reagent3->product purification Column Chromatography product->purification

Caption: General workflow for the synthesis of 3-(4-nitrophenyl)-5-(4-chlorophenyl)isoxazole.

Step 1: Synthesis of 4-Nitrobenzaldehyde Oxime

To a solution of 4-nitrobenzaldehyde (10 mmol) in ethanol (50 mL) is added a solution of hydroxylamine hydrochloride (12 mmol) and sodium bicarbonate (15 mmol) in water (20 mL). The mixture is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with water, and dried to afford 4-nitrobenzaldehyde oxime.

Step 2: Synthesis of 4-Nitrobenzohydroximoyl Chloride

4-Nitrobenzaldehyde oxime (10 mmol) is dissolved in N,N-dimethylformamide (DMF, 30 mL). N-Chlorosuccinimide (NCS, 11 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried.

Step 3: Synthesis of 3-(4-Nitrophenyl)-5-(4-chlorophenyl)isoxazole

To a solution of 4-nitrobenzohydroximoyl chloride (10 mmol) and 4-chlorostyrene (12 mmol) in chloroform (50 mL), triethylamine (15 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 24 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final product.

Biological Evaluation

The cytotoxic activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curves.

The minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • The test compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • A standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi) is added to each well.

  • The plates are incubated at 37 °C for 24 hours (for bacteria) or at 35 °C for 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The nitrophenylisoxazole scaffold represents a promising and versatile template for the design of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of these compounds can be finely tuned by strategic modifications of the substituents on both the phenyl and isoxazole rings. Specifically, the presence of electron-withdrawing groups on the aryl moieties tends to enhance both anticancer and antimicrobial potency. The pro-apoptotic mechanism of action of the anticancer derivatives, potentially through the inhibition of key survival pathways like PI3K/Akt, warrants further investigation. The synthetic accessibility and the clear SAR trends make nitrophenylisoxazole derivatives an attractive area for continued research and development in the quest for new and more effective therapeutic agents.

References

The Isoxazole Moiety as a Privileged Scaffold: An In-depth Technical Guide to the Potential Biological Targets of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Its unique electronic properties and structural versatility have led to its incorporation into a wide array of therapeutic agents. This technical guide focuses on the potential biological targets of a specific derivative, 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid. While direct experimental data for this exact compound is limited in publicly available literature, extensive research on closely related analogues provides a strong foundation for predicting its biological activities and mechanisms of action. This document will synthesize the existing knowledge on the biological targets of 5-phenylisoxazole-3-carboxylic acid derivatives, with a particular emphasis on the influence of the 3-nitro substitution. We will delve into potential enzymatic targets, associated signaling pathways, and provide detailed experimental protocols for assessing these activities.

Potential Biological Targets

Based on the body of research surrounding the 5-phenylisoxazole-3-carboxylic acid scaffold, the primary potential biological targets for this compound are Xanthine Oxidase (XO), Cyclooxygenases (COX-1 and COX-2), and 5-Lipoxygenase (5-LOX). Additionally, isoxazole derivatives have demonstrated potential as antimicrobial agents.

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. Several studies have identified 5-phenylisoxazole-3-carboxylic acid derivatives as potent inhibitors of xanthine oxidase.

One study that synthesized a series of these derivatives found that many exhibited inhibitory potency in the micromolar to submicromolar range.[1] A crucial finding from this research was that the substitution pattern on the phenyl ring significantly impacts the inhibitory activity. Specifically, it was noted that the transformation of a cyano group at the 3-position of the phenyl ring to a nitro group resulted in a general reduction of the inhibitory potency against xanthine oxidase.[1] This strongly suggests that this compound is an inhibitor of Xanthine Oxidase, albeit potentially less potent than its cyano-substituted counterpart.

Quantitative Data for Xanthine Oxidase Inhibition by Related Isoxazole Derivatives:

Compound/DerivativeTargetIC50 (µM)Reference CompoundIC50 (µM)
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c)Xanthine Oxidase0.13Allopurinol2.93
Thiazole-5-carboxylic acid derivative (GK-20)Xanthine Oxidase0.45--
Triazole‐linked isatin‐indole‐3‐carboxaldehyde hybrid (A19)Xanthine Oxidase0.37--
3-phenylcoumarin derivative (34)Xanthine Oxidase0.091Febuxostat0.02

This table presents data for structurally related compounds to infer the potential activity of this compound.

Signaling Pathway: Purine Metabolism and the Role of Xanthine Oxidase

purine_metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid UricAcid Xanthine->UricAcid XO Compound 5-(3-Nitrophenyl)isoxazole- 3-carboxylic acid XO Xanthine Oxidase Compound->XO Inhibition

Figure 1: Inhibition of Xanthine Oxidase in the Purine Metabolism Pathway.
Anti-inflammatory Activity: COX and 5-LOX Inhibition

The isoxazole scaffold is a constituent of several anti-inflammatory drugs. The anti-inflammatory effects of many compounds are mediated through the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

While direct data for this compound is not available, a closely related compound, 3-(3-Nitro-phenyl)-4-phenyl-isoxazole , has been synthesized and evaluated for its anti-inflammatory potential. Although this compound lacks the 3-carboxylic acid group, its evaluation provides valuable insight. Studies on other isoxazole derivatives have demonstrated potent inhibition of both COX and 5-LOX enzymes, suggesting that this compound may also exhibit these activities.

Quantitative Data for COX and 5-LOX Inhibition by Related Isoxazole Derivatives:

Compound/DerivativeTargetIC50 (nM)
Phenyl-isoxazole-carboxamide derivative (A13)COX-164
Phenyl-isoxazole-carboxamide derivative (A13)COX-213
4,5-diaryl-isoxazole-3-carboxylic acid derivative (39)5-LOX240
4,5-diaryl-isoxazole-3-carboxylic acid derivative (40)5-LOX240
Isoxazole derivative (C3)5-LOX8470
Isoxazole derivative (C5)5-LOX10480

This table showcases the inhibitory potential of related isoxazole compounds against key inflammatory enzymes.

Signaling Pathway: The Arachidonic Acid Cascade

arachidonic_acid_cascade ArachidonicAcid Arachidonic Acid COX Cyclooxygenases (COX-1 & COX-2) ArachidonicAcid->COX LOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Compound 5-(3-Nitrophenyl)isoxazole- 3-carboxylic acid Compound->COX Inhibition Compound->LOX Inhibition

Figure 2: Potential Inhibition of COX and 5-LOX in the Arachidonic Acid Pathway.
Antimicrobial Activity

Isoxazole derivatives have been widely investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action can vary, but often involves the inhibition of essential cellular processes. While specific data for this compound is not available, numerous studies on related compounds suggest its potential as an antimicrobial agent.

Quantitative Data for Antimicrobial Activity of Related Isoxazole Derivatives:

Compound/DerivativeMicroorganismMIC (µg/mL)
Isoxazole clubbed 1,3,4-oxadiazole (5d)E. coli-
Isoxazole clubbed 1,3,4-oxadiazole (5f)E. coli-
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole (5a)Bacillus coccus-
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole (5f)Bacillus coccus-

Note: Specific MIC values were not provided in the source material, but the compounds were reported to be active.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of a compound on xanthine oxidase by measuring the formation of uric acid.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine (e.g., 150 µM) in potassium phosphate buffer.

    • Prepare stock solutions of the test compound and allopurinol in DMSO.

    • Prepare a working solution of xanthine oxidase (e.g., 0.01 units/mL) in cold phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Test compound at various concentrations (or vehicle for control)

      • Xanthine oxidase solution

    • Prepare a blank for each sample concentration containing all components except for the xanthine oxidase enzyme.

  • Incubation and Reaction Initiation:

    • Pre-incubate the assay mixtures at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine substrate solution to each well.

  • Measurement:

    • Immediately monitor the increase in absorbance at 295 nm over a period of 5-10 minutes using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of uric acid formation.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [1 - (rate with inhibitor / rate without inhibitor)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow for Xanthine Oxidase Inhibition Assay

xo_workflow A Prepare Reagents (Buffer, Substrate, Enzyme, Compound) B Dispense Reagents into 96-well Plate A->B C Pre-incubate at 25°C for 15 min B->C D Initiate Reaction with Substrate C->D E Measure Absorbance at 295 nm D->E F Calculate % Inhibition and IC50 E->F

Figure 3: Workflow for the in vitro Xanthine Oxidase Inhibition Assay.
In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to assess the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Celecoxib or Indomethacin (positive control)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., glutathione, hematin)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In separate tubes or wells, pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle at various concentrations in the reaction buffer containing cofactors for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Measurement:

    • After a set incubation period (e.g., 10 minutes), terminate the reaction by adding a stop solution (e.g., a strong acid).

    • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol details a method to evaluate the inhibitory activity of a compound against 5-LOX.

Materials:

  • 5-LOX enzyme (from potato tubers or recombinant human)

  • Linoleic acid or arachidonic acid (substrate)

  • This compound (test compound)

  • Zileuton or Quercetin (positive control)

  • Phosphate buffer (e.g., pH 6.3)

  • Spectrophotometer

Procedure:

  • Assay Setup:

    • In a cuvette, mix the phosphate buffer, 5-LOX enzyme solution, and the test compound at various concentrations.

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Measurement:

    • Immediately measure the change in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, for a few minutes.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the test compound.

    • Determine the percentage of inhibition and subsequently the IC50 value.

Conclusion

While direct and comprehensive experimental data for this compound remains to be fully elucidated in the public domain, the wealth of information available for structurally analogous compounds provides a strong predictive framework for its potential biological activities. The primary and most probable target for this compound is Xanthine Oxidase , where it is expected to act as an inhibitor. Furthermore, the isoxazole scaffold's well-documented role in modulating the inflammatory response suggests that COX-1, COX-2, and 5-LOX are also highly plausible targets. The potential for antimicrobial activity further broadens the scope of its biological profile.

The experimental protocols provided in this guide offer a robust starting point for the in vitro characterization of this compound. Further investigation is warranted to definitively determine its potency and selectivity against these targets, which will be crucial for any future drug development endeavors. The logical relationships and signaling pathways visualized in this document provide a conceptual framework for understanding the potential downstream effects of this compound's interaction with its biological targets. Researchers are encouraged to utilize this guide as a foundational resource for their investigations into the therapeutic potential of this and related isoxazole derivatives.

References

An In-depth Technical Guide to the Derivatives of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on the derivatives of a specific isoxazole, 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid, a core structure that holds significant potential for the development of novel therapeutic agents. The strategic placement of the 3-nitrophenyl group at the 5-position of the isoxazole ring introduces unique electronic and steric properties, influencing the molecule's interaction with biological targets. This document provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with these derivatives, with a particular emphasis on their anti-inflammatory properties. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization into amides and esters are crucial steps in exploring the therapeutic potential of this chemical class.

General Synthesis of the Isoxazole Core

A common and effective method for the synthesis of the 5-substituted isoxazole-3-carboxylic acid core is through a 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide with an alkyne. For the synthesis of the 5-(3-nitrophenyl) substituted core, 3-nitrobenzonitrile oxide would be reacted with a suitable propiolate ester, followed by hydrolysis of the ester to yield the carboxylic acid.

Alternatively, the synthesis can proceed via the reaction of a substituted chalcone with hydroxylamine hydrochloride. This method involves the initial formation of a chalcone by the Claisen-Schmidt condensation of an appropriate aromatic aldehyde (3-nitrobenzaldehyde) and an aromatic ketone, followed by cyclization with hydroxylamine hydrochloride in the presence of a base.

Synthesis of Amide and Ester Derivatives

The carboxylic acid group at the 3-position of the isoxazole ring serves as a convenient handle for the synthesis of a wide array of amide and ester derivatives.

Amide Synthesis: The synthesis of amide derivatives is typically achieved by activating the carboxylic acid, followed by reaction with a desired amine. A general procedure involves dissolving the this compound in a suitable solvent such as dichloromethane (DCM), followed by the addition of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP). The appropriate amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete.

Ester Synthesis: Ester derivatives can be synthesized through Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Chalcone Chalcone 3-Nitrobenzaldehyde->Chalcone Substituted_Acetophenone Substituted_Acetophenone Substituted_Acetophenone->Chalcone Isoxazole_Core 5-(3-Nitrophenyl)isoxazole -3-carboxylic Acid Chalcone->Isoxazole_Core Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Isoxazole_Core Amide_Derivative Amide Derivative Isoxazole_Core->Amide_Derivative EDC, DMAP Ester_Derivative Ester Derivative Isoxazole_Core->Ester_Derivative H2SO4 (cat.) Amine Amine Amine->Amide_Derivative Alcohol Alcohol Alcohol->Ester_Derivative

Caption: General workflow for the synthesis of this compound and its derivatives.

Biological Activity of Derivatives

Derivatives of this compound have shown promise in the field of anti-inflammatory research. A notable example is the phenolic derivative, 4-[5-(3-nitrophenyl) isoxazol-3-yl] phenol, which has been identified as a potent anti-inflammatory agent.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often evaluated using in vivo models such as the carrageenan-induced rat paw edema assay. This model is a well-established method for assessing the efficacy of compounds in mitigating acute inflammation.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Model: Wistar albino rats are typically used for this assay.

  • Grouping: Animals are divided into control, standard (e.g., treated with a known anti-inflammatory drug like Nimesulide), and test groups (treated with the synthesized isoxazole derivatives).

  • Administration: The test compounds and the standard drug are administered orally or intraperitoneally, usually 30 minutes before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected subcutaneously into the plantar side of the rat's hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time intervals (e.g., 30, 60, 120, and 180 minutes) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

The following diagram outlines the workflow of the carrageenan-induced paw edema assay.

G Animal_Grouping Animal Grouping (Control, Standard, Test) Drug_Administration Compound/Vehicle Administration Animal_Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (1% solution) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Inflammatory_Stimulus->Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoxazole_Derivative 5-(3-Nitrophenyl)isoxazole Derivative Isoxazole_Derivative->COX2_Enzyme Inhibition

An In-depth Technical Guide to 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid: Chemical Identity, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, provides a plausible experimental protocol for its synthesis, and explores its biological relevance, particularly as a potential inhibitor of xanthine oxidase.

Core Chemical Identifiers

Quantitative data and key chemical identifiers for this compound have been compiled and are presented in Table 1. This information is crucial for substance registration, safety data sheet (SDS) preparation, and experimental design.

IdentifierValueReference
CAS Number 199601-80-4[1][2][3]
Molecular Formula C₁₀H₆N₂O₅[1][2]
Molecular Weight 234.17 g/mol [1][2]
IUPAC Name This compound
MDL Number MFCD11217082[1][2]

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

This procedure is adapted from the general synthesis of 3,5-disubstituted isoxazoles via cycloaddition-condensation reactions.[5]

Materials:

  • 3-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride

  • Ethyl chloroacetate

  • Sodium ethoxide (or a suitable base)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol. Add a base (e.g., sodium acetate, 1.5 equivalents) and stir the mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

  • Chlorination: To the crude oxime, add N-chlorosuccinimide (NCS) (1.1 equivalents) in dimethylformamide (DMF) and stir at room temperature to form the corresponding hydroximoyl chloride.

  • Cycloaddition: In a separate flask, prepare a solution of ethyl chloroacetate (1 equivalent) and a non-nucleophilic base such as triethylamine (2 equivalents) in a suitable aprotic solvent like tetrahydrofuran (THF).

  • To this solution, add the freshly prepared hydroximoyl chloride solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

Step 2: Saponification of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

This protocol is a standard procedure for the hydrolysis of esters to their corresponding carboxylic acids.[6]

Materials:

  • Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate (from Step 1)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrolysis: Dissolve the ethyl ester (1 equivalent) in ethanol in a round-bottom flask. Add a 2 M aqueous solution of sodium hydroxide (1.5 equivalents) and stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase.[4][7] Xanthine oxidase is a key enzyme in the metabolic pathway of purines, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[7][8][9] The overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.[7] Therefore, inhibiting xanthine oxidase is a critical therapeutic strategy for managing this condition.

The proposed mechanism of action for this compound is the inhibition of the xanthine oxidase enzyme, thereby reducing the production of uric acid.

Purine_Degradation_Pathway Purine Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation Uric Acid Uric Acid Xanthine->Uric Acid Oxidation Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase->Xanthine This compound This compound

Caption: Purine degradation and xanthine oxidase inhibition.

Experimental Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is depicted below. This diagram outlines the key stages from starting materials to the final, purified product.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Saponification Start1 3-Nitrobenzaldehyde & Hydroxylamine HCl Oxime Oxime Formation Cycloaddition Cycloaddition with Ethyl Chloroacetate Oxime->Cycloaddition CrudeEster Crude Ethyl Ester Cycloaddition->CrudeEster Purification1 Silica Gel Chromatography CrudeEster->Purification1 PureEster Ethyl 5-(3-nitrophenyl) isoxazole-3-carboxylate Purification1->PureEster Start2 Pure Ethyl Ester Hydrolysis Base Hydrolysis (NaOH) Start2->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification CrudeAcid Crude Carboxylic Acid Acidification->CrudeAcid Purification2 Recrystallization CrudeAcid->Purification2 FinalProduct 5-(3-Nitrophenyl)isoxazole- 3-carboxylic acid Purification2->FinalProduct

Caption: Synthesis and purification workflow.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Nitrophenyl)isoxazole-3-carboxylic acid is a synthetic compound belonging to the isoxazole class of heterocyclic molecules. Derivatives of the 5-phenylisoxazole-3-carboxylic acid scaffold have demonstrated inhibitory activity against several key enzymes involved in physiological and pathological processes, including xanthine oxidase, cyclooxygenases (COX), and 5-lipoxygenase (5-LOX). This suggests potential therapeutic applications in conditions such as gout, inflammation, and pain. These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to characterize the activity of this compound, using xanthine oxidase as a representative target enzyme.

Principle of the Assay

The in vitro xanthine oxidase inhibition assay is a spectrophotometric method that quantifies the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid exhibits a strong absorbance at approximately 295 nm. The inhibitory potential of a test compound is determined by its ability to decrease the rate of uric acid production. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the uninhibited enzyme.

Data Presentation

Compound/DerivativeTarget EnzymeIC50 (µM)Notes
5-phenylisoxazole-3-carboxylic acid derivativesXanthine OxidaseMicromolar to submicromolar rangePotency is influenced by substitutions on the phenyl ring.
Nitro-substituted 5-phenylisoxazole-3-carboxylic acid derivativesXanthine OxidaseGeneral reduction in potencyThe presence of a nitro group has been observed to decrease the inhibitory activity compared to other substitutions (e.g., cyano group).[1]
Allopurinol (Positive Control)Xanthine Oxidase~2-10 µMA clinically used xanthine oxidase inhibitor.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on xanthine oxidase activity.

Materials and Reagents:

  • This compound

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare a solution of 50 mM potassium phosphate and adjust the pH to 7.5.

    • Xanthine Solution (150 µM): Dissolve an appropriate amount of xanthine in the potassium phosphate buffer. Gentle heating may be required for complete dissolution.

    • Xanthine Oxidase Solution (0.1 units/mL): Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration for the assay may require optimization.

    • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

    • Allopurinol Stock Solution (e.g., 1 mM): Dissolve allopurinol in DMSO.

    • Serial Dilutions: Prepare a series of dilutions of the test compound and allopurinol in potassium phosphate buffer containing a small percentage of DMSO to ensure solubility.

  • Assay Setup (in a 96-well microplate):

    • Blank Wells: Add potassium phosphate buffer and the corresponding concentration of the test compound solvent (DMSO).

    • Control Wells (100% enzyme activity): Add potassium phosphate buffer, xanthine oxidase solution, and the solvent control (DMSO).

    • Test Wells: Add potassium phosphate buffer, xanthine oxidase solution, and the desired concentrations of this compound.

    • Positive Control Wells: Add potassium phosphate buffer, xanthine oxidase solution, and the desired concentrations of allopurinol.

  • Pre-incubation:

    • Mix the contents of each well and pre-incubate the plate at 25°C for 15 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader in kinetic mode.

Data Analysis:

  • Calculate the Reaction Rate: Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound and allopurinol:

    % Inhibition = [ (V_control - V_blank) - (V_sample - V_blank) ] / (V_control - V_blank) x 100

    • V_control = Reaction rate of the control well

    • V_blank = Reaction rate of the blank well

    • V_sample = Reaction rate of the test well

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Signaling Pathway

Purine Catabolism and Xanthine Oxidase Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Inhibitor 5-(3-Nitrophenyl)isoxazole- 3-carboxylic acid Inhibitor->Xanthine_Oxidase

Caption: Inhibition of uric acid production by targeting xanthine oxidase.

Experimental Workflow

Xanthine Oxidase Inhibition Assay Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Buffer Buffer Blank Blank Buffer->Blank Control Control Buffer->Control Test Test Buffer->Test Enzyme Xanthine Oxidase Enzyme->Control Enzyme->Test Substrate Xanthine Inhibitor Test Compound Inhibitor->Test Plate 96-well Plate Plate->Blank Plate->Control Plate->Test Preincubation Pre-incubate (15 min) Blank->Preincubation Control->Preincubation Test->Preincubation Add_Substrate Add Substrate Preincubation->Add_Substrate Kinetic_Read Kinetic Read (295 nm) Add_Substrate->Kinetic_Read Calc_Rate Calculate Rates Kinetic_Read->Calc_Rate Calc_Inhibition % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 IC50 Determination Calc_Inhibition->Calc_IC50

Caption: Step-by-step workflow for the in vitro xanthine oxidase assay.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the purification of isoxazole carboxylic acids using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It outlines a general methodology, including sample preparation, instrument configuration, and a detailed protocol for achieving high purity. Key parameters for method development and optimization are discussed to allow for adaptation to a wide range of isoxazole derivatives.

Introduction

Isoxazole carboxylic acids are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and drug discovery. Their synthesis often results in complex mixtures containing starting materials, by-products, and other impurities. Achieving high purity of the target compound is critical for subsequent biological assays, characterization, and formulation. Reversed-phase HPLC is a powerful technique for the purification of these polar, ionizable compounds.

The primary challenge in the chromatography of carboxylic acids is managing their ionization state. The pKa of the carboxylic acid group dictates its charge at a given pH. For effective retention and sharp, symmetrical peak shapes in RP-HPLC, it is crucial to suppress this ionization, rendering the molecule more hydrophobic.[1] This is typically achieved by acidifying the mobile phase to a pH at least one to two units below the analyte's pKa.[2][3]

This application note presents a robust starting protocol for the preparative HPLC purification of isoxazole carboxylic acids, complete with guidelines for method optimization and data interpretation.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[4][5]

For isoxazole carboxylic acids, controlling the mobile phase pH is the most critical factor.

  • At Neutral or High pH: The carboxylic acid group (-COOH) is deprotonated to its carboxylate form (-COO⁻). This ionized form is highly polar and has little affinity for the nonpolar stationary phase, leading to poor retention, broad or fronting peaks, and inadequate separation.[1]

  • At Low pH (Acidic Mobile Phase): By adding an acid modifier (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase, the equilibrium shifts to the protonated, neutral -COOH form.[1] This increases the molecule's overall hydrophobicity, promoting interaction with the stationary phase and resulting in increased retention and improved peak shape.

Experimental Protocols

Sample Preparation

Proper sample preparation is essential to remove interfering substances and ensure compatibility with the HPLC system.[6][7]

  • Dissolution: Dissolve the crude isoxazole carboxylic acid sample in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power. Alternatively, the mobile phase itself or methanol can be used.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter that could clog the HPLC column or system.

  • Aqueous Workup (Optional): For crude mixtures with significant water-soluble impurities, a preliminary liquid-liquid extraction can be performed.[8]

    • Dissolve the crude material in an organic solvent like ethyl acetate.

    • Wash with a basic aqueous solution (e.g., 1M sodium bicarbonate) to deprotonate the carboxylic acid, moving it into the aqueous layer.

    • Separate the layers. The aqueous layer now contains the salt of the target compound.

    • Re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified isoxazole carboxylic acid, which can then be collected or re-extracted into an organic solvent.[8]

HPLC Instrumentation and Conditions

The following provides a general-purpose starting method. Optimization will be required based on the specific properties of the target molecule.

ParameterRecommended ConditionNotes
Instrument Preparative HPLC System with UV DetectorMass spectrometer (MS) can be used for fraction identification.
Column C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm)C8 columns can also be used. Particle and pore size may vary.[9]
Mobile Phase A Water + 0.1% Formic Acid (or Acetic Acid/TFA)Use HPLC-grade water and acid. Acid suppresses ionization.[10][11]
Mobile Phase B Acetonitrile (or Methanol) + 0.1% Formic AcidAcetonitrile often provides better peak shape and lower viscosity.[4]
Gradient 5% to 95% B over 20-30 minutesA scouting gradient helps determine the elution profile.
Flow Rate 4-10 mL/min (for 10 mm ID column)Adjust based on column dimension and particle size.
Column Temp. 25-35 °CElevated temperature can improve peak shape and reduce viscosity.[12]
Detection UV at 220 nm and 254 nmIsoxazole rings typically have UV absorbance.
Injection Vol. 100-500 µLDepends on sample concentration and column loading capacity.

Results and Data Presentation

After purification, collected fractions should be analyzed for purity using analytical HPLC. The results can be summarized for comparison.

Table 1: Representative Purification Data for an Isoxazole Carboxylic Acid Derivative

ParameterCrude SamplePurified Fractions
Purity (by HPLC Area %) 65%>98%
Retention Time (Analytical) 10.5 min10.5 min
Recovery Yield N/A~85%
Appearance Brown OilWhite Solid

Note: Data is illustrative. Actual results will vary based on the compound and initial purity.

Visualization of Workflows

General Purification Workflow

The overall process from crude sample to pure compound follows a logical sequence.

G A Crude Sample (Isoxazole Carboxylic Acid) B Sample Preparation (Dissolution & Filtration) A->B C Preparative HPLC (C18 Column, Acidic Mobile Phase) B->C D Fraction Collection (Based on UV Signal) C->D E Purity Analysis (Analytical HPLC) D->E Analyze Aliquot F Solvent Evaporation (Lyophilization or Rotary Evaporation) D->F Pool Pure Fractions E->D Confirm Purity G Pure Compound (>98% Purity) F->G

Caption: Experimental workflow for HPLC purification of isoxazole carboxylic acids.

Method Development Logic

Optimizing the separation requires adjusting several key parameters that influence analyte retention and selectivity.

Caption: Key parameters for HPLC method development and optimization.

Conclusion

Reversed-phase HPLC using an acidified mobile phase is a highly effective and reliable method for the purification of isoxazole carboxylic acids. By carefully preparing the sample and optimizing critical parameters such as mobile phase pH and gradient profile, researchers can consistently achieve high levels of purity necessary for drug discovery and development. The protocols and workflows described herein serve as a robust starting point for developing tailored purification methods for a diverse range of isoxazole derivatives.

References

Application Notes and Protocols: 1,3-Dipolar Cycloaddition Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition, a cornerstone reaction in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure found in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a highly efficient and regioselective method for constructing the 3,5-disubstituted isoxazole ring system.[4][5] Nitrile oxides are typically unstable and are therefore generated in situ from precursors such as aldoximes or hydroxamic acids.[6][7] This document outlines various modern protocols for this transformation, including methods employing hypervalent iodine reagents, mechanochemistry, and metal-free conditions.

General Reaction Scheme

The fundamental transformation involves the [3+2] cycloaddition of a nitrile oxide dipole with a dipolarophile (an alkyne) to regioselectively form the 3,5-disubstituted isoxazole.

G cluster_reaction 1,3-Dipolar Cycloaddition R1-C≡N⁺-O⁻ R¹-C≡N⁺-O⁻ R2-C≡CH R²-C≡CH isoxazole R2-C≡CH->isoxazole label_nitrile_oxide Nitrile Oxide label_alkyne Alkyne label_isoxazole 3,5-Disubstituted Isoxazole

Caption: General scheme of 1,3-dipolar cycloaddition.

Experimental Protocols

This section details several robust methods for the synthesis of 3,5-disubstituted isoxazoles.

Protocol 1: Hypervalent Iodine-Induced Synthesis

This method utilizes a hypervalent iodine reagent to rapidly generate nitrile oxides from aldoximes at room temperature, leading to a clean and high-yielding synthesis of 3,5-disubstituted isoxazoles with complete regioselectivity.[6]

Materials:

  • Aldoxime (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • (Diacetoxyiodo)benzene (DIB) (1.1 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • To a solution of the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in dichloromethane or acetonitrile, add (diacetoxyiodo)benzene (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Solvent-Free Mechanochemical Synthesis

This environmentally friendly protocol employs ball-milling for the synthesis of 3,5-disubstituted isoxazoles from hydroxyimidoyl chlorides and terminal alkynes using a recyclable Cu/Al2O3 nanocomposite catalyst.[1]

Materials:

  • Hydroxyimidoyl chloride (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Cu/Al2O3 nanocomposite catalyst (10 mol%)

  • Planetary ball mill with stainless steel jars and balls

Procedure:

  • Place the hydroxyimidoyl chloride (1.0 eq), terminal alkyne (1.1 eq), and the Cu/Al2O3 catalyst into a stainless steel milling jar containing stainless steel balls.

  • Mill the mixture at a specified speed (e.g., 500 rpm) for a designated time, with periodic pauses to prevent overheating.

  • Monitor the reaction by taking small aliquots and analyzing by TLC or GC-MS.

  • After completion, extract the product from the milling jar with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Metal-Free Synthesis from O-Silylated Hydroxamic Acids

This protocol describes a mild, metal-free, and oxidant-free generation of nitrile oxides from O-silylated hydroxamic acids, which then undergo cycloaddition with a variety of alkynes.[8]

Materials:

  • O-Silylated hydroxamic acid (1.0 eq)

  • Alkyne (1.5 eq)

  • Trifluoromethanesulfonic anhydride (Tf2O) (1.2 eq)

  • Triethylamine (NEt3) (2.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the O-silylated hydroxamic acid (1.0 eq) and the alkyne (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (2.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 3,5-disubstituted isoxazoles using the described protocols.

Table 1: Hypervalent Iodine-Induced Synthesis of 3,5-Disubstituted Isoxazoles [6]

R¹ in AldoximeR² in AlkyneSolventTime (min)Yield (%)
4-MeO-C₆H₄PhMeCN598
4-Cl-C₆H₄PhMeCN596
Phn-BuDCM1091
4-NO₂-C₆H₄PhMeCN599
Thiophen-2-ylPhMeCN595

Table 2: Solvent-Free Mechanochemical Synthesis [1]

R¹ in Hydroxyimidoyl ChlorideR² in AlkyneCatalystTime (h)Yield (%)
4-NO₂-C₆H₄PhCu/Al₂O₃195
4-NO₂-C₆H₄4-MeO-C₆H₄Cu/Al₂O₃192
4-NO₂-C₆H₄n-HexylCu/Al₂O₃1.585
4-MeO-C₆H₄PhCu/Al₂O₃188
2-Cl-C₆H₄PhCu/Al₂O₃1.290

Visualization of Workflow and Applications

Experimental Workflow

The general workflow for the synthesis and characterization of 3,5-disubstituted isoxazoles is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application reagents Reactants & Reagents (Aldoxime/Alkyne or Precursors) reaction 1,3-Dipolar Cycloaddition (e.g., Hypervalent Iodine, Mechanochemistry) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir bioassay Biological Screening (e.g., Anticancer, Antimicrobial) nmr->bioassay

Caption: A typical experimental workflow.

Role in Drug Discovery: Targeting Signaling Pathways

3,5-Disubstituted isoxazoles are prevalent in drug discovery, often acting as inhibitors or modulators of key signaling pathways. For instance, some isoxazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling. The diagram below illustrates a simplified kinase signaling pathway that can be targeted by isoxazole-based inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase 1 (e.g., RAF) receptor->kinase1 kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 transcription Transcription Factors kinase3->transcription isoxazole Isoxazole Inhibitor isoxazole->kinase2 response Cellular Response (Proliferation, Survival) transcription->response

Caption: Inhibition of a kinase cascade by an isoxazole.

References

Application Notes and Protocols for Microwave-Assisted Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazoles utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved reaction yields, and enhanced product purity, making it a valuable tool in medicinal chemistry and drug development.[1][2][3]

Introduction to Microwave-Assisted Isoxazole Synthesis

Isoxazoles are a class of five-membered heterocyclic compounds that are prominent scaffolds in a wide array of pharmacologically active molecules.[2][3] Their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] Traditional methods for synthesizing isoxazoles often require long reaction times and harsh conditions. Microwave-assisted synthesis provides a rapid and efficient alternative by utilizing microwave energy to directly and uniformly heat the reaction mixture, leading to a significant acceleration of chemical reactions.[2][4]

The most common microwave-assisted route to isoxazoles is through a 1,3-dipolar cycloaddition reaction.[5][6][7] This typically involves the in situ generation of a nitrile oxide from an aldoxime or hydroximinoyl chloride, which then reacts with an alkyne or alkene.[1][7] Microwave irradiation has been shown to be highly effective in promoting this cycloaddition, often leading to cleaner reactions with fewer byproducts compared to conventional heating.[1]

Experimental Setup

A dedicated microwave reactor designed for organic synthesis is required for these protocols. These reactors allow for precise control of temperature, pressure, and power, ensuring reproducible results and safe operation.[8] Reactions can be performed in either open or closed vessels.[9] Closed-vessel reactions are particularly advantageous as they allow the temperature of the reaction to be raised well above the boiling point of the solvent, further accelerating the reaction rate.[8][9]

Key Components of a Microwave Synthesis Setup:

  • Microwave Reactor: A single-mode or multi-mode microwave cavity.

  • Reaction Vessels: Specially designed microwave-safe glass vials (typically 2-20 mL) with caps and septa.[8]

  • Stirring: A magnetic stirrer and stir bar within the reaction vessel.

  • Sensors: In-situ temperature and pressure sensors for real-time monitoring and control.

  • Cooling System: A cooling system, often using compressed air, to rapidly cool the reaction vessel post-irradiation.[8][9]

General Experimental Workflow

The following diagram illustrates a typical workflow for microwave-assisted isoxazole synthesis.

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine Reactants (e.g., Alkyne, Aldoxime) B Add Solvent and other reagents (e.g., Base) A->B C Add Magnetic Stir Bar B->C D Seal Reaction Vessel C->D E Place in Microwave Reactor D->E F Set Reaction Parameters (Temp, Time, Power) E->F G Start Irradiation F->G H Cool Reaction Mixture G->H I Quench Reaction (if necessary) H->I J Extract Product I->J K Purify by Chromatography J->K L Characterize Product K->L

Caption: General workflow for microwave-assisted isoxazole synthesis.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes quantitative data from various published protocols for the microwave-assisted synthesis of isoxazoles, highlighting the efficiency of this method.

Synthesis MethodReactantsSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
One-Pot Three-Component Sonogashira Coupling-CycloadditionAcid chlorides, terminal alkynes, hydroximinoyl chloridesN/AN/AN/A30Moderate-Good[1]
1,3-Dipolar CycloadditionPhenylalkynes, (Z)-N-hydroxy-2-oxo-2-phenylethanimidoyl chlorideN/AN/AN/AN/A30-93[5]
1,3-Dipolar Cycloaddition3-substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles, (Z)-2-chloro-N-hydroxynicotinimidoyl chlorideTHF/H₂ON/AN/AN/A31-92[6]
From ChalconesChalcones, hydroxylamine hydrochlorideEthanol210N/A10-15High[2]
[3+2] CycloadditionBenzaldehyde, 4-toluenesulfonylmethyl isocyanide (TosMIC)IPA35065896[10][11]
Continuous-Flow Microwave SynthesisDiketones, NH₂OH·HClDMSON/A80367-96[12]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: One-Pot Three-Component Synthesis of 3,4,5-Trisubstituted Isoxazoles[1]

This protocol describes a consecutive Sonogashira coupling and 1,3-dipolar cycloaddition under microwave irradiation.

Materials:

  • Acid chloride (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Hydroximinoyl chloride (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N)

  • Solvent (e.g., THF or Dioxane)

Procedure:

  • To a microwave process vial equipped with a magnetic stir bar, add the acid chloride, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the solvent and triethylamine.

  • Add the hydroximinoyl chloride to the mixture.

  • Seal the vial tightly with a septum cap.[8]

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture for 30 minutes. The temperature and power should be controlled by the instrument's software to maintain the desired conditions.

  • After the reaction is complete, cool the vial to room temperature.[8]

  • The reaction mixture is then subjected to a standard aqueous work-up.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.

Protocol 2: Synthesis of Isoxazoles from Chalcones[2]

This method involves the cyclization of a chalcone with hydroxylamine hydrochloride under microwave irradiation.

Materials:

  • Substituted chalcone (0.01 mol)

  • Hydroxylamine hydrochloride (0.01 mol)

  • Ethanolic sodium hydroxide solution

Procedure:

  • In a microwave-safe flask, dissolve the chalcone and hydroxylamine hydrochloride in the ethanolic sodium hydroxide solution.

  • Place the flask in a microwave reactor.

  • Irradiate the mixture at 210 W for 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.

Protocol 3: [3+2] Cycloaddition for the Synthesis of 5-Substituted Oxazoles[10][11]

This protocol details a highly efficient synthesis of 5-substituted oxazoles from aldehydes and TosMIC.

Materials:

  • Substituted aryl aldehyde (1.0 equiv)

  • 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Isopropanol (IPA)

Procedure:

  • In a 50 mL round-bottom flask suitable for microwave synthesis, add the aryl aldehyde, TosMIC, and isopropanol.[10]

  • Add the potassium phosphate to the flask.[10]

  • Place the flask in a microwave reactor equipped with a reflux condenser and set the stirring to 800 rpm.[10]

  • Irradiate the reaction mixture at 65 °C and 350 W for 8 minutes.[10][11]

  • After completion of the reaction as monitored by TLC, cool the mixture to room temperature.[10]

  • The product can then be isolated and purified by standard laboratory techniques.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a 1,3-dipolar cycloaddition for isoxazole synthesis.

G cluster_reactants Starting Materials cluster_product Product Aldoxime Aldoxime Alkyne Alkyne NitrileOxide Nitrile Oxide Aldoxime->NitrileOxide Oxidation Isoxazole Isoxazole Alkyne->Isoxazole NitrileOxide->Isoxazole

Caption: 1,3-Dipolar cycloaddition pathway for isoxazole synthesis.

Conclusion

Microwave-assisted synthesis is a powerful and efficient method for the preparation of isoxazole derivatives. The protocols outlined in these application notes demonstrate the significant advantages of this technology, including reduced reaction times, high yields, and operational simplicity. These benefits make MAOS an indispensable tool for researchers and scientists in the field of drug discovery and development, enabling the rapid generation of diverse libraries of isoxazole-containing compounds for biological screening.

References

Application Notes and Protocols for Anticancer Screening of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield specific anticancer screening data for 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid. The following application notes utilize data from structurally related nitrophenyl-containing heterocyclic compounds to illustrate the application of the provided screening protocols. These protocols are standard methods for evaluating the anticancer potential of novel chemical entities.

Introduction

Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, inhibition of protein kinases, and disruption of cell cycle progression.[3][4] The presence of a nitrophenyl group can further enhance the biological activity of these molecules.[5][6]

This document provides detailed protocols for a panel of in vitro assays to screen this compound for its potential as an anticancer agent. The assays described include the MTT assay for cell viability, Annexin V staining for apoptosis detection, and propidium iodide staining for cell cycle analysis.

Data Presentation: Illustrative Cytotoxicity Data

The following table summarizes the cytotoxic activity of analogous nitrophenyl-containing heterocyclic compounds against various human cancer cell lines. This data is presented to exemplify how results from the described protocols can be structured for clear comparison. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxic Activity (IC50) of Analogous Nitrophenyl-Containing Compounds

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 5h PACA2 (Pancreatic)25.9Doxorubicin>100
Compound 3 PACA2 (Pancreatic)53.5Doxorubicin>100
Compound 6b A549 (Lung)34.9Doxorubicin>100
Compound 6g A549 (Lung)46.3Doxorubicin>100
Compound 6d A549 (Lung)57.6Doxorubicin>100
Data is illustrative and sourced from a study on nitrophenyl-containing tetrahydroisoquinolines.[5][6][7]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the measurement of cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., A549, PACA2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.

    • Seed 100 µL of cell suspension (5,000-10,000 cells/well) into a 96-well plate.

    • Include wells for "cell-free" blanks (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (fresh medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

    • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This protocol detects apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer cell membrane using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in cells by treating them with this compound for the desired time.

    • Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1-2 x 10^6 cells by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight at -20°C).

  • Washing:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with PBS.

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark. The RNase A will degrade RNA, ensuring that PI only binds to DNA.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the single-cell population.

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h at 37°C seed_cells->incubate_24h add_compound Add Test Compound (this compound) incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis_CellCycle_Workflow cluster_apoptosis Apoptosis Assay (Annexin V) cluster_cellcycle Cell Cycle Assay (PI) start Treat Cells with Test Compound harvest_apo Harvest & Wash Cells start->harvest_apo harvest_cc Harvest & Fix in 70% Ethanol start->harvest_cc stain_annexin Stain with Annexin V-FITC & PI harvest_apo->stain_annexin incubate_apo Incubate 15 min stain_annexin->incubate_apo analyze_apo Analyze by Flow Cytometry incubate_apo->analyze_apo stain_pi Stain with PI & RNase A harvest_cc->stain_pi incubate_cc Incubate 30 min stain_pi->incubate_cc analyze_cc Analyze by Flow Cytometry incubate_cc->analyze_cc

Caption: Workflow for apoptosis and cell cycle analysis.

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="Isoxazole Compound\n(Potential Inhibitor)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP3; PIP2 -> PIP3 [style=dashed, arrowhead=none, label=" Phosphorylation"]; PIP3 -> Akt; Akt -> mTOR; mTOR -> Proliferation; Akt -> Apoptosis [arrowhead=tee, color="#EA4335", label=" Inhibits"]; PTEN -> PIP3 [arrowhead=tee, color="#EA4335", label=" Inhibits"]; Compound -> PI3K [style=dashed, arrowhead=tee, color="#EA4335"]; Compound -> Akt [style=dashed, arrowhead=tee, color="#EA4335"]; }

Caption: PI3K/Akt pathway, a potential target for isoxazole anticancer agents.

References

Application Notes and Protocols: Antimicrobial Activity Testing of Nitrophenylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial potential of novel nitrophenylisoxazole derivatives. The protocols outlined below, alongside data presentation formats, are intended to guide researchers in the systematic screening and characterization of these compounds.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Isoxazole derivatives, particularly those bearing a nitrophenyl moiety, have garnered attention as a promising class of heterocyclic compounds with potential antimicrobial properties. The nitro group, a strong electron-withdrawing group, is a key pharmacophore in several established antimicrobial drugs. Its presence in the isoxazole scaffold is anticipated to confer potent activity against a range of microbial pathogens.

This document details the standardized protocols for determining the in vitro antimicrobial efficacy of newly synthesized nitrophenylisoxazole derivatives, including the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for assessing the zone of inhibition.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of synthesized nitrophenylisoxazole derivatives is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The following tables summarize representative quantitative data for selected compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Nitrophenylisoxazole Derivatives

Compound IDDerivativeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
NP-ISO-01 3-(4-nitrophenyl)-5-(phenyl)isoxazoleStaphylococcus aureus100[1]Cloxacillin100[1]
Escherichia coli95[1]Cloxacillin120[1]
NP-ISO-02 5-(4-bromophenyl)-3-(4-nitrophenyl)-isoxazoleCandida albicans12.18Not specified-
Aspergillus niger10.82Not specified-
NP-ISO-03 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole (5a)Bacillus coccusActiveAmoxicillin-
Staphylococcus aureusModerately ActiveBenzyl Penicillin-
Escherichia aerogenesActiveCiprofloxacin-
Pseudomonas aeruginosaModerately ActiveErythromycin-
Aspergillus nigerActiveGriseofulvin-
NP-ISO-04 1-(4-Methoxybenzyl)-2-butyl-4-chloro-5-(3-(3-nitrophenyl)isoxazol-5-yl)-1H-imidazole (4k)Bacillus megateriumSignificant ActivityAmpicillin-
Salmonella typhiSignificant ActivityNorfloxacin-
Escherichia coliPotent ActivityNot specified-
Staphylococcus aureusPotent ActivityNot specified-

Note: The qualitative descriptions of activity for NP-ISO-03 and NP-ISO-04 are as reported in the source material, which did not provide specific MIC values but indicated activity at a concentration of 40 µg/ml.[2][3]

Table 2: Zone of Inhibition of Nitrophenylisoxazole Derivatives

Compound IDDerivativeTest OrganismZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
NP-ISO-02 5-(4-bromophenyl)-3-(4-nitrophenyl)-isoxazoleCandida albicans12.18Not specified-
Aspergillus niger10.82Not specified-
NP-ISO-05 5-(((1H-pyrrol-2-yl)methylene)amino)-2-hydroxybenzoic acid derivativeEscherichia coli23Not specified-
NP-ISO-06 5-(((1H-indol-2-yl)methylene)amino)-2-hydroxybenzoic acid derivativeStaphylococcus aureus25Not specified-

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards to ensure reproducibility and comparability of results.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Nitrophenylisoxazole derivatives (stock solutions in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and solvent)

  • Incubator

Protocol:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the nitrophenylisoxazole derivative.

    • Perform serial two-fold dilutions of the compound in the microtiter plate wells containing MHB to achieve a range of concentrations.

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the diluted inoculum to each well of the microtiter plate, including positive and negative control wells.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Disk Diffusion Method for Zone of Inhibition

This method is a qualitative or semi-quantitative test to assess the susceptibility of microorganisms to antimicrobial agents.[5][6]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Nitrophenylisoxazole derivatives (dissolved in a suitable solvent)

  • Positive control antibiotic disks

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Protocol:

  • Inoculum Preparation and Plating:

    • Prepare a standardized microbial inoculum as described for the broth microdilution method.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of growth.

  • Disk Preparation and Placement:

    • Impregnate sterile paper disks with a known concentration of the nitrophenylisoxazole derivative solution.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The zone of inhibition is the clear area where the bacteria or fungi have not grown.[7][8]

Visualizations

Experimental Workflow Diagrams

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of nitrophenylisoxazole derivative add_compound Add diluted compounds to respective wells prep_compound->add_compound prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculate Inoculate 96-well plate with microbial suspension prep_inoculum->inoculate inoculate->add_compound incubate Incubate at 37°C for 18-24 hours add_compound->incubate read_mic Visually determine MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Prepare Mueller-Hinton Agar plate inoculate Create a uniform lawn of microbes on the agar prep_plate->inoculate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->inoculate prep_disk Impregnate sterile disks with nitrophenylisoxazole derivative place_disk Place impregnated disks on the agar surface prep_disk->place_disk inoculate->place_disk incubate Incubate at 37°C for 18-24 hours place_disk->incubate measure_zone Measure the diameter of the zone of inhibition (mm) incubate->measure_zone

Caption: Workflow for Agar Disk Diffusion Assay.

Proposed Antimicrobial Signaling Pathway

The precise signaling pathway for the antimicrobial action of nitrophenylisoxazole derivatives is still under investigation. However, based on the known mechanism of other nitro-heterocyclic antimicrobial drugs, a generalized pathway can be proposed.[4][9]

Nitroimidazole_Mechanism cluster_cell Microbial Cell NP_ISO Nitrophenylisoxazole Derivative (Prodrug) Activation Reductive Activation (Nitroreductases) NP_ISO->Activation Reactive_Intermediates Cytotoxic Reactive Nitroso and Hydroxylamine Intermediates Activation->Reactive_Intermediates e- DNA_Damage DNA Strand Breakage and Damage Reactive_Intermediates->DNA_Damage Covalent Binding Cell_Death Inhibition of DNA Synthesis & Cell Death DNA_Damage->Cell_Death

Caption: Generalized Mechanism of Action for Nitro-Heterocyclic Drugs.

This proposed mechanism involves the intracellular reduction of the nitro group by microbial nitroreductases, leading to the formation of highly reactive cytotoxic intermediates. These intermediates can then covalently bind to microbial DNA, causing strand breakage and ultimately leading to the inhibition of DNA synthesis and cell death.[9] Further research is required to elucidate the specific enzymes and downstream effects involved in the antimicrobial action of nitrophenylisoxazole derivatives.

References

Application Notes and Protocols for Assessing the Antioxidant Potential of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the antioxidant potential of isoxazole compounds. This document outlines detailed protocols for common in vitro and cell-based antioxidant assays, presents data on the antioxidant activity of various isoxazole derivatives, and illustrates key experimental workflows and cellular signaling pathways.

Introduction to Antioxidant Activity Assessment

Antioxidants are molecules that inhibit the oxidation of other molecules.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] Isoxazole derivatives have emerged as a class of heterocyclic compounds with significant pharmacological properties, including potential antioxidant activity.[2][3] Assessing the antioxidant potential of these compounds is a critical step in the drug discovery and development process.

This guide details the following widely used assays to determine the antioxidant capacity of isoxazole compounds:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and simple method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[4][5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A versatile method applicable to both hydrophilic and lipophilic antioxidants.[6]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[7][8]

  • Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.[9][10]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is a deep purple color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.[4][5] The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve a calculated amount of DPPH in methanol or ethanol. Store in a dark container at 4°C. The working solution should be freshly prepared daily.[4]

    • Test Compound Stock Solution: Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO, methanol, ethanol).

    • Standard Solution: Prepare a stock solution of a known antioxidant, such as Trolox or ascorbic acid, in the same solvent as the test compound.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and the standard in a 96-well microplate.

    • Add the DPPH working solution to each well containing the sample or standard. Include a blank control (solvent only) and a negative control (solvent with DPPH solution).[4]

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance at 517 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test sample.[11]

    • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+) by the oxidation of ABTS with potassium persulfate.[6] Antioxidants present in the sample reduce the ABTS•+, leading to a decrease in absorbance at 734 nm.[6]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.[12]

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] Dilute the resulting solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • Add the test compound or standard at various concentrations to the wells of a 96-well plate.

    • Add the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[6]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[7]

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Test Compound and Standard Solutions: Prepare as described for the DPPH assay, using a ferrous sulfate (FeSO₄) solution as the standard.

  • Assay Procedure:

    • Add the test compound or standard to the wells of a 96-well plate.

    • Add the FRAP reagent to each well and mix.

    • Incubate the plate at 37°C for a specified time (e.g., 4 minutes).[7]

    • Measure the absorbance at 593 nm.[7]

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the ferrous sulfate standards.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.[7]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of antioxidants to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells.[9][10] Peroxyl radicals generated by AAPH or ABAP oxidize DCFH to DCF, and the presence of antioxidants scavenges these radicals, leading to reduced fluorescence.[10]

Protocol:

  • Cell Culture and Seeding:

    • Culture human hepatocarcinoma (HepG2) or other suitable adherent cells in a 96-well black, clear-bottom microplate until confluent.[13]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., DPBS).

    • Pre-incubate the cells with the DCFH-DA probe solution.[13]

    • Add the isoxazole test compound or a standard antioxidant (e.g., Quercetin) to the wells.[13]

    • After a brief incubation, wash the cells to remove the excess probe and compound.

    • Add a free radical initiator (e.g., AAPH) to all wells to induce oxidative stress.[13]

    • Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.[14]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and the antioxidant-treated cells.

    • The CAA value can be calculated and expressed as quercetin equivalents.[9]

Data Presentation: Antioxidant Activity of Isoxazole Derivatives

The following tables summarize the reported antioxidant activities of various isoxazole compounds from the literature.

Compound IDAssayIC₅₀ (µg/mL)Reference CompoundReference IC₅₀ (µg/mL)Source
Fluorophenyl-isoxazole-carboxamide 2aDPPH0.45 ± 0.21Trolox3.10 ± 0.92[2][15]
Fluorophenyl-isoxazole-carboxamide 2cDPPH0.47 ± 0.33Trolox3.10 ± 0.92[2][15]
Isoxazole-carboxamide derivativeDPPH7.8 ± 1.21Trolox2.75[16]
Isoxazole derivative 12DPPH40.21 ± 2.71Trolox5.56 ± 0.85[16]
Isoxazole derivative 13DPPH57.32 ± 2.12Trolox5.56 ± 0.85[16]
Compound IDAssayAntioxidant CapacityReference CompoundSource
Isoxazole derivative 13CUPRAC1.245 ± 0.019 mg TEAC/mgTrolox[16]
Isoxazole derivative 12CUPRAC1.233 ± 0.015 mg TEAC/mgTrolox[16]
Isoxazole derivative 14CUPRAC1.189 ± 0.021 mg TEAC/mgTrolox[16]

Visualizations: Workflows and Signaling Pathways

experimental_workflow_antioxidant_assays cluster_sample_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_cell_based_assay Cell-Based Assay cluster_data_analysis Data Analysis Compound Isoxazole Compound StockSolution Stock Solution (in appropriate solvent) Compound->StockSolution SerialDilutions Serial Dilutions StockSolution->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH Add to Assay ABTS ABTS Assay SerialDilutions->ABTS Add to Assay FRAP FRAP Assay SerialDilutions->FRAP Add to Assay CAA Cellular Antioxidant Activity (CAA) Assay SerialDilutions->CAA Add to Assay Absorbance Measure Absorbance/ Fluorescence DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance CAA->Absorbance Calculation Calculate % Inhibition and IC50 / TEAC / FRAP values Absorbance->Calculation Results Results Interpretation Calculation->Results

Caption: General experimental workflow for assessing the antioxidant potential of isoxazole compounds.

antioxidant_signaling_pathway ROS Oxidative Stress (ROS) MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK activates Nrf2_Keap1 Keap1-Nrf2 Complex ROS->Nrf2_Keap1 disrupts Antioxidant Isoxazole Compound (Antioxidant) Antioxidant->ROS scavenges Antioxidant->Nrf2_Keap1 modulates Nrf2 Nrf2 MAPK->Nrf2 activates Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to GeneExpression Expression of Antioxidant Enzymes (e.g., HO-1, GST) ARE->GeneExpression promotes GeneExpression->ROS neutralizes CellSurvival Cellular Protection & Survival GeneExpression->CellSurvival leads to

Caption: Simplified signaling pathway showing how antioxidants can modulate cellular responses to oxidative stress.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers to assess the antioxidant potential of novel isoxazole compounds. The choice of assay should be guided by the specific research question and the chemical nature of the compounds being tested. A combination of in vitro screening assays followed by a more biologically relevant cell-based assay is recommended for a comprehensive evaluation of antioxidant efficacy. The provided workflows and signaling pathway diagrams serve as valuable visual aids for understanding the experimental process and the underlying biological mechanisms.

References

Application of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-(3-Nitrophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound with potential applications in enzyme inhibition studies, particularly targeting enzymes involved in metabolic and inflammatory pathways. Its structural motif, the 5-phenylisoxazole-3-carboxylic acid scaffold, is a known pharmacophore for the inhibition of several key enzymes. While direct extensive research on this specific nitro-substituted derivative is limited, its structural similarity to other studied isoxazole-based inhibitors provides a strong rationale for its investigation as a modulator of enzyme activity.

The primary enzymes of interest for this compound are Xanthine Oxidase (XO) and Kynurenine-3-Monooxygenase (KMO) .

Xanthine Oxidase Inhibition:

Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid are associated with hyperuricemia and gout.[2][3] Consequently, inhibitors of xanthine oxidase are a cornerstone in the treatment of these conditions.[1] Studies on a series of 5-phenylisoxazole-3-carboxylic acid derivatives have demonstrated their potent inhibitory activity against xanthine oxidase.[4] Notably, it has been observed that the presence of a cyano group at the 3-position of the phenyl ring is a preferred substitution for high potency, and its replacement with a nitro group, as in the case of this compound, generally leads to a reduction in inhibitory activity.[4]

This suggests that this compound can be utilized in several research contexts:

  • As a moderate inhibitor to study the structure-activity relationships (SAR) of isoxazole-based xanthine oxidase inhibitors.

  • As a scaffold for chemical modification to develop more potent and selective inhibitors.

  • As a negative control or comparator compound in screening assays for novel xanthine oxidase inhibitors.

Kynurenine-3-Monooxygenase (KMO) Inhibition:

Kynurenine-3-monooxygenase is a key enzyme in the kynurenine pathway, the primary route of tryptophan metabolism.[5][6] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxic quinolinic acid.[5][7] Inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases, such as Huntington's and Alzheimer's disease, as it can shift the kynurenine pathway towards the production of the neuroprotective kynurenic acid.[8][9] The isoxazole scaffold has been explored in the design of KMO inhibitors. Given the therapeutic importance of KMO, this compound serves as a valuable tool for:

  • Screening for novel KMO inhibitors due to its core isoxazole structure.

  • Investigating the binding requirements of the KMO active site.

  • Serving as a starting point for the synthesis of a library of isoxazole derivatives to probe KMO inhibition.

Quantitative Data Summary

Compound/DerivativeTarget EnzymeReported Potency (IC50/Ki)Reference
5-(3-cyanophenyl)isoxazole-3-carboxylic acid derivativesXanthine OxidaseMicromolar to submicromolar range. The cyano group is preferred over the nitro group for higher inhibitory potency.[4]
Ro-61-8048 (a thiazole derivative, not isoxazole)KMOIC50 of 37 nM[5]
UPF648KMOA well-studied inhibitor that shifts the kynurenine pathway towards a neuroprotective state.[5]

Experimental Protocols

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol is designed to determine the inhibitory effect of this compound on xanthine oxidase activity by monitoring the formation of uric acid.

Materials:

  • Xanthine Oxidase (from bovine milk or microbial source)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (70 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be optimized, with a common starting point being 0.05 U/mL.[10]

    • Xanthine Solution: Prepare a 150 µM solution of xanthine in potassium phosphate buffer.[10]

    • Test Compound and Control Solutions: Prepare stock solutions of this compound and allopurinol in DMSO. Perform serial dilutions in potassium phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.[10]

  • Assay Setup (in a 96-well plate):

    • Blank: 50 µL of potassium phosphate buffer.

    • Control (No Inhibitor): 50 µL of DMSO (vehicle control) in buffer.

    • Test Compound: 50 µL of each dilution of this compound.

    • Positive Control: 50 µL of each dilution of allopurinol.

  • Enzyme Addition and Pre-incubation:

    • Add 40 µL of the xanthine oxidase solution (0.05 U/mL) to all wells except the blank.[10]

    • Add 30 µL of potassium phosphate buffer to all wells.[10]

    • Pre-incubate the plate at 25°C for 15 minutes.[10]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 60 µL of the xanthine substrate solution (300 µM final concentration) to all wells.[10]

    • Immediately start measuring the absorbance at 295 nm using a microplate reader. Continue to take readings every minute for 15-30 minutes.[10]

  • Data Analysis:

    • Calculate the rate of uric acid formation by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (RateControl - RateBlank) - (RateSample - RateBlank) ] / (RateControl - RateBlank) x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Kynurenine-3-Monooxygenase (KMO) Inhibition Assay (Fluorometric Method)

This protocol outlines a general procedure for screening for KMO inhibition. Commercial kits are available and their specific instructions should be followed.

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • This compound (test compound)

  • Known KMO inhibitor (e.g., Ro 61-8048) as a positive control

  • Assay Buffer (e.g., Tris-HCl buffer with appropriate additives)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the instructions of a commercial KMO inhibitor screening assay kit or based on established literature protocols.

    • Prepare stock solutions and serial dilutions of the test compound and positive control in DMSO and then in assay buffer. Ensure the final DMSO concentration is low (e.g., <1%).

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer without enzyme.

    • Control (No Inhibitor): Vehicle control (DMSO in assay buffer).

    • Test Compound: Each dilution of this compound.

    • Positive Control: Each dilution of the known KMO inhibitor.

  • Enzyme and Substrate Addition:

    • To each well, add the KMO enzyme solution.

    • Add the test compound or control solutions to the respective wells.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of L-Kynurenine and NADPH to all wells.

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at the optimal temperature, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths. The assay typically measures the consumption of NADPH, which is fluorescent.

  • Data Analysis:

    • The fluorescence signal is inversely proportional to KMO activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizations

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O UricAcid Uric Acid Xanthine->UricAcid O2, H2O XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Inhibitor This compound Inhibitor->XO1 Inhibitor->XO2

Caption: Inhibition of the purine catabolism pathway by this compound.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine-3-Monooxygenase (KMO) Kynurenine->KMO KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT ThreeHK 3-Hydroxykynurenine (Neurotoxic) KMO->ThreeHK Inhibitor This compound Inhibitor->KMO QuinolinicAcid Quinolinic Acid (Neurotoxic) ThreeHK->QuinolinicAcid KynurenicAcid Kynurenic Acid (Neuroprotective) KAT->KynurenicAcid

Caption: Modulation of the Kynurenine Pathway by KMO inhibition.

Experimental_Workflow Start Start: Prepare Reagents PrepareCompound Prepare serial dilutions of This compound Start->PrepareCompound AssaySetup Set up 96-well plate: Blank, Control, Test Compound, Positive Control PrepareCompound->AssaySetup PreIncubate Add enzyme and pre-incubate AssaySetup->PreIncubate InitiateReaction Initiate reaction with substrate PreIncubate->InitiateReaction Measure Measure Absorbance/Fluorescence over time InitiateReaction->Measure DataAnalysis Data Analysis: Calculate % Inhibition Measure->DataAnalysis IC50 Determine IC50 value DataAnalysis->IC50 End End IC50->End

Caption: General workflow for in vitro enzyme inhibition assay.

References

Application Notes and Protocols for the Synthesis of Carboxamide Derivatives from Isoxazole Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of carboxamide derivatives from isoxazole carboxylic acids, a chemical transformation of significant interest in medicinal chemistry and drug discovery. Isoxazole carboxamides are prevalent scaffolds in a variety of pharmacologically active agents, including the anti-rheumatic drug Leflunomide and modulators of critical biological targets such as dihydroorotate dehydrogenase (DHODH) and AMPA receptors.[1][2][3]

Two primary and robust synthetic strategies are presented: the classical acid chloride formation followed by amination, and the more contemporary direct amide coupling using specialized reagents. This guide includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of experimental workflows and relevant signaling pathways to facilitate both understanding and practical application in a research setting.

Synthetic Methodologies

The synthesis of carboxamide derivatives from isoxazole carboxylic acids can be efficiently achieved through two principal routes. The choice of method often depends on the substrate scope, scale of the reaction, and the presence of sensitive functional groups.

Method A: Acid Chloride Formation and Subsequent Amination

This traditional two-step approach involves the initial activation of the isoxazole carboxylic acid to a more reactive acyl chloride, which is then reacted with an amine to furnish the desired carboxamide.[4] Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its efficacy and the volatile nature of its byproducts.[5]

General Reaction Scheme: Step 1: Formation of Isoxazole Acyl Chloride R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Step 2: Amidation R-COCl + R'-NH₂ → R-CONH-R' + HCl

This method is particularly well-suited for large-scale syntheses and when using less reactive amines.

Method B: Direct Amide Coupling with Coupling Reagents

Modern synthetic chemistry often favors the use of coupling reagents that facilitate the direct formation of the amide bond between the carboxylic acid and the amine, circumventing the need for the isolation of an acyl chloride intermediate.[6] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in the presence of an activating agent or nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).[6][7]

General Reaction Scheme: R-COOH + R'-NH₂ --(EDC, DMAP)--> R-CONH-R'

This one-pot procedure is highly efficient, proceeds under mild conditions, and is amenable to a wide range of substrates, making it ideal for the construction of compound libraries for screening purposes.

Experimental Protocols

Protocol 1: Synthesis of N-(4-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxamide (Leflunomide) via Acid Chloride Formation

This protocol is adapted from established procedures for the synthesis of Leflunomide.[1][8][9]

Materials:

  • 5-methylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 4-(Trifluoromethyl)aniline

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Amine base (e.g., triethylamine or pyridine)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methylisoxazole-4-carboxylic acid (1.0 eq) in toluene.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.1 - 1.5 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Allow the reaction to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation:

    • Dissolve the crude 5-methylisoxazole-4-carbonyl chloride in a suitable anhydrous solvent such as toluene or dichloromethane.

    • In a separate flask, dissolve 4-(trifluoromethyl)aniline (1.0 eq) and an amine base (1.1 eq) in the same solvent.

    • Slowly add the solution of the acid chloride to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Phenyl-isoxazole-Carboxamide Derivatives via EDC/DMAP Coupling

This protocol describes a general procedure for the synthesis of a series of isoxazole carboxamides using EDC and DMAP.[7][10]

Materials:

  • 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid

  • Substituted aniline derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add DMAP (0.2 eq) and EDC (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline derivative (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various isoxazole carboxamide derivatives.

Table 1: Synthesis of Isoxazole Carboxamides via Acid Chloride Formation

Isoxazole Carboxylic AcidAmineChlorinating AgentSolventYield (%)PurityReference
5-methylisoxazole-4-carboxylic acid4-(Trifluoromethyl)anilineSOCl₂Toluene>90%99.8-100% (HPLC)[9]
3-substituted-isoxazole-4-carboxylic acidVarious aromatic aminesSOCl₂Dichloromethane50-75%Not specified[11]

Table 2: Synthesis of Isoxazole Carboxamides via EDC/DMAP Coupling

Isoxazole Carboxylic AcidAmineSolventYield (%)PurityReference
5-methyl-3-phenylisoxazole-4-carboxylic acidN-(4-Chloro-2,5-dimethoxyphenyl)amineDCM67%>95% (UPLC)[7]
5-methyl-3-phenylisoxazole-4-carboxylic acidN-(3-(trifluoromethyl)phenyl)amineDCM59%>95% (UPLC)[7]
5-methyl-3-phenylisoxazole-4-carboxylic acidN-(4-(2-Methoxyphenoxy)phenyl)amineDCM71%>95% (UPLC)[7]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidN-(4-(tert-butyl)phenyl)amineDCM77%>95% (HRMS)[12]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidN-(3,4-dimethoxyphenyl)amineDCM90%>95% (HRMS)[12]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidN-(2,5-dimethoxyphenyl)amineDCM78%>95% (HRMS)[12]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidN-(3,4,5-trimethoxyphenyl)amineDCM90%>95% (HRMS)[12]

Mandatory Visualizations

Experimental Workflows

G cluster_0 Method A: Acid Chloride Formation cluster_1 Method B: EDC/DMAP Coupling Start_A Isoxazole Carboxylic Acid + SOCl2 in Toluene Step1_A Reflux (2-3h) Start_A->Step1_A Intermediate_A Isoxazole Acyl Chloride Step1_A->Intermediate_A Reaction_A Combine at 0°C, then RT (12-24h) Intermediate_A->Reaction_A Step2_A Amine + Base in Toluene Step2_A->Reaction_A Workup_A Aqueous Workup Reaction_A->Workup_A Purification_A Recrystallization / Chromatography Workup_A->Purification_A End_A Isoxazole Carboxamide Purification_A->End_A Start_B Isoxazole Carboxylic Acid + Amine in DCM Step1_B Add EDC and DMAP Start_B->Step1_B Reaction_B Stir at RT (24-48h) Step1_B->Reaction_B Workup_B Aqueous Workup Reaction_B->Workup_B Purification_B Column Chromatography Workup_B->Purification_B End_B Isoxazole Carboxamide Purification_B->End_B

Caption: Synthetic workflows for isoxazole carboxamide synthesis.

Signaling Pathways

DHODH_Inhibition Isoxazole_Carboxamide Isoxazole Carboxamide (e.g., Leflunomide) DHODH Dihydroorotate Dehydrogenase (DHODH) Isoxazole_Carboxamide->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Orotate Orotate DHODH->Orotate Catalyzes conversion of dihydroorotate to Cell_Cycle_Arrest Cell Cycle Arrest DHODH->Cell_Cycle_Arrest inhibition leads to Cell_Proliferation Cell Proliferation (e.g., in Cancer, Autoimmune Disease) Pyrimidine_Synthesis->Cell_Proliferation UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DNA_RNA->Cell_Proliferation

Caption: DHODH inhibition pathway by isoxazole carboxamides.

AMPA_Modulation Isoxazole_Carboxamide_Modulator Isoxazole Carboxamide (Negative Allosteric Modulator) AMPA_Receptor AMPA Receptor Isoxazole_Carboxamide_Modulator->AMPA_Receptor Binds to allosteric site Channel_Opening Ion Channel Opening (Na+, Ca2+ influx) AMPA_Receptor->Channel_Opening AMPA_Receptor->Channel_Opening Modulates (e.g., slows deactivation) Glutamate_Binding Glutamate Binding Glutamate_Binding->AMPA_Receptor Depolarization Neuronal Depolarization Channel_Opening->Depolarization Excitatory_Neurotransmission Fast Excitatory Neurotransmission Depolarization->Excitatory_Neurotransmission Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Excitatory_Neurotransmission->Synaptic_Plasticity

Caption: AMPA receptor modulation by isoxazole carboxamides.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(3-Nitrophenyl)isoxazole-3-carboxylic acid is a synthetic compound belonging to the isoxazole class of heterocyclic compounds. Various isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties.[1][2][3] Many of these compounds exert their effects by inducing apoptosis or programmed cell death, making them promising candidates for novel cancer therapeutics.[4][5][6] The evaluation of cytotoxicity is a critical first step in characterizing the pharmacological profile of new chemical entities like this compound.

These application notes provide a comprehensive set of protocols for assessing the cytotoxic effects of this compound using a panel of common cell-based assays. The described methods will enable researchers to quantify cell viability, determine membrane integrity, and investigate the induction of apoptosis. A multi-assay approach is recommended for a thorough understanding of the compound's cytotoxic mechanism.

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: MTT Assay
Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25 ± 0.08100
11.12 ± 0.0689.6
50.88 ± 0.0570.4
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0
1000.08 ± 0.016.4

Assessment of Membrane Integrity using LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that quantifies the leakage of LDH from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[11][12] Released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured spectrophotometrically.[12][13]

Experimental Protocol: LDH Assay

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Preparation of Controls: Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer provided in the kit.[14]

    • Background: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100[9]

Data Presentation: LDH Assay
Concentration (µM)Absorbance (490 nm)% Cytotoxicity
0 (Spontaneous)0.21 ± 0.020
10.25 ± 0.035.7
50.38 ± 0.0424.3
100.55 ± 0.0548.6
250.82 ± 0.0687.1
500.95 ± 0.07105.7 (saturated)
1000.98 ± 0.08110.0 (saturated)
Maximum Release0.91 ± 0.07100

Assessment of Apoptosis Induction

Given that many isoxazole derivatives induce apoptosis, it is crucial to investigate this mechanism for this compound.[2][3] This can be achieved by measuring the activity of key executioner caspases and assessing changes in mitochondrial membrane potential.

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key effector caspases that are activated during the execution phase of apoptosis.[15] Their activity can be measured using a luminogenic or fluorogenic substrate containing the DEVD peptide sequence.[16][17]

Experimental Protocol: Caspase-3/7 Assay

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System (or similar)[16]

  • Opaque-walled 96-well plates

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in the MTT assay protocol (steps 1-4).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a plate reader.

Data Analysis: Calculate the fold increase in caspase-3/7 activity relative to the vehicle-treated control.

Data Presentation: Caspase-3/7 Assay
Concentration (µM)Luminescence (RLU)Fold Increase in Caspase-3/7 Activity
0 (Control)15,230 ± 1,1501.0
122,845 ± 1,8901.5
560,920 ± 4,5604.0
10121,840 ± 9,8708.0
25182,760 ± 12,34012.0
50197,990 ± 15,67013.0
100205,105 ± 16,00013.5
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

A decrease in mitochondrial membrane potential (ΔΨm) is an early event in apoptosis.[18] The JC-1 dye is a lipophilic cationic dye that can be used to monitor ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[19]

Experimental Protocol: JC-1 Assay

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • JC-1 dye solution

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - as a positive control for mitochondrial membrane depolarization[20]

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound as previously described. Include a positive control treated with CCCP (e.g., 10 µM for 1 hour).

  • JC-1 Staining: After treatment, remove the medium and wash the cells once with warm PBS.

  • Add 100 µL of diluted JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[20]

  • Washing: Remove the staining solution and wash the cells twice with assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Measure the red fluorescence (excitation ~560 nm, emission ~595 nm) and green fluorescence (excitation ~485 nm, emission ~535 nm).

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

Data Presentation: JC-1 Assay
Concentration (µM)Red Fluorescence (RFU)Green Fluorescence (RFU)Red/Green Ratio
0 (Control)85,430 ± 6,7808,990 ± 7509.50
178,595 ± 5,99012,586 ± 1,0106.24
551,258 ± 4,32025,629 ± 2,1302.00
1034,172 ± 3,11042,715 ± 3,5600.80
2521,357 ± 2,01053,392 ± 4,8700.40
5017,085 ± 1,56056,950 ± 5,1200.30
10015,376 ± 1,43058,104 ± 5,2300.26
CCCP (10 µM)16,218 ± 1,51057,921 ± 5,3400.28

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Seed Cells in 96-well Plates B Incubate for 24h (Attachment) A->B C Treat with this compound B->C D Incubate for 24, 48, or 72h C->D MTT MTT Assay (Metabolic Activity) D->MTT LDH LDH Assay (Membrane Integrity) D->LDH Caspase Caspase-3/7 Assay (Apoptosis) D->Caspase JC1 JC-1 Assay (Mitochondrial Potential) D->JC1 IC50 Calculate IC50 MTT->IC50 Cytotoxicity Calculate % Cytotoxicity LDH->Cytotoxicity Apoptosis Quantify Apoptosis Caspase->Apoptosis Mito Assess Mitochondrial Depolarization JC1->Mito

Caption: Experimental workflow for cytotoxicity assessment.

Apoptosis_Signaling_Pathway Compound 5-(3-Nitrophenyl)isoxazole- 3-carboxylic acid Mitochondria Mitochondria Compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC ΔΨm Loss JC1_assay JC-1 Assay: Decreased Red/Green Ratio Mitochondria->JC1_assay Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes Caspase_assay Caspase-3/7 Assay: Increased Signal Caspase37->Caspase_assay Assay_Principles cluster_principle Assay Principles MTT MTT Assay Viable Cells Mitochondrial Dehydrogenase Yellow MTT → Purple Formazan LDH LDH Assay Damaged Cells LDH Release Lactate → Pyruvate → Colored Product Caspase Caspase-3/7 Assay Apoptotic Cells Active Caspase-3/7 DEVD Substrate → Light/Fluorescence JC1 JC-1 Assay Healthy Mitochondria High ΔΨm Red Aggregates Apoptotic Mitochondria Low ΔΨm Green Monomers

References

Troubleshooting & Optimization

improving yield of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help improve experimental yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and widely employed method involves a two-step process:

  • Claisen Condensation: A mixed Claisen condensation between 3-nitroacetophenone and diethyl oxalate using a strong base like sodium ethoxide. This reaction forms ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate.[1][2]

  • Cyclization & Hydrolysis: The resulting β-keto ester is then reacted with hydroxylamine hydrochloride. This step typically leads to the cyclization to form the isoxazole ring and subsequent hydrolysis of the ethyl ester to the carboxylic acid, often in a one-pot reaction or through a separate hydrolysis step.

Q2: I am getting a low yield in the initial Claisen condensation step. What are the likely causes?

Low yields in Claisen condensations with diethyl oxalate are common and can be attributed to several factors:

  • Inappropriate Base: The alkoxide base must match the alcohol part of the ester (i.e., sodium ethoxide for ethyl esters) to prevent transesterification. A full stoichiometric equivalent of the base is required to drive the reaction to completion.[3]

  • Presence of Moisture: Diethyl oxalate is moisture-sensitive. Water in the reagents or solvent can quench the base and hydrolyze the diethyl oxalate.[3]

  • Suboptimal Temperature: High temperatures can promote side reactions, while temperatures that are too low may lead to an incomplete reaction.[3]

Q3: My cyclization reaction is not working well, and I see multiple spots on my TLC plate. What are the common byproducts?

The reaction of a dicarbonyl compound with hydroxylamine can be complex. Common byproducts include:

  • Isoxazolines: These are partially reduced forms of isoxazoles and may form if the final dehydration step is incomplete.[4]

  • Oximes: The hydroxylamine can react with one of the carbonyl groups to form an oxime without subsequent cyclization.[4][5]

  • Regioisomers: Depending on the reaction conditions, there is a possibility of forming the isomeric 3-(3-nitrophenyl)isoxazole-5-carboxylic acid, although the chosen pathway generally favors the desired product.

Q4: I have the ethyl ester of this compound but am struggling with the final hydrolysis step. What conditions should I try?

Hydrolysis of the ester in the presence of an isoxazole ring requires careful selection of reagents to avoid ring opening.

  • Basic Hydrolysis: A common method is using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water, or sodium hydroxide (NaOH) in an ethanol/water mixture.[6][7] The reaction should be monitored carefully by TLC.

  • Acidic Work-up: After basic hydrolysis, careful acidification is needed to protonate the carboxylate salt. A dilute acid like 10% citric acid or dilute HCl is often used.[6] Over-acidification or strong acids can potentially degrade the isoxazole ring.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Encountered Potential Cause(s) Recommended Solution(s) Citation
Low Yield of β-Keto Ester (Step 1) Moisture in reagents/glassware.Ensure all glassware is flame-dried. Use anhydrous solvents and reagents.[3]
Incorrect base or stoichiometry.Use sodium ethoxide (NaOEt) for diethyl oxalate. Ensure at least one full equivalent of base is used.[2][3]
Reaction temperature is too low/high.Start the reaction at 0°C and allow it to warm to room temperature. Monitor by TLC to determine the optimal temperature.[3]
Low Yield of Isoxazole (Step 2) Incomplete cyclization or dehydration.Use a stronger base (e.g., KOH instead of NaOH) or increase the reaction temperature to promote the dehydration of the isoxazoline intermediate.[4]
Formation of oxime byproducts.Modify the solvent system. Acetic acid can sometimes favor cyclization over simple oxime formation.[4][8]
Difficulty Purifying Final Product Product co-elutes with byproducts.Try a different solvent system for column chromatography with varying polarity. Recrystallization from a suitable solvent (e.g., ethanol/water) can also be effective.[4][9]
Incomplete Ester Hydrolysis Insufficient base or reaction time.Increase the equivalents of base (e.g., LiOH, NaOH) to 4-5 equivalents and extend the reaction time, monitoring by TLC. Gentle heating (reflux) may be necessary.[6]
Product is not precipitating after acidification.Ensure the pH is sufficiently acidic (pH ~2-3). If the product is soluble, extract it with an organic solvent like ethyl acetate.[10]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key steps in isoxazole synthesis. Note that yields are highly dependent on the specific substrate and reaction scale.

Reaction Step Reagents & Catalysts Solvent Temperature Time Typical Yield Citation
Claisen Condensation Diethyl Oxalate, Sodium EthoxideAnhydrous Ethanol/Ether0°C to RT4-12 h60-85%[3][11]
Isoxazole Formation (from Chalcone) Hydroxylamine HCl, KOHEthanolReflux8-12 h45-65%[9]
Isoxazole Formation (from Chalcone) Hydroxylamine HCl, Sodium AcetateEthanolReflux6 h~70%[12]
Ester Hydrolysis LiOH or NaOH (4 equiv.)THF/Water or Ethanol/WaterRT to Reflux4-16 h70-95%[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

This protocol details the formation of the isoxazole ester intermediate from the corresponding β-keto ester.

  • Preparation: To a solution of ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature. A base such as sodium acetate or a few drops of a stronger base like potassium hydroxide can be added to facilitate the reaction.[12]

  • Heating: Gently reflux the mixture for 6-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound
  • Dissolution: Dissolve the ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate (1 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 3-4 equivalents) to the solution and stir vigorously at room temperature.[6][7] The reaction may take several hours to complete; monitor by TLC.

  • Quenching: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Washing: Wash the aqueous layer with diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using a 10% citric acid solution or 1M HCl. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

Experimental Workflow

G start_end start_end process process purification purification product product A Starting Materials (3-Nitroacetophenone, Diethyl Oxalate) B Claisen Condensation A->B C Intermediate: Ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate B->C D Cyclization with Hydroxylamine HCl C->D E Intermediate: Ethyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate D->E F Basic Hydrolysis (e.g., LiOH) E->F G Acidification & Work-up F->G H Final Product: This compound G->H

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Logic Diagram

G problem problem check check action action start Low Overall Yield check_step Which step has low yield? start->check_step cond Condensation check_step->cond Step 1 cycl Cyclization check_step->cycl Step 2 hyd Hydrolysis check_step->hyd Step 3 cond_check Check TLC for starting material cond->cond_check cond_sm SM Present cond_check->cond_sm cond_nosm No SM, low product cond_check->cond_nosm No cond_action1 Increase reaction time Ensure anhydrous conditions cond_sm->cond_action1 Yes cond_action2 Check base quality/stoichiometry Optimize temperature cond_nosm->cond_action2 cycl_check Check TLC for byproducts (oximes, isoxazolines) cycl->cycl_check cycl_byprod Byproducts Present cycl_check->cycl_byprod cycl_action Change base (e.g., KOH) Change solvent (e.g., Acetic Acid) Increase temperature cycl_byprod->cycl_action hyd_check Check TLC for starting ester hyd->hyd_check hyd_sm Ester Present hyd_check->hyd_sm hyd_action Increase base equivalents Increase reaction time/temp hyd_sm->hyd_action

Caption: A logical guide for troubleshooting low reaction yields.

References

minimizing byproduct formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to isoxazoles and their common challenges?

A1: The two most versatile and widely used methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2][3] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine.[2][4] The primary challenges encountered are often poor regioselectivity, leading to isomeric mixtures, and the formation of byproducts such as furoxans from the dimerization of nitrile oxide intermediates.[1][5]

Q2: How do solvent, temperature, and pH influence the yield and regioselectivity of isoxazole synthesis?

A2: Solvent, temperature, and pH are critical parameters that can dramatically affect the outcome of an isoxazole synthesis.[1][6]

  • Solvent: The polarity of the solvent can influence reaction rates and regioselectivity. For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile might favor another.[6][7]

  • Temperature: Optimizing temperature is key for managing reaction kinetics. While higher temperatures can accelerate reactions, they may also promote the formation of side products, such as the dimerization of unstable nitrile oxide intermediates.[1][5] Conversely, temperatures that are too low can lead to incomplete or very slow reactions.[1]

  • pH: The pH is particularly important in reactions involving hydroxylamine. In the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles, the reaction temperature and pH are key factors in determining the regioselectivity.[8]

Q3: How do the electronic and steric properties of substituents affect the regioselectivity of 1,3-dipolar cycloaddition?

A3: The regioselectivity in the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is governed by both the electronic and steric properties of the substituents on both components.[5][6] The reaction is generally under frontier molecular orbital (FMO) control. For terminal alkynes, there is a strong electronic and steric bias that typically favors the formation of the 3,5-disubstituted isoxazole.[5] The use of alkynes with strong electron-withdrawing groups can also influence the regiochemical outcome.[6] Steric hindrance on either the nitrile oxide or the alkyne can significantly slow down the reaction rate.[5]

Troubleshooting Guide: Byproduct Formation

Issue 1: Formation of an Undesired Regioisomer or a Mixture of Isomers

This is a common challenge, especially in 1,3-dipolar cycloadditions and condensations with unsymmetrical 1,3-dicarbonyls.[6][7]

Question: My 1,3-dipolar cycloaddition with a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-isomer?

Answer: The Huisgen 1,3-dipolar cycloaddition generally favors the 3,5-disubstituted isomer.[5] To enhance this selectivity, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst is a well-established and reliable method for ensuring high regioselectivity for 3,5-disubstituted isoxazoles.[5][6] This "click" chemistry approach reliably affords the desired isomer.[6][8]

  • Solvent Choice: Using less polar solvents can sometimes improve the selectivity for the 3,5-isomer.[5]

  • Reaction Temperature: Lowering the reaction temperature may enhance regioselectivity.[5]

Question: I need to synthesize a 3,4-disubstituted isoxazole, but the reaction favors the 3,5-isomer. What methods can I use?

Answer: Synthesizing 3,4-disubstituted isoxazoles often requires a different strategic approach, as they are typically more challenging to obtain than their 3,5-disubstituted counterparts.[5]

  • Enamine-based [3+2] Cycloaddition: A highly regiospecific, metal-free method involves the cycloaddition of an in-situ generated nitrile oxide with an enamine. This approach is known to produce 3,4-disubstituted isoxazoles.[5]

  • Lewis Acid-Catalyzed Cyclocondensation: The reaction of β-enamino diketones with hydroxylamine in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can be optimized to selectively yield 3,4-disubstituted isoxazoles.[5][6][7] The choice of solvent and the equivalents of Lewis acid are critical for controlling the regiochemical outcome.[7]

  • Intramolecular Cycloaddition: If the substrate allows, designing an intramolecular nitrile oxide cycloaddition (INOC) where the alkyne and nitrile oxide precursor are "locked in place" can cleanly produce a 3,4-substitution pattern.[9]

G cluster_0 Troubleshooting Regioselectivity start Mixture of Regioisomers Observed q1 What is the desired isomer? start->q1 p1 Desired: 3,5-Disubstituted q1->p1 3,5- p2 Desired: 3,4-Disubstituted q1->p2 3,4- s1 Use Copper(I) Catalyst (e.g., CuI) p1->s1 s2 Optimize: Lower Temperature & Use Less Polar Solvent s1->s2 s3 Employ Alternative Routes p2->s3 s4 Enamine [3+2] Cycloaddition (Metal-Free) s3->s4 s5 Lewis Acid (BF₃·OEt₂) Mediated Cyclocondensation s3->s5

Caption: Workflow for troubleshooting isoxazole regioselectivity.

Issue 2: Low Yield of the Desired Isoxazole Product

Low yields can be attributed to several factors, with the decomposition of the nitrile oxide intermediate being a frequent culprit.[5]

Question: My 1,3-dipolar cycloaddition reaction is giving a low yield. I suspect the in situ generated nitrile oxide is decomposing. How can I prevent this?

Answer: Nitrile oxides are unstable and prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), which is a common cause of low yields.[1][5][10] To mitigate this side reaction:

  • Maintain Low Nitrile Oxide Concentration: Generate the nitrile oxide in situ and add the precursor (e.g., hydroximoyl chloride or aldoxime) slowly to the reaction mixture. This ensures the nitrile oxide reacts promptly with the alkyne dipolarophile as it is formed.[1]

  • Optimize Temperature: Generate the nitrile oxide at a low temperature to minimize its rate of dimerization.[5]

  • Adjust Stoichiometry: Use a slight excess of the alkyne dipolarophile relative to the nitrile oxide precursor.[1] This provides a greater chance for the desired cycloaddition to occur over dimerization.[10]

  • Efficient Generation: Ensure the method chosen for nitrile oxide generation is effective. Common methods include the dehydrohalogenation of hydroximoyl chlorides with a base like triethylamine or the oxidation of aldoximes.[6][8]

G cluster_0 Minimizing Nitrile Oxide Dimerization cluster_strategies Minimizing Nitrile Oxide Dimerization start Low Isoxazole Yield check Is Nitrile Oxide Dimerization (Furoxan Formation) the Cause? start->check strategy Implement Mitigation Strategies check->strategy Yes s1 Slowly add nitrile oxide precursor strategy->s1 s2 Maintain low reaction temperature strategy->s2 s3 Use slight excess of alkyne strategy->s3 s4 Ensure efficient in situ generation conditions strategy->s4 outcome Improved Yield of Desired Isoxazole s1->outcome s2->outcome s3->outcome s4->outcome

Caption: Logical workflow for mitigating furoxan byproduct formation.

Data Presentation: Reaction Condition Optimization

Optimizing reaction conditions is crucial for minimizing byproducts. The following table summarizes data from a study on the regioselective synthesis of 3,4-disubstituted isoxazoles from β-enamino diketones, highlighting the impact of the Lewis acid and solvent.[7]

EntryBF₃·OEt₂ (equiv.)SolventYield (%)Regioisomeric Ratio (3,4- vs. 4,5-)
10.5CH₃CN7555:45
21.0CH₃CN7870:30
31.5CH₃CN8180:20
42.0CH₃CN7990:10
52.0THF7285:15
62.0Toluene6582:18
Reaction Conditions: β-enamino diketone (0.5 mmol), NH₂OH·HCl (1.2 equiv.), Pyridine (1.4 equiv.), room temperature. Data sourced from reference[7].

Key Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from established methods for the "click" synthesis of 3,5-disubstituted isoxazoles.[5][6]

  • Reactant Mixture: To a solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.1 mmol) in a suitable solvent (e.g., t-BuOH/H₂O mixture), add a copper(I) source, such as copper(I) iodide (CuI, 5 mol%).

  • Base and Oxidant: Add a base (e.g., triethylamine, 1.5 mmol) followed by an oxidant for the in situ generation of the nitrile oxide. Alternatively, if starting from a hydroximoyl chloride, the base is sufficient to generate the nitrile oxide.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.[5]

Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This protocol is for the regioselective synthesis of 3,4-disubstituted isoxazoles from β-enamino diketones.[6][7]

  • Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).

  • Lewis Acid Addition: Cool the mixture in an ice bath. Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Quench the reaction with a saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.[6]

G cluster_0 General Isoxazole Synthesis Pathways & Byproducts sm1 Alkyne + Nitrile Oxide Precursor inter1 In Situ Nitrile Oxide sm1->inter1 Base or Oxidant sm2 1,3-Dicarbonyl + Hydroxylamine react2 Cyclocondensation sm2->react2 react1 [3+2] Cycloaddition inter1->react1 byprod1 Furoxan Dimer (Byproduct) inter1->byprod1 Dimerization prod1 Isoxazole Product react1->prod1 byprod2 Regioisomeric Mixture (Byproduct) react1->byprod2 Poor Selectivity react2->prod1 react2->byprod2 Poor Selectivity

Caption: Key isoxazole synthesis pathways and common byproduct origins.

References

Technical Support Center: 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during these powerful five-membered ring-forming reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in my 1,3-dipolar cycloaddition reaction?

A1: Low or no product formation is a frequent issue that can often be traced back to several key factors:

  • Reactant Stability and Purity: Many 1,3-dipoles, such as nitrile oxides and azomethine ylides, can be unstable and are often best generated in situ.[1][2] Ensure your dipole precursor is pure and that the generation conditions are optimal. Similarly, the purity of the dipolarophile is critical to avoid any inhibitory contaminants.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reactant concentration can significantly impact the reaction outcome. Some cycloadditions are sensitive to solvent polarity, and a screening of different solvents may be necessary.[1][2][3] Temperature is also a critical parameter; while thermal reactions often require heat, excessive temperatures can lead to decomposition.[2]

  • Electronic Mismatch: The rate of a 1,3-dipolar cycloaddition is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[4][5] A large energy gap between the dipole's HOMO and the dipolarophile's LUMO (or vice-versa) can lead to a sluggish or failed reaction.

  • Catalyst Issues (for catalyzed reactions): In catalyzed reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the active catalyst's integrity is paramount. For CuAAC, the active species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state.[6][7]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge governed by both electronic and steric factors.[8] Here are some strategies to improve regioselectivity:

  • Frontier Molecular Orbital (FMO) Theory: The regioselectivity can often be predicted by analyzing the FMO interactions. The reaction is typically controlled by the interaction of the dipole's HOMO with the dipolarophile's LUMO (Type I) or the dipolarophile's HOMO with the dipole's LUMO (Type II).[8][9] The regiochemistry is determined by the combination of atomic orbital coefficients in the interacting frontier orbitals.

  • Catalysis: The use of a catalyst, particularly a Lewis acid, can enhance regioselectivity by lowering the LUMO energy of the dipolarophile, thus favoring a specific reaction pathway.[1] In the case of azide-alkyne cycloadditions, the copper-catalyzed variant (CuAAC) exclusively yields the 1,4-disubstituted 1,2,3-triazole, whereas the thermal reaction gives a mixture of 1,4- and 1,5-regioisomers.[10]

  • Solvent Effects: The polarity of the solvent can influence the transition state and, in some cases, affect the regiochemical outcome.[11]

Q3: I am observing poor diastereoselectivity in my reaction. What can I do to improve it?

A3: Diastereoselectivity in 1,3-dipolar cycloadditions is influenced by a delicate balance of attractive π-interactions and repulsive steric interactions in the transition state.[8] Unfortunately, these forces can sometimes cancel each other out, leading to poor selectivity.[8] Consider the following approaches:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the dipole or the dipolarophile can introduce facial selectivity and favor the formation of one diastereomer.

  • Chiral Catalysts: The use of a chiral Lewis acid or a metal complex with chiral ligands can create a chiral environment around the reactants, influencing the approach trajectory and leading to a specific diastereomer.

  • Substrate Control: The inherent stereochemistry of the reactants can direct the stereochemical outcome of the cycloaddition.

Q4: What are the key differences between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A4: Both CuAAC and SPAAC are powerful "click chemistry" reactions that form a triazole linkage, but they have distinct characteristics:

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a Copper(I) catalyst.[]Metal-free; driven by the ring strain of a cyclooctyne.[13][]
Reactants Terminal alkyne and an azide.A strained cyclooctyne (e.g., DBCO) and an azide.[15]
Biocompatibility The copper catalyst can be cytotoxic, which can be a concern for in vivo applications.[13] Ligands can be used to mitigate toxicity.[16]Highly biocompatible and suitable for live-cell and in vivo studies due to the absence of a toxic metal catalyst.[13][17]
Reaction Rate Very fast, with a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[18]Generally slower than CuAAC, though the rate can be tuned by modifying the cyclooctyne structure.[17]
Regioselectivity Exclusively forms the 1,4-disubstituted triazole.[10]Can produce a mixture of regioisomers.[17]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This troubleshooting workflow will guide you through a systematic approach to diagnose and solve low-yield issues in your 1,3-dipolar cycloaddition reactions.

LowYieldTroubleshooting start Low/No Yield Observed check_reagents 1. Verify Reactant Purity & Stability start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions 2. Optimize Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_catalyst 3. Assess Catalyst (if applicable) catalyst_ok Catalyst Active? check_catalyst->catalyst_ok reagent_ok->check_conditions Yes purify_reagents Action: Purify/Re-synthesize Reactants reagent_ok->purify_reagents No conditions_ok->check_catalyst Yes screen_conditions Action: Screen Solvents, Temp., Conc. conditions_ok->screen_conditions No prepare_catalyst Action: Use Fresh Catalyst/Reducing Agent catalyst_ok->prepare_catalyst No success Yield Improved catalyst_ok->success Yes purify_reagents->check_reagents screen_conditions->check_conditions prepare_catalyst->check_catalyst

A workflow diagram for troubleshooting low yield.
Issue 2: Poor Regio- or Diastereoselectivity

This guide provides a logical progression for addressing selectivity issues in your cycloaddition reactions.

SelectivityTroubleshooting start Poor Selectivity Observed analyze_fmo 1. Analyze FMO & Sterics start->analyze_fmo fmo_predictive FMO Predictive? analyze_fmo->fmo_predictive modify_substrate 2. Modify Substrate substrate_modified Substrate Modified? modify_substrate->substrate_modified add_catalyst 3. Introduce Catalyst catalyst_added Catalyst Added? add_catalyst->catalyst_added fmo_predictive->modify_substrate Yes change_electronics Action: Alter EWG/EDG on Reactants fmo_predictive->change_electronics No substrate_modified->add_catalyst Yes add_auxiliary Action: Add Chiral Auxiliary substrate_modified->add_auxiliary No screen_catalysts Action: Screen Lewis Acids/Chiral Catalysts catalyst_added->screen_catalysts No success Selectivity Improved catalyst_added->success Yes change_electronics->analyze_fmo add_auxiliary->modify_substrate screen_catalysts->add_catalyst

A workflow for improving reaction selectivity.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for performing a CuAAC reaction.[10] Optimization of reactant ratios and concentrations may be necessary for specific substrates.

Materials:

  • Azide-containing compound

  • Terminal alkyne-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMF, or DMSO)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.

  • Catalyst and Reductant Addition: To the stirred solution, add an aqueous solution of sodium L-ascorbate (0.1-0.3 equivalents). Following this, add an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).[10] A color change is often observed upon addition of the copper sulfate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

For Bioconjugation:

When working with sensitive biomolecules, the use of a copper-stabilizing ligand is highly recommended to prevent oxidative damage.[16] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand commonly used for this purpose.[7]

Modified Procedure for Bioconjugation:

  • In a microcentrifuge tube, combine the alkyne-modified substrate and the azide probe in a suitable buffer (e.g., PBS, HEPES; avoid Tris buffers as they can chelate copper).[19]

  • Add the copper-stabilizing ligand (e.g., THPTA) to the mixture, followed by the CuSO₄ solution. A typical ligand-to-copper ratio is 5:1.[16]

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-2 hours.

  • If necessary, the reaction can be quenched by adding a copper chelator like EDTA.

  • Purify the conjugated product using a method appropriate for your biomolecule, such as dialysis, size exclusion chromatography, or precipitation.[19]

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for SPAAC, a copper-free click reaction ideal for biological applications.[13]

Materials:

  • Azide-functionalized molecule

  • Strained alkyne (e.g., a DBCO-functionalized molecule)

  • Appropriate solvent or buffer (e.g., PBS, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized molecule and the strained alkyne in the chosen solvent or buffer. For bioconjugations, ensure the buffer conditions are compatible with the biomolecule's stability.

  • Reaction Incubation: Mix the reactant solutions. A slight molar excess (1.5-5 fold) of one of the components is often used to drive the reaction to completion. Incubate the reaction mixture at the desired temperature (typically ranging from 4°C to 37°C) for 1 to 24 hours. The optimal time and temperature will depend on the specific reactants.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical method (e.g., LC-MS, SDS-PAGE for proteins).

  • Purification: Once the reaction is complete, purify the product to remove any unreacted starting materials. The purification method will depend on the nature of the product (e.g., HPLC, size exclusion chromatography, dialysis).

Example: Labeling of a Protein with a DBCO-Functionalized Dye:

  • Prepare a solution of the azide-modified protein in PBS.

  • Add a 5- to 20-fold molar excess of the DBCO-dye stock solution (typically in DMSO). Ensure the final DMSO concentration is kept low (e.g., <10%) to maintain protein integrity.[13]

  • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[13]

  • Remove the excess, unreacted DBCO-dye using a desalting column equilibrated with PBS.

  • Concentrate the purified antibody-dye conjugate if necessary.

References

optimization of reaction conditions for isoxazole synthesis (solvent, temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing isoxazoles? A1: The two primary methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do solvent and temperature critically impact isoxazole synthesis? A2: Solvent and temperature are crucial parameters. The choice of solvent affects reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is key for controlling reaction kinetics; excessively high temperatures can lead to decomposition and side product formation, while low temperatures may result in slow or incomplete reactions.[1]

Q3: How do the electronic and steric properties of substituents affect the regioselectivity of the 1,3-dipolar cycloaddition? A3: In the reaction between a nitrile oxide and a terminal alkyne, both electronic and steric factors typically favor the formation of the 3,5-disubstituted isoxazole.[2] The dominant electronic interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. Sterically, bulky substituents on either reactant will tend to position themselves away from each other in the transition state, which also favors the 3,5-isomer.

Q4: What is the role of a catalyst in controlling regioselectivity? A4: Catalysts can significantly influence the regiochemical outcome. Copper(I) catalysts, for instance, are well-established for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[2] Ruthenium catalysts have also been employed to control the formation of specific regioisomers.[2]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient Nitrile Oxide Generation Ensure the base used (e.g., triethylamine) is appropriate for the substrate. Verify the quality and purity of the nitrile oxide precursor, such as the aldoxime or hydroximoyl chloride.[1]
Poor Reactant Solubility Select a solvent where all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1][3]
Suboptimal Reaction Temperature Systematically screen a range of temperatures. For some reactions, an increase from 60°C to 80°C can improve yields, while further increases may be detrimental.[1][3]
Reactant Decomposition If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1]
Catalyst Inactivity For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Consider a pre-activation step if necessary.[1]
Problem 2: Formation of Isomeric Products (Poor Regioselectivity)
Possible Cause Troubleshooting Steps
Reaction Inherently Non-Selective For 1,3-dipolar cycloadditions, introduce a catalyst. Copper(I) catalysts (e.g., CuI or CuSO₄ with a reducing agent) are known to favor the 3,5-disubstituted isomer.[2]
Unfavorable Steric/Electronic Effects Modify the substituents on the alkyne or nitrile oxide. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[2]
High Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.
Problem 3: Formation of Impurities and Side Products
Possible Cause Troubleshooting Steps
Dimerization of Nitrile Oxide (Furoxan Formation) This is a common side reaction.[1] To minimize it, add the nitrile oxide precursor slowly to maintain a low instantaneous concentration.[2] Using a slight excess of the alkyne can also help.[1]
Side Reactions of Starting Materials Protect sensitive functional groups that may not be compatible with the reaction conditions. Ensure starting materials are purified to remove impurities.[1]
Thermal Decomposition If byproducts associated with decomposition are observed, lower the reaction temperature and extend the reaction time.[1]

Data Presentation: Optimization of Reaction Conditions

Table 1: Effect of Solvent on Isoxazole Synthesis Yield

Reaction: 2-methylquinoline with phenylacetylene catalyzed by AlCl₃ at 90°C.

Solvent Yield (%) Reference
DMAc 92[3]
DMSO 65[3]
DMF 71[3]
Table 2: Effect of Temperature on Isoxazole Synthesis Yield

Reaction: 2-methylquinoline with phenylacetylene catalyzed by AlCl₃ in DMAc.

Temperature (°C) Yield (%) Reference
90 92[3]
140 21[3]
Table 3: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

Reaction: Three-component synthesis of 4H-isoxazol-5-ones.

Method Temperature (°C) Time Yield (%) Reference
Conventional Heating1003 h90[4][5]
Ultrasound-Assisted5015 min95[4][5]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol describes the synthesis of isoxazoles via the condensation of a chalcone with hydroxylamine hydrochloride.

Materials:

  • Chalcone (0.01 mol)

  • Hydroxylamine hydrochloride (0.015 mol)

  • Sodium acetate (0.015 mol)

  • Ethanol (25 mL)

Procedure:

  • A mixture of the chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in ethanol (25 mL) is refluxed for 6 hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The concentrated mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure isoxazole.

Protocol 2: Lewis Acid-Promoted Synthesis of 3-Phenyl-5-(quinolin-2-yl)isoxazole

This protocol details a direct synthesis of an isoxazole derivative using a Lewis acid promoter.[3]

Materials:

  • 2-methylquinoline (0.2 mmol)

  • Phenylacetylene (0.1 mmol)

  • AlCl₃ (0.3 mmol)

  • Sodium nitrite (1.0 mmol)

  • Anhydrous DMAc (1.0 mL)

Procedure:

  • To a flame-dried 15 mL Schlenk tube under a nitrogen atmosphere, add 2-methylquinoline (28.6 mg, 0.2 mmol), phenylacetylene (10.2 mg, 0.1 mmol), AlCl₃ (40.0 mg, 0.3 mmol), sodium nitrite (35.0 mg, 1.0 mmol), and absolute dry DMAc (1.0 mL).[3]

  • Stir the resulting mixture at 90 °C for 24 hours, monitoring the reaction progress by TLC.[3]

  • Upon completion, cool the solution to room temperature.

  • Remove the solvent under vacuum.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.[3]

Visualizations

G start_node start_node process_node process_node decision_node decision_node stop_node stop_node success_node success_node start Start Synthesis reactants Combine Alkyne, Nitrile Oxide Precursor, Base, & Solvent start->reactants reaction Heat Reaction Mixture (e.g., 60-80 °C) reactants->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Characterize Pure Isoxazole Product purify->product

General workflow for 1,3-dipolar cycloaddition.

G start_node start_node decision_node decision_node action_node action_node start Low or No Yield check_sm Starting materials consumed? start->check_sm check_purity Check Purity of Starting Materials check_sm->check_purity No new_spots New spots on TLC? check_sm->new_spots Yes check_conditions Review Reaction Conditions: - Base strength - Solvent choice - Temperature check_catalyst Catalyzed reaction? check_conditions->check_catalyst optimize_temp Optimize Temperature: Screen range (e.g., RT to 100°C) new_spots->optimize_temp No side_rxns Possible side reactions (e.g., furoxan formation) new_spots->side_rxns Yes slow_addition Slowly add nitrile oxide precursor side_rxns->slow_addition catalyst_activity Check Catalyst Activity & Loading check_catalyst->catalyst_activity Yes

Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Polar Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of polar isoxazole carboxylic acids. The inherent polarity of the carboxylic acid group, combined with the electronic nature of the isoxazole ring, often presents significant challenges in achieving high purity. This guide offers practical solutions and detailed protocols to address these issues.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of polar isoxazole carboxylic acids in a question-and-answer format.

Question 1: I am experiencing very low recovery of my polar isoxazole carboxylic acid after silica gel column chromatography. What are the likely causes and solutions?

Answer:

Low recovery from silica gel chromatography is a frequent issue when purifying polar carboxylic acids. The primary causes are irreversible adsorption to the stationary phase and potential degradation of the compound on the acidic silica surface.[1]

Here are several troubleshooting strategies:

  • Deactivate the Silica Gel: The acidic nature of silica gel can lead to strong binding. You can deactivate the silica by pre-flushing the column with your eluent system containing a small amount of a competitive polar solvent or a base. A common practice is to add 0.1-1% acetic acid or formic acid to the mobile phase to improve peak shape and recovery.[1] Alternatively, for base-sensitive compounds, deactivating the silica with a small amount of triethylamine in the eluent can be effective.[1]

  • Modify the Mobile Phase: For highly polar compounds, standard solvent systems like hexane/ethyl acetate may be insufficient. A more polar mobile phase, such as a gradient of dichloromethane and methanol, is often more effective.[1]

  • Change the Stationary Phase: If irreversible adsorption or degradation persists, consider using a less acidic stationary phase. Neutral alumina can be a good alternative to silica gel.[1] Reversed-phase chromatography on a C18-functionalized silica is another excellent option, particularly for compounds that are too polar for normal-phase chromatography.[1][2]

  • Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, dry loading is recommended.[3] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder to load onto the column.[3]

Question 2: My compound is streaking badly on the TLC plate and the column, leading to poor separation. How can I resolve this?

Answer:

Streaking is a common problem with polar compounds, especially those with acidic or basic functional groups, due to strong interactions with the stationary phase.[4]

Here are some solutions to improve separation:

  • Mobile Phase Modifiers: Adding a small amount of a modifier to your mobile phase can significantly reduce streaking. For carboxylic acids, adding 0.1-1% acetic acid or formic acid to the eluent can protonate the silanol groups on the silica surface and the carboxylic acid, reducing strong ionic interactions.[1]

  • Alternative Stationary Phases: For basic isoxazole derivatives, which can also be polar, streaking is common on acidic silica. In such cases, using a more polar stationary phase like alumina or employing reversed-phase chromatography can lead to better separation.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for highly polar compounds that are poorly retained in reversed-phase.[5]

  • Control the pH: In reversed-phase HPLC, adjusting the pH of the mobile phase is critical. For acidic compounds, a low pH mobile phase (e.g., pH 2.5-4) will ensure the carboxylic acid is protonated, leading to better retention and peak shape.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification strategies for a newly synthesized polar isoxazole carboxylic acid?

A1: A multi-step approach is often the most effective for purifying polar isoxazole carboxylic acids.

  • Aqueous Workup (Acid-Base Extraction): This is a crucial first step to remove many impurities.[1] By adjusting the pH of the aqueous phase, you can selectively move your carboxylic acid between the organic and aqueous layers.[8][9] A typical procedure involves dissolving the crude mixture in an organic solvent like ethyl acetate, washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the deprotonated carboxylic acid into the aqueous layer, and then acidifying the aqueous layer to precipitate or re-extract the protonated acid.[1][10]

  • Recrystallization: For solid compounds, recrystallization is a highly effective method for achieving high purity, provided a suitable solvent system can be found.[1]

  • Chromatography: If impurities remain after extraction and recrystallization, chromatography is necessary. The choice between normal-phase, reversed-phase, or other techniques will depend on the specific properties of your compound.[1]

Q2: My polar isoxazole carboxylic acid is highly water-soluble. How can I efficiently extract it into an organic solvent?

A2: High water solubility is a common challenge. Here are several strategies to improve extraction efficiency:

  • Salting Out: Saturating the aqueous layer with a salt like sodium chloride (NaCl) decreases the polarity of the aqueous phase, which can reduce the solubility of your organic compound and promote its transfer into the organic layer.[4]

  • Use of a More Polar Organic Solvent: If standard solvents like ethyl acetate are ineffective, consider more polar extraction solvents such as n-butanol or a mixture of chloroform and isopropanol.[4]

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous extraction can be a highly effective method.[4]

  • pH Adjustment: Ensure the pH of the aqueous layer is sufficiently low (at least 2 pH units below the pKa of the carboxylic acid) to fully protonate the carboxylic acid, making it less polar and more soluble in the organic solvent.[4]

Q3: When should I consider using advanced chromatography techniques like SFC or HILIC?

A3: Supercritical Fluid Chromatography (SFC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are powerful techniques for purifying polar compounds when traditional methods fail.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[11] It is particularly advantageous for its speed and reduced solvent consumption.[12] While traditionally used for chiral separations, it is increasingly being used for achiral purification of polar molecules.[11][12] Any compound soluble in methanol is generally considered a good candidate for SFC.[11][12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[5] It is ideal for very polar compounds that show little to no retention in reversed-phase chromatography.[5][7]

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Isoxazole Carboxylic Acids

Purification TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Differential solubility of ionized and neutral forms.[9]Fast, inexpensive, good for removing neutral or basic impurities.[13]Not effective for separating compounds with similar pKa values. Emulsion formation can be an issue.Initial crude purification.
Recrystallization Differential solubility in a given solvent at different temperatures.[1]Can yield very high purity for crystalline solids. Scalable.Finding a suitable solvent can be challenging. Potential for low recovery. Oiling out can occur.[4]Final purification of solid compounds.
Normal-Phase Chromatography (Silica/Alumina) Adsorption based on polarity. Polar compounds are retained more strongly.[14]Widely available and well-understood. Good for separating isomers.[15]Strong irreversible adsorption of highly polar compounds. Potential for compound degradation on acidic silica.[1]Compounds of low to moderate polarity.
Reversed-Phase Chromatography (C18) Partitioning based on hydrophobicity. Non-polar compounds are retained more strongly.[16]Excellent for a wide range of polarities. High reproducibility.[15]Poor retention of very polar compounds. Requires aqueous-compatible columns.[17]A broad range of polar compounds.
Ion-Exchange Chromatography (IEX) Electrostatic interactions between charged analytes and a charged stationary phase.[18]Highly selective for charged molecules.[18]Elution often requires high salt concentrations or extreme pH, which may not be compatible with all detectors (e.g., MS).[19]Purification of ionizable polar compounds.
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase and a stationary phase.[11]Fast, reduced organic solvent consumption, suitable for thermally labile molecules.[20][21]May not be suitable for extremely polar, water-soluble compounds. Requires specialized equipment.[21]Chiral separations and achiral purification of moderately polar compounds.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Base Wash (Extraction of Product): Transfer the organic solution to a separatory funnel and wash with a basic aqueous solution (e.g., 1M sodium bicarbonate or 1M sodium hydroxide). The polar isoxazole carboxylic acid will be deprotonated and move into the aqueous layer.[1]

  • Separation: Separate the aqueous layer containing the salt of your product.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the isoxazole carboxylic acid precipitates or is fully protonated (pH < 4).[1]

  • Back Extraction: Extract the acidified aqueous layer multiple times with an organic solvent.[1]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the purified product.[1]

Protocol 2: Normal-Phase Silica Gel Column Chromatography with Acid Modifier
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.[4]

  • Mobile Phase (Eluent): A common starting point is a gradient of n-hexane and ethyl acetate. For more polar compounds, a mixture of dichloromethane and methanol may be necessary. Add 0.5-1% acetic acid to the eluent mixture.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (or a slightly more polar solvent if necessary) and load it onto the column. Dry loading is often preferred.[3]

  • Elution: Start with a low polarity eluent and gradually increase the polarity while collecting fractions.[22]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[22]

Mandatory Visualizations

Purification_Workflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction recrystallization Recrystallization (if solid) extraction->recrystallization Solid Product chromatography Chromatography extraction->chromatography Oily Product or Impure Solid analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis chromatography->analysis analysis->chromatography Impure product Pure Product analysis->product Purity Confirmed

Caption: A general workflow for the purification of polar isoxazole carboxylic acids.

Troubleshooting_Chromatography start Low Recovery or Poor Separation in Silica Gel Chromatography q1 Is the compound streaking? start->q1 a1_yes Add 0.5-1% Acetic Acid to Mobile Phase q1->a1_yes Yes q2 Is recovery still low? q1->q2 No a1_yes->q2 a2_yes Switch to an Alternative Stationary Phase q2->a2_yes Yes success Purification Successful q2->success No a2_options Neutral Alumina Reversed-Phase (C18) HILIC a2_yes->a2_options a2_options->success

Caption: Decision tree for troubleshooting common column chromatography issues.

Purification_Method_Selection start Start: Crude Product q_solid Is the product a solid? start->q_solid recrystallize Attempt Recrystallization q_solid->recrystallize Yes acid_base Perform Acid-Base Extraction q_solid->acid_base No (Oil) q_pure Is it pure? recrystallize->q_pure q_pure->acid_base No end Pure Product q_pure->end Yes chromatography Select Chromatography Method acid_base->chromatography q_polarity Compound Polarity? chromatography->q_polarity normal_phase Normal-Phase (Silica/Alumina) with Modifier q_polarity->normal_phase Moderate reverse_phase Reversed-Phase (C18) q_polarity->reverse_phase High advanced_chrom HILIC / SFC q_polarity->advanced_chrom Very High normal_phase->end reverse_phase->end advanced_chrom->end

Caption: Logical relationships for selecting an appropriate purification method.

References

preventing dimerization of nitrile oxide in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Dimerization of Nitrile Oxides in Isoxazole Synthesis

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isoxazoles by preventing the undesired dimerization of nitrile oxide intermediates.

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments, focusing on the formation of furoxan dimers as a primary side reaction.

Issue/ObservationPotential Cause(s)Recommended Solutions
1. The primary product is the furoxan dimer, not the desired isoxazole/isoxazoline. [1][2]High Instantaneous Concentration of Nitrile Oxide: The rate of the bimolecular dimerization is highly dependent on the nitrile oxide concentration.Slow Addition/High Dilution: Generate the nitrile oxide in situ by slowly adding the precursor (e.g., aldoxime) or the activating reagent (e.g., base, oxidant) to the reaction mixture containing the dipolarophile.[2][3][4] Running the reaction at a lower overall concentration can also help.[2]
Slow [3+2] Cycloaddition Rate: The dimerization reaction is kinetically faster than the desired cycloaddition with your specific dipolarophile.Increase Dipolarophile Concentration: Use a higher concentration or a larger excess of the alkene or alkyne to favor the desired reaction pathway.[2][5] Use a More Reactive Dipolarophile: Electron-deficient or strained dipolarophiles (e.g., acrylates, norbornene) react more rapidly with nitrile oxides.[2][5]
High Reaction Temperature: Higher temperatures can accelerate the rate of dimerization more than the cycloaddition.[2][4]Lower the Reaction Temperature: Perform the reaction at 0 °C or lower, provided the cycloaddition still proceeds at a reasonable rate.[2][5]
2. Low or no yield of the desired isoxazole product, even with minimal dimer formation. Decomposition of Nitrile Oxide: Nitrile oxides are generally unstable and can decompose, especially at elevated temperatures.[5]Maintain Low Temperatures: Many nitrile oxide generation methods are best performed at 0 °C or below to minimize decomposition.[5] Ensure Rapid Trapping: The nitrile oxide should be generated in the presence of the dipolarophile for immediate reaction.[5]
Inefficient Nitrile Oxide Generation: The chosen method or reagents may not be effectively producing the nitrile oxide intermediate.Verify Reagent Quality: Ensure the purity of precursors like aldoximes or hydroximoyl chlorides.[4][5] Optimize Base/Oxidant: The choice of base (for dehydrohalogenation) or oxidant (for aldoxime oxidation) is crucial.[4][6] For example, stronger oxidizing agents might generate the nitrile oxide more rapidly.[5]
Incorrect Solvent: The solvent can impact the stability and reactivity of the nitrile oxide.Use Aprotic Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred.[5][7] Protic solvents may react with the nitrile oxide.
3. The reaction is sluggish or stalls. Steric Hindrance: Bulky substituents on either the nitrile oxide precursor or the dipolarophile can significantly slow the reaction rate.Increase Reaction Temperature/Time: While higher temperatures can promote dimerization, a carefully optimized increase may be necessary to overcome the steric barrier.[4][5] Catalysis: Consider using a catalyst. For example, copper(I) has been shown to catalyze cycloadditions with terminal alkynes.[8]
Slow Nitrile Oxide Generation: If the nitrile oxide is generated too slowly, its concentration may be too low for efficient trapping by the dipolarophile.Choose a Faster Generation Method: Some methods, such as the oxidation of aldoximes with potent oxidizing agents, can generate the nitrile oxide more rapidly.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating nitrile oxides? A1: The classical methods include the dehydrohalogenation of hydroximoyl halides with a base (e.g., triethylamine) and the dehydration of primary nitroalkanes.[3][5] A widely used modern approach is the oxidation of aldoximes using various oxidants like N-bromosuccinimide (NBS), chloramine-T, or greener options like Oxone in the presence of NaCl.[5][9][10]

Q2: Can nitrile oxide dimerization be completely avoided? A2: While complete avoidance is challenging, dimerization can often be minimized to negligible levels. The most effective strategy is the in situ generation of the nitrile oxide in the presence of a reactive dipolarophile.[1][5] This ensures the nitrile oxide is consumed in the desired [3+2] cycloaddition before it has a chance to dimerize.[5]

Q3: How does steric hindrance affect nitrile oxide dimerization? A3: Large, bulky groups on the nitrile oxide (R-CNO) can sterically hinder the approach of two molecules in the orientation required for dimerization.[5] This is why some nitrile oxides with very bulky substituents, such as 2,4,6-trimethylbenzonitrile oxide, are stable enough to be isolated and are less prone to dimerization.[1]

Q4: What is the role of the solvent in preventing dimerization? A4: The solvent choice can influence the stability and reactivity of the nitrile oxide. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally recommended.[5][7] The polarity of the solvent can affect the rates of both the desired cycloaddition and the undesired dimerization, so solvent screening can be a useful optimization step.[5]

Q5: Are there any environmentally friendly methods for generating nitrile oxides that also suppress dimerization? A5: Yes, several "green" methods have been developed. One approach involves the oxidation of aldoximes using Oxone (a potassium triple salt) and sodium chloride, which avoids the use of halogenated reagents.[9][10] Additionally, mechanochemical methods using ball-milling have been shown to efficiently produce isoxazoles from aldoximes and dipolarophiles under solvent-free conditions, with short reaction times and high yields.[9][11]

Quantitative Data Summary

The following table summarizes reaction yields for isoxazole synthesis under different conditions designed to minimize nitrile oxide dimerization.

Nitrile Oxide PrecursorDipolarophileMethod/ConditionsIsoxazole Yield (%)Furoxan (Dimer) Yield (%)Reference
DiazoacetamideEthyl propiolatetert-Butyl nitrite (TBN) added via syringe pump over 1 h84Not reported (minimized)[3]
Various AldoximesVarious Alkenes/AlkynesNaCl, Oxone, Na₂CO₃, Ball-milling (30 Hz, 60 min)Up to 86Not reported (competitive)[9][11]
BenzaldoximeStyrenetert-Butyl hypoiodite (t-BuOI), 2,6-lutidine, Dioxane88Not reported[7]
Various AldoximesVarious AlkenesNaCl, Oxone, CH₃CN, rt63-95Not reported[10]
O-silylated hydroxamatesNorborneneTf₂O, NEt₃, CH₂Cl₂, rt90Not reported[12]

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using t-BuOI [7]

This protocol describes the generation of a nitrile oxide from an aldoxime using tert-butyl hypoiodite (t-BuOI) and its subsequent cycloaddition.

  • To a solution of the aldoxime (0.25 mmol), the dipolarophile (e.g., styrene, 0.25 mmol), and 2,6-lutidine (0.25 mmol) in dioxane (5 mL), add sodium iodide (NaI, 0.25 mmol).

  • To this mixture, add tert-butyl hypochlorite (t-BuOCl, 0.25 mmol) dropwise at room temperature. The t-BuOCl and NaI react in situ to form t-BuOI.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired isoxazoline/isoxazole product.

Protocol 2: Slow Addition Method for Nitrile Oxide Generation from a Diazocarbonyl Compound [3]

This protocol is designed to keep the instantaneous concentration of the nitrile oxide low to prevent dimerization.

  • In a round-bottom flask, dissolve the diazocarbonyl compound (0.2 mmol) and the dipolarophile (e.g., ethyl propiolate, 1.2 equiv) in acetonitrile.

  • In a separate syringe, prepare a solution of tert-butyl nitrite (TBN, 1.5 equiv).

  • Using a syringe pump, add the TBN solution to the reaction mixture over a period of 1 hour at room temperature.

  • Allow the reaction to stir for an additional 3-4 hours after the addition is complete, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure isoxazole.

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows discussed.

G cluster_main Nitrile Oxide Reaction Pathways Precursor Aldoxime / Hydroximoyl Chloride NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->NitrileOxide In situ Generation Isoxazole Isoxazole / Isoxazoline (Desired Product) NitrileOxide->Isoxazole [3+2] Cycloaddition (Desired Pathway) Furoxan Furoxan (Dimerization Product) NitrileOxide->Furoxan Dimerization (Undesired Pathway) Dipolarophile Alkyne / Alkene Dipolarophile->Isoxazole

Caption: Competing reaction pathways for an in situ generated nitrile oxide.

G cluster_workflow Workflow to Minimize Nitrile Oxide Dimerization Start Start: Prepare Solution of Dipolarophile in Solvent Addition Slowly Add Precursor Solution (Syringe Pump) Start->Addition Main Reaction Vessel Prepare Prepare Solution of Nitrile Oxide Precursor (e.g., Aldoxime + Oxidant) Prepare->Addition Reaction Maintain Low Temperature (e.g., 0 °C) & Stir Addition->Reaction Monitor Monitor Reaction (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup & Purification Monitor->Workup Reaction Complete End End: Isolated Isoxazole Product Workup->End

Caption: Experimental workflow for minimizing dimerization via slow addition.

References

stability of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experiments. Here you will find troubleshooting advice, frequently asked questions, and a detailed experimental protocol to assess the stability of this compound in different solvents.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to lose potency over time in my cell-based assays. Could this be a stability issue?

A1: Yes, inconsistent or diminishing activity in biological assays is a common indicator of compound instability.[1][2] The degradation of the compound over the course of the experiment can lead to a decrease in its effective concentration, resulting in poor reproducibility and inaccurate potency measurements.[1] Factors such as solvent choice, pH of the medium, temperature, and light exposure can all influence the stability of the compound.[3][4]

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound can be influenced by several factors:

  • pH: The isoxazole ring, a core structure in this compound, can be susceptible to hydrolysis under acidic or basic conditions.[5] A study on leflunomide, another isoxazole-containing compound, demonstrated instability and ring opening at basic pH.[5]

  • Solvent: The choice of solvent is critical. While isoxazoles are generally more soluble in polar solvents like DMSO, methanol, and ethanol, the solvent itself should not react with the compound.[3][6] It is crucial to assess solvent compatibility.[3]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[5][6] For instance, the degradation of leflunomide in a basic buffer was considerably faster at 37°C compared to 25°C.[5]

  • Light: Exposure to UV or visible light can cause photodegradation of sensitive compounds.[3][4] The presence of a nitrophenyl group might increase this sensitivity.

  • Oxidation: The compound may be susceptible to oxidation, especially in the presence of reactive oxygen species in cell culture media or if exposed to air for extended periods.[4]

Q3: In which solvents is this compound likely to be soluble?

A3: Given its structure, this compound is expected to have moderate solubility in polar organic solvents such as DMSO, DMF, methanol, and ethanol.[6][7] Its solubility in aqueous solutions may be limited but can be influenced by the pH. As a carboxylic acid, its solubility in water is expected to increase at higher pH values due to deprotonation.

Q4: I am observing unexpected peaks in my HPLC analysis of a stability sample. What could they be?

A4: The appearance of new peaks in an HPLC chromatogram is a strong indication of compound degradation.[4] To confirm if these are degradants, you can compare the chromatogram with that of a freshly prepared sample stored under ideal conditions (e.g., cold and dark). A forced degradation study, where the compound is intentionally exposed to stress conditions like acid, base, heat, light, and oxidation, can help confirm the identity of these peaks as degradation products.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound.

Issue 1: Inconsistent or Poor Experimental Results
  • Possible Cause: Compound degradation in the experimental medium.[1]

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Before starting an experiment, verify the purity and identity of your compound batch.

    • Assess Solubility: Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution into the assay medium.[2] Poor solubility can be mistaken for instability.[2]

    • Perform a Stability Assessment: Conduct a time-course experiment to measure the concentration of the compound in your specific assay buffer or cell culture medium under the exact experimental conditions (temperature, CO2, etc.).[4]

    • Optimize Conditions: If instability is confirmed, consider reducing the experiment duration, replenishing the compound at set intervals for longer experiments, or lowering the incubation temperature if the assay allows.[4]

Issue 2: Compound Precipitation in Aqueous Media
  • Possible Cause: Low aqueous solubility or high concentration of the organic stock solution.[4]

  • Troubleshooting Steps:

    • Determine Solubility Limit: Experimentally determine the maximum soluble concentration of the compound in your aqueous medium.

    • Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the final working solution as low as possible (typically below 0.5%) to prevent precipitation.[4]

    • pH Adjustment: For carboxylic acids, increasing the pH of the aqueous medium can enhance solubility. However, be mindful of potential pH-dependent degradation.[5]

Logical Workflow for Troubleshooting Stability

G cluster_0 Troubleshooting Workflow start Inconsistent Experimental Results purity Assess Compound Purity and Identity start->purity solubility Evaluate Solubility in Assay Medium purity->solubility If Pure stability_buffer Perform Stability Test in Assay Buffer solubility->stability_buffer If Soluble stability_cells Perform Stability Test in Presence of Cells stability_buffer->stability_cells If Stable identify_degradants Identify Degradants (LC-MS) stability_cells->identify_degradants If Unstable end_ok Consistent Results stability_cells->end_ok If Stable optimize Optimize Assay Conditions (Time, Temp, pH) identify_degradants->optimize optimize->end_ok If Successful end_modify Modify Compound or Formulation optimize->end_modify If Fails

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Quantitative Data Summary

Solvent SystemTemperature (°C)pHHalf-life (t½) (hours)Degradation Rate Constant (k)Key Degradants Observed
DMSO25N/A> 168 (7 days)< 0.004 h⁻¹None
PBS377.4[To be determined][To be determined][To be determined]
Cell Culture Media377.4[To be determined][To be determined][To be determined]
0.1 N HCl601[To be determined][To be determined][To be determined]
0.1 N NaOH6013[To be determined][To be determined][To be determined]

Experimental Protocol: Assessing Compound Stability

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound in various solvents.[3][8]

Objective: To evaluate the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, Methanol, Acetonitrile)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or MS detector

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Stress Conditions:

    • Control Sample: Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase. Analyze immediately (t=0).

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C.[8] Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before diluting to 100 µg/mL for analysis.[8]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C.[8] Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 N HCl before dilution and analysis.[8]

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for up to 24 hours.[4][8] Withdraw aliquots at various time points for dilution and analysis.

    • Thermal Degradation: Store a known quantity of the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours.[8] At different time points, take a sample, dissolve it, and dilute to the target concentration for analysis.

    • Photostability: Expose the stock solution in a photostability chamber to a light source.[4] A control sample should be kept in the dark under the same conditions. After the exposure period, prepare solutions from both samples for analysis.

  • Sample Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is useful for comparing the UV spectra of new peaks to the parent compound.[4] An MS detector can provide mass information for identifying degradants.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 control.

    • Plot the percentage of compound remaining versus time to determine the degradation kinetics and the half-life (t½) under each condition.[1]

Experimental Workflow Diagram

G cluster_1 Stability Testing Workflow cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox thermal Thermal Stress (Solid, 80°C) prep->thermal photo Photostability (Light Exposure) prep->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis data Calculate % Remaining and Half-Life (t½) analysis->data

Caption: A workflow for conducting a forced degradation study.

References

how to avoid hydrolysis of isoxazole ester derivatives during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with isoxazole ester derivatives, with a specific focus on preventing hydrolysis during experimental workup.

Troubleshooting Guide: Preventing Hydrolysis of Isoxazole Ester Derivatives

Researchers often encounter challenges with the stability of isoxazole ester derivatives, particularly during aqueous workup procedures following synthesis. Both the ester functional group and the isoxazole ring can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. This guide provides a systematic approach to diagnosing and resolving issues related to unwanted hydrolysis.

Issue: Low yield of the desired isoxazole ester product with evidence of carboxylic acid formation.

This is a classic sign of ester hydrolysis during the workup. The following decision tree will help you pinpoint the cause and find a suitable solution.

Troubleshooting Decision Tree

G start Low Yield / Hydrolysis Suspected check_workup Review Workup Conditions start->check_workup base_wash Did you use a strong base (e.g., NaOH, KOH) for neutralization? check_workup->base_wash strong_base_sol Solution: Use a milder base. - Saturated, cold NaHCO3 or Na2CO3 solution. - Perform wash quickly at low temperature (0-5 °C). base_wash->strong_base_sol Yes weak_base_issue Using weak base, but still see hydrolysis? base_wash->weak_base_issue No final_check Still facing issues? strong_base_sol->final_check temp_contact Are you performing washes at room temperature or for extended periods? weak_base_issue->temp_contact Yes acid_catalyst Is residual acid catalyst present? weak_base_issue->acid_catalyst No temp_sol Solution: Minimize contact time and temperature. - Use ice-cold solutions for all aqueous washes. - Do not let layers sit unseparated. temp_contact->temp_sol Yes temp_contact->acid_catalyst No temp_sol->final_check acid_sol Solution: Consider alternative acid removal. - Non-aqueous workup (e.g., silica gel plug). - Use of a solid-supported base. acid_catalyst->acid_sol Yes acid_catalyst->final_check No acid_sol->final_check consider_non_aqueous Consider a fully non-aqueous workup. final_check->consider_non_aqueous

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.

Frequently Asked Questions (FAQs)

Q1: Why are isoxazole ester derivatives prone to hydrolysis during workup?

A1: The susceptibility to hydrolysis stems from two key factors. Firstly, like all esters, the ester linkage is susceptible to cleavage under both acidic and basic aqueous conditions, a reaction that is often the reverse of the esterification itself.[1] Secondly, the isoxazole ring itself can be unstable, particularly under basic conditions, which can lead to ring-opening.[2] Standard workup procedures, which often involve aqueous basic washes to neutralize acid catalysts, create an environment ripe for both ester hydrolysis and potential degradation of the isoxazole moiety.[1]

Q2: What are the tell-tale signs of isoxazole ester hydrolysis in my crude product?

A2: The most common indications of unintended hydrolysis are a reduced yield of your ester product and the reappearance of the starting carboxylic acid.[1] This can be confirmed through analytical techniques such as:

  • Thin-Layer Chromatography (TLC): You will likely observe a new, more polar spot that corresponds to the starting carboxylic acid.

  • NMR Spectroscopy: The 1H or 13C NMR spectrum of the crude product will show peaks characteristic of the starting carboxylic acid.[1]

  • IR Spectroscopy: The presence of a broad O-H stretch, which is characteristic of a carboxylic acid, can be an indicator.[1]

Q3: At what pH is the isoxazole ring itself most unstable?

A3: The stability of the isoxazole ring is highly dependent on pH and temperature. For example, studies on the anti-inflammatory drug leflunomide, which contains an isoxazole ring, have shown that it is stable in acidic (pH 4.0) and neutral (pH 7.4) conditions at 25°C. However, at a basic pH of 10.0, it undergoes decomposition.[2] This susceptibility to base-catalyzed ring opening is a critical consideration when designing a workup procedure. In some cases, strong acidic conditions (pH < 3.5) can also lead to degradation of isoxazole derivatives.[3]

Q4: Can I use a strong base like sodium hydroxide to neutralize the acid catalyst after esterification?

A4: It is strongly advised to avoid strong bases such as sodium hydroxide or potassium hydroxide.[1] These can aggressively catalyze the hydrolysis of the ester (saponification) and may also promote the degradation of the isoxazole ring itself.[2] A much safer alternative is to use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3).[1]

Q5: Are there any alternatives to a traditional aqueous basic wash for removing the acid catalyst?

A5: Yes, if your isoxazole ester is particularly sensitive to hydrolysis, you may consider the following alternatives:

  • Filtration through a basic plug: After diluting the reaction mixture with a suitable organic solvent, you can pass it through a short plug of a basic solid adsorbent like silica gel or alumina that has been treated with a base such as triethylamine. This can neutralize and remove the acid catalyst without introducing water.

  • Solid-supported bases: Using a polymer-bound base to quench the reaction can also be an effective strategy. These can be removed by simple filtration.

  • Non-aqueous workup: In some cases, a completely non-aqueous workup may be possible, where the solvent is removed under reduced pressure and the product is purified directly by chromatography.

Data Presentation

The stability of the isoxazole ring is a critical factor. The following table summarizes the stability of leflunomide, an isoxazole-containing drug, at various pH values and temperatures, illustrating the increased rate of degradation under basic conditions and at higher temperatures.

Temperature (°C)pHHalf-life (t1/2) of LeflunomideStability
254.0StableResistant to isoxazole ring opening.[2]
257.4StableResistant to isoxazole ring opening.[2]
2510.0~6.0 hoursDecomposes via isoxazole ring opening.[2]
374.0StableStable in acidic buffer.[2]
377.4~7.4 hoursNoticeable conversion/decomposition.[2]
3710.0~1.2 hoursRapid base-catalyzed ring opening.[2]

Caption: Stability of the isoxazole ring in leflunomide as a function of pH and temperature.

Experimental Protocols

Protocol 1: Mild Aqueous Workup for Hydrolysis-Sensitive Isoxazole Esters

This protocol is designed to minimize hydrolysis by using a weak base at low temperatures and minimizing contact time.

Workflow Diagram

G start 1. Cool Reaction Mixture dilute 2. Dilute with Organic Solvent start->dilute transfer 3. Transfer to Separatory Funnel dilute->transfer wash_bicarb 4. Wash with Cold, Saturated NaHCO3 transfer->wash_bicarb wash_brine 5. Wash with Cold Brine wash_bicarb->wash_brine dry 6. Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter_evap 7. Filter and Evaporate Solvent dry->filter_evap end Purified Isoxazole Ester filter_evap->end

Caption: Workflow for a mild aqueous workup of isoxazole esters.

Methodology:

  • Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath to cool it to 0-5 °C.[1]

  • Dilute: Dilute the cold reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Neutralization Wash: Add an equal volume of cold (0-5 °C), saturated aqueous sodium bicarbonate (NaHCO3) solution. Swirl the funnel gently without the stopper to allow for initial gas evolution to subside. Then, stopper the funnel, invert it, and immediately vent. Shake gently a few times, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat this wash until gas evolution ceases.[1] This step should be performed as quickly as possible to minimize contact time.

  • Brine Wash: Wash the organic layer with an equal volume of cold, saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Isolation: Filter or decant the organic solution from the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude isoxazole ester, which can then be further purified if necessary (e.g., by column chromatography).

Signaling Pathways and Logical Relationships

Hydrolysis Pathways of Isoxazole Ester Derivatives

The degradation of isoxazole ester derivatives during a standard basic workup can proceed through two main pathways: base-catalyzed ester hydrolysis (saponification) and base-induced isoxazole ring opening.

G isox_ester Isoxazole Ester Derivative workup Aqueous Basic Workup (e.g., NaOH, H2O) isox_ester->workup hydrolysis Ester Hydrolysis (Saponification) workup->hydrolysis ring_opening Isoxazole Ring Opening workup->ring_opening isox_acid Isoxazole Carboxylic Acid hydrolysis->isox_acid degradation_products Ring-Opened Degradation Products ring_opening->degradation_products

References

Technical Support Center: Regioisomer Control in Disubstituted Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioisomer formation during the synthesis of disubstituted isoxazoles.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne typically favors the formation of the 3,5-disubstituted regioisomer due to a combination of electronic and steric factors.[1] However, suboptimal conditions can lead to poor regioselectivity. To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated copper(I) from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been shown to be effective.[1]

  • Solvent Choice: Employing less polar solvents can favor the formation of the 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1]

  • In Situ Nitrile Oxide Generation: The slow, in situ generation of the nitrile oxide from a precursor like an aldoxime (using an oxidant such as N-chlorosuccinimide (NCS) or a hypervalent iodine reagent) helps to maintain a low concentration of the dipole.[1] This can improve selectivity by minimizing side reactions.[1]

Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?

A2: The synthesis of 3,4-disubstituted isoxazoles is generally more challenging than their 3,5-disubstituted counterparts.[1] Here are several strategies to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can be used to synthesize 3,4,5-trisubstituted isoxazoles. Judicious choice of substituents on the internal alkyne can influence the regiochemical outcome.[1]

  • Enamine-based [3+2] Cycloaddition: A metal-free alternative involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines.[3] This method has demonstrated high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[1][3] Enamines are typically formed from the reaction of an aldehyde with a secondary amine like pyrrolidine.[1][3]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the use of a Lewis acid like BF₃·OEt₂.[1][4]

Q3: My isoxazole synthesis is suffering from low yields. What are the common causes and how can I improve the yield?

A3: Low yields in isoxazole synthesis can be attributed to several factors. Here is a troubleshooting guide to address this issue:

  • Nitrile Oxide Decomposition: Nitrile oxides are often unstable and can dimerize to form furoxans, reducing the amount available for the desired cycloaddition.[1] To minimize this, generate the nitrile oxide in situ at a low temperature, ensuring it reacts promptly with the dipolarophile.[1]

  • Substrate Reactivity: Poor reactivity of either the nitrile oxide or the dipolarophile can lead to low yields. Electron-poor alkynes may require a catalyst to improve reactivity.[1] Significant steric hindrance on either reactant can also decrease the reaction rate.[1]

  • Reaction Conditions:

    • Base: When generating nitrile oxides from hydroximoyl halides, the choice of base (e.g., triethylamine) and its stoichiometry are critical.[1]

    • Temperature: While higher temperatures can increase the reaction rate, they may also promote decomposition of starting materials or products. Temperature optimization is key.[1][2]

    • Solvent: The solvent can influence the solubility of reactants and the stability of intermediates.[2] Screening different solvents may be necessary.[5]

Q4: How do the electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A4: The regioselectivity of the 1,3-dipolar cycloaddition is largely governed by Frontier Molecular Orbital (FMO) theory.[1][2]

  • Electronic Effects: The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1]

  • Steric Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to orient themselves away from each other in the transition state to minimize steric hindrance.[6] This steric repulsion generally favors the formation of the 3,5-isomer when using terminal alkynes.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Formation of a mixture of 3,4- and 3,5-regioisomers Suboptimal reaction conditions for desired isomer.For 3,5-isomer: - Add a Cu(I) catalyst (e.g., CuI).[1][2] - Use a less polar solvent.[1] - Lower the reaction temperature.[1] - Employ slow, in situ generation of the nitrile oxide.[1] For 3,4-isomer: - Switch to an enamine-based [3+2] cycloaddition.[1][3] - Consider a cyclocondensation route using β-enamino diketones with a Lewis acid.[1][4]
Low reaction yield Decomposition of the nitrile oxide (dimerization).Generate the nitrile oxide in situ at low temperatures to ensure it reacts quickly with the dipolarophile.[1]
Poor substrate reactivity.For electron-poor alkynes, consider adding a catalyst.[1] Assess and minimize steric hindrance on reactants where possible.[1]
Inappropriate reaction conditions.Optimize the base, solvent, and temperature.[1][2] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[2]
No reaction or very slow reaction Inactive catalyst.Ensure the catalyst is active and used at the appropriate loading. Consider pre-activation if necessary.[7]
Highly hindered substrates.Increase reaction temperature, but monitor for decomposition.[1] Consider a different synthetic route if steric hindrance is unavoidable.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted for the synthesis of 3,5-disubstituted isoxazoles using a copper(I) catalyst and in situ nitrile oxide generation.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Aldoxime (1.1 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • N-chlorosuccinimide (NCS) (1.2 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Solvent (e.g., THF or Toluene)

Procedure:

  • To a mixture of the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), and CuI (5 mol%) in a suitable solvent, add triethylamine (1.5 mmol).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.2 mmol) portion-wise to the cooled mixture.[1]

  • Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3,5-disubstituted isoxazole.[1]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This metal-free protocol is designed for the regiospecific synthesis of 3,4-disubstituted isoxazoles.[3]

Materials:

  • Aldehyde (1.0 mmol)

  • N-hydroximidoyl chloride (1.1 mmol)

  • Pyrrolidine (1.2 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Non-polar solvent (e.g., Toluene) (5 mL)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).[1][3]

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.[1]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting intermediate is then oxidized to the final 3,4-disubstituted isoxazole.[3]

  • Purify the final product by column chromatography.[1]

Visualizing Reaction Pathways and Influencing Factors

troubleshooting_workflow start Start: Mixture of Regioisomers desired_isomer Desired Isomer? start->desired_isomer isomer_35 3,5-Disubstituted desired_isomer->isomer_35 3,5 isomer_34 3,4-Disubstituted desired_isomer->isomer_34 3,4 optimize_35 Optimize for 3,5-Isomer: - Add Cu(I) catalyst - Use less polar solvent - Lower reaction temperature isomer_35->optimize_35 strategies_34 Strategies for 3,4-Isomer: - Use internal alkyne - Switch to enamine cycloaddition - Consider cyclocondensation route isomer_34->strategies_34 end End: Regioselective Synthesis optimize_35->end strategies_34->end

Caption: Troubleshooting workflow for resolving regioisomer formation.

factors_influencing_regioselectivity regioselectivity Regioselectivity substrate Substrate Structure regioselectivity->substrate reaction_conditions Reaction Conditions regioselectivity->reaction_conditions electronic_effects Electronic Effects (HOMO-LUMO) substrate->electronic_effects steric_hindrance Steric Hindrance substrate->steric_hindrance solvent Solvent reaction_conditions->solvent temperature Temperature reaction_conditions->temperature catalyst Catalyst (e.g., Cu(I), Ru) reaction_conditions->catalyst base Base reaction_conditions->base

Caption: Key factors controlling the regioselectivity of isoxazole synthesis.

References

Validation & Comparative

Efficacy of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid in Comparison to Known Xanthine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory efficacy of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid and its derivatives against xanthine oxidase, benchmarked against established inhibitors of this enzyme. The following sections detail quantitative inhibitory data, comprehensive experimental protocols for assessing xanthine oxidase inhibition, and visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction to Xanthine Oxidase Inhibition

Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a condition strongly associated with gout and other metabolic disorders. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions. This guide focuses on a class of potential inhibitors, 5-phenylisoxazole-3-carboxylic acid derivatives, and evaluates their efficacy relative to well-known clinical inhibitors.

Comparative Efficacy of Xanthine Oxidase Inhibitors

The inhibitory potential of various compounds against xanthine oxidase is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The table below summarizes the IC50 values for several 5-phenylisoxazole-3-carboxylic acid derivatives and compares them with established xanthine oxidase inhibitors, Allopurinol and Febuxostat.

Notably, research on 5-phenylisoxazole-3-carboxylic acid derivatives indicates that the substitution pattern on the phenyl ring significantly influences inhibitory activity. A study synthesizing various derivatives found that compounds with a cyano group at the 3-position of the phenyl moiety exhibited potent inhibition.[1] Conversely, the transformation of the cyano group to a nitro group was reported to cause a general reduction in inhibitory potency.[1] This suggests that this compound may exhibit lower, yet potentially still significant, inhibitory activity compared to its cyano-substituted counterparts.

CompoundTarget EnzymeIC50 Value (µM)Notes
Known Inhibitors
AllopurinolXanthine Oxidase~1.9 - 9.8A widely used clinical drug for the treatment of gout and hyperuricemia.
FebuxostatXanthine Oxidase~0.018 - 0.048A potent, non-purine selective inhibitor of xanthine oxidase.
5-Phenylisoxazole-3-carboxylic Acid Derivatives
5-(3-Cyanophenyl)isoxazole-3-carboxylic acidXanthine OxidaseSub-micromolarA derivative noted for its high potency.[1]
This compoundXanthine OxidaseNot availableExpected to have reduced potency compared to the cyano derivative based on structure-activity relationship studies.[1]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate the biochemical pathway of xanthine oxidase and a typical experimental workflow for an inhibition assay.

Xanthine Oxidase Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine Oxidation XO2->UricAcid Oxidation Inhibitor This compound (or other inhibitors) Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Biochemical pathway of uric acid synthesis by xanthine oxidase and the point of inhibition.

Xanthine Oxidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Xanthine Oxidase Solution Incubation Incubate Enzyme with Inhibitor/Control Prep_Enzyme->Incubation Prep_Substrate Prepare Substrate (Xanthine) Solution Reaction Initiate Reaction by Adding Substrate Prep_Substrate->Reaction Prep_Inhibitor Prepare Inhibitor Stock Solutions (e.g., this compound) Prep_Inhibitor->Incubation Prep_Control Prepare Positive Control (e.g., Allopurinol) Prep_Control->Incubation Incubation->Reaction Measurement Measure Absorbance Change at 295 nm (Uric Acid Formation) Reaction->Measurement Calc_Inhibition Calculate Percentage Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

General workflow for an in vitro xanthine oxidase inhibition assay.

Experimental Protocols

The following is a detailed protocol for an in vitro xanthine oxidase inhibition assay, adapted from established methodologies. This protocol can be used to determine the IC50 values of test compounds like this compound.

Objective: To determine the in vitro inhibitory effect of a test compound on xanthine oxidase activity.

Principle: The assay measures the activity of xanthine oxidase by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine. The reduction in the rate of uric acid formation in the presence of an inhibitor is used to quantify its inhibitory potency.

Materials:

  • Xanthine Oxidase (from bovine milk or microbial sources)

  • Xanthine (substrate)

  • Test Compound (e.g., this compound)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Dissolve xanthine in the buffer to a final concentration of 150 µM.

    • Dissolve xanthine oxidase in the buffer to a final concentration of 0.1 U/mL.

    • Prepare a stock solution of the test compound and Allopurinol in DMSO. Further dilute with the phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Blank: 140 µL buffer + 10 µL of the respective compound solvent (e.g., buffer with DMSO).

    • Control (No Inhibitor): 130 µL buffer + 10 µL of the compound solvent + 10 µL of xanthine oxidase solution.

    • Test Compound: 130 µL buffer + 10 µL of the test compound solution (at various concentrations) + 10 µL of xanthine oxidase solution.

    • Positive Control: 130 µL buffer + 10 µL of Allopurinol solution (at various concentrations) + 10 µL of xanthine oxidase solution.

  • Incubation:

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the xanthine substrate solution to all wells.

    • Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔOD/min) for each well from the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and the positive control using the following formula: % Inhibition = [ (RateControl - RateBlank) - (RateSample - RateBlank) ] / (RateControl - RateBlank) * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the dose-response curve.

Conclusion

Derivatives of 5-phenylisoxazole-3-carboxylic acid represent a promising class of xanthine oxidase inhibitors. While direct quantitative data for this compound is not yet available in the public domain, structure-activity relationship studies suggest it may possess inhibitory activity, albeit potentially lower than its cyano-substituted analogs. The provided experimental protocol offers a robust method for determining its precise efficacy and for screening other novel compounds. Further investigation into this and similar compounds could lead to the development of new therapeutic agents for the management of hyperuricemia and gout.

References

Molecular Docking Analysis of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential interactions between 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid and key protein targets implicated in inflammation and gout. Drawing upon existing molecular docking studies of structurally similar isoxazole derivatives, this document outlines potential binding affinities and inhibitory activities, offering a foundational resource for further experimental validation.

While direct molecular docking studies on this compound are not extensively available in the current literature, analysis of related isoxazole compounds provides valuable insights into its potential therapeutic applications. Based on the docking studies of analogous molecules, this guide focuses on two primary protein targets: Xanthine Oxidase (XO) and Cyclooxygenase-2 (COX-2).

Comparative Analysis of Potential Protein Interactions

The therapeutic potential of a compound is intrinsically linked to its binding affinity with specific protein targets. For this compound, we can infer its likely interactions by examining docking studies of its structural analogs.

Xanthine Oxidase (XO) Inhibition: A Potential Gout Therapy

Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia and gout. A study on 5-phenylisoxazole-3-carboxylic acid derivatives revealed their potential as xanthine oxidase inhibitors.[2] Notably, the study indicated that the substitution of a cyano group with a nitro group led to a general reduction in inhibitory potency.[2] This suggests that while this compound may exhibit inhibitory activity against XO, its efficacy might be comparatively lower than its cyano-substituted counterparts.

Cyclooxygenase-2 (COX-2) Inhibition: Targeting Inflammation

Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX-2 to reduce inflammation and pain.[3] Molecular docking studies of isoxazole derivatives have demonstrated their potential as COX-2 inhibitors.[4][5] Specifically, a study involving 3-(3-Nitro-phenyl)-4-phenyl-isoxazole showed its interaction with the active site of the COX-2 enzyme, suggesting that the nitrophenyl group can be accommodated within the binding pocket.[4] This indicates that this compound is a promising candidate for COX-2 inhibition.

Quantitative Data from Analogous Compounds

To provide a clearer perspective, the following table summarizes the inhibitory activities of isoxazole derivatives structurally related to this compound against their respective targets.

Compound/DerivativeTarget ProteinIC50 / Binding AffinityReference
5-Phenylisoxazole-3-carboxylic acid derivativesXanthine OxidaseMicromolar to submicromolar range[2]
3-(3-Nitro-phenyl)-4-phenyl-isoxazoleCOX-2-8.7, -8.5, and -8.4 kcal/mol (Binding Affinity for similar compounds)[5]
Various Isoxazole-carboxamide derivativesCOX-1 / COX-2IC50 values ranging from 0.064 to >100 µM[3]

Experimental Protocols: A Roadmap for Future Studies

For researchers aiming to validate the therapeutic potential of this compound, the following experimental protocols for molecular docking are recommended.

Molecular Docking Protocol
  • Protein Preparation:

    • Obtain the 3D crystal structures of the target proteins (e.g., Xanthine Oxidase from PDB ID: 1FIQ, COX-2 from PDB ID: 4COX) from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools or Maestro (Schrödinger).

    • Define the binding site based on the co-crystallized ligand or through blind docking.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Optimize the ligand's geometry and minimize its energy using computational chemistry software (e.g., Gaussian, GAMESS).

    • Assign appropriate charges to the ligand atoms.

  • Docking Simulation:

    • Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.

    • Generate multiple binding poses of the ligand within the protein's active site.

    • Score the poses based on their binding energy or docking score to identify the most favorable interaction.

  • Analysis of Results:

    • Visualize the docked poses and analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

    • Compare the binding mode and affinity of this compound with known inhibitors of the target protein.

Visualizing the Pathways and Processes

To better understand the biological context and the experimental approach, the following diagrams have been generated using the DOT language.

G cluster_0 Purine Metabolism and Xanthine Oxidase Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Gout Gout Uric Acid->Gout This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibition

Caption: Role of Xanthine Oxidase in Gout Pathogenesis.

G cluster_1 Inflammatory Pathway and COX-2 Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation This compound This compound COX-2 COX-2 This compound->COX-2 Inhibition

Caption: COX-2 Pathway in Inflammation.

G cluster_2 Molecular Docking Workflow Protein Preparation Protein Preparation Ligand Preparation Ligand Preparation Protein Preparation->Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Analysis of Results Analysis of Results Docking Simulation->Analysis of Results

Caption: Standard Molecular Docking Workflow.

References

A Comparative Guide to the Mechanism of Action of Isoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of isoxazole-based inhibitors against alternative compounds, supported by experimental data. The focus is on their mechanism of action, potency, and the experimental protocols used for their validation.

Introduction to Isoxazole-Based Inhibitors

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide range of biological activities.[1][2][3] Isoxazole derivatives have been successfully developed as inhibitors for various enzymes and receptors, demonstrating therapeutic potential in oncology, inflammation, and neurodegenerative diseases.[4][5] Their mechanism of action is diverse, ranging from the induction of apoptosis and inhibition of key enzymes in cancer progression to the modulation of inflammatory pathways.[1][6] This guide will delve into the validation of the mechanism of action for isoxazole-based inhibitors targeting three crucial proteins: Cyclooxygenase-2 (COX-2), Heat shock protein 90 (Hsp90), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[7] Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Comparative Inhibitory Potency of COX-2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various isoxazole-based and non-isoxazole COX-2 inhibitors. A lower IC50 value indicates greater potency.

Inhibitor ClassCompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Isoxazole-Based Valdecoxib1500.00530000
4-Methyl-5-phenylisoxazole analogue (P6)19>50<0.38
Non-Isoxazole Celecoxib150.04375
Rofecoxib>500.018 - 0.026>1923 - >2778
Etoricoxib1161.1105
Diclofenac~6.0~0.06~100
Ibuprofen~13~35~0.37
Naproxen~7.0~10~0.7

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes.[8][9]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2).

Procedure:

  • A reaction mixture containing the reaction buffer, heme, and the respective COX enzyme is prepared.

  • The test compound at various concentrations is added to the reaction mixture and pre-incubated.

  • The reaction is initiated by the addition of arachidonic acid.

  • The mixture is incubated to allow for prostaglandin production.

  • The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.

  • The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in the absence of the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

COX_Pathway_Workflow cluster_pathway COX Signaling Pathway cluster_workflow Experimental Workflow Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Enzyme_Assay In Vitro Enzyme Assay Data_Analysis IC50 Determination Enzyme_Assay->Data_Analysis Selectivity_Index Calculate Selectivity Index Data_Analysis->Selectivity_Index Inhibitor Isoxazole-Based Inhibitor Inhibitor->COX_Enzymes Inhibition Hsp90_Inhibition Hsp90 Hsp90 Client_Proteins Client Proteins (e.g., Raf-1, Cdk4, Her2) Hsp90->Client_Proteins Chaperoning Apoptosis Apoptosis Hsp90->Apoptosis Degradation of Client Proteins Cell_Proliferation Cell Proliferation & Survival Client_Proteins->Cell_Proliferation Isoxazole_Inhibitor Isoxazole-Based Hsp90 Inhibitor Isoxazole_Inhibitor->Hsp90 Inhibition VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Phosphorylation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Isoxazole_Inhibitor Isoxazole-Based VEGFR-2 Inhibitor Isoxazole_Inhibitor->VEGFR2 Inhibition

References

A Comparative Analysis of Ortho-, Meta-, and Para-Nitrophenyl Isoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of ortho-, meta-, and para-nitrophenyl isoxazole derivatives. While direct comparative studies are limited, this analysis synthesizes available experimental data on their synthesis, spectral properties, and biological activities to offer insights into the influence of the nitro group's position on the pharmacological potential of these compounds.

Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitrophenyl substituent to the isoxazole core can significantly modulate its electronic properties and, consequently, its biological efficacy. The position of the nitro group—ortho, meta, or para—on the phenyl ring is a critical determinant of the molecule's overall shape, polarity, and potential for interaction with biological targets. This guide explores these differences through a comparative analysis based on available scientific literature.

Data Presentation

Spectroscopic and Anti-inflammatory Activity Data
CompoundNitro Position1H NMR (δ ppm)13C NMR (δ ppm)Mass (m/z)Anti-inflammatory Activity (% inhibition)
4-(3-Methoxyphenyl)-3-(3-nitrophenyl)isoxazolemeta-8.69 (s, 1H), 7.35–8.45 (m, 9H, Ar-H)129.86, 128.18, 126.87, 155.20, 136.16, 130.29, 126.07, 125.27267.07 (M+1)61.99% (at 2h)
4-(3-Methoxyphenyl)-3-(4-nitrophenyl)isoxazolepara----61.47% (at 2h)

Note: Spectroscopic data for the para-isomer was not provided in the same study. The anti-inflammatory activity was determined using the carrageenan-induced paw edema method.[1]

Antimicrobial Activity Data

Another study on imidazole-bearing isoxazole derivatives allows for a comparison of the antimicrobial activity of meta- and para- nitrophenyl isoxazoles.

CompoundNitro PositionYield (%)M.P. (°C)
1-(4-Methoxybenzyl)-2-butyl-4-chloro-5-(3-(3-nitrophenyl)isoxazol-5-yl)-1H-imidazolemeta-51195-197
1-(4-Methoxybenzyl)-2-butyl-4-chloro-5-(3-(4-nitrophenyl)isoxazol-5-yl)-1H-imidazolepara-52190-194

Note: While both compounds were synthesized, the study highlighted that other derivatives in the series, not the nitrophenyl ones specifically, showed the most significant antimicrobial activity.[2]

A separate study on 5-aryl-3-(p-nitrophenyl) isoxazoles provides some antimicrobial data for a para- nitrophenyl derivative against fungal strains.

CompoundNitro PositionAntifungal Activity (Zone of Inhibition in mm)
5-(4-bromophenyl)-3-(4-nitrophenyl)-isoxazolepara-C. albicans: 12.18, A. niger: 10.82

Note: This compound showed no antibacterial activity against S. aureus and E. coli in this study.[3]

Experimental Protocols

General Synthesis of Nitrophenyl Isoxazole Derivatives

A common method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.

  • Synthesis of Chalcones: An appropriate acetophenone is reacted with a substituted benzaldehyde (ortho-, meta-, or para-nitrobenzaldehyde) in the presence of a base like potassium hydroxide or sodium hydroxide in an alcoholic solvent. The reaction mixture is typically stirred at room temperature.

  • Synthesis of Isoxazoles: The synthesized chalcone is then refluxed with hydroxylamine hydrochloride in a suitable solvent such as ethanol, often with a base like sodium acetate or sodium hydroxide, to yield the corresponding isoxazole derivative.[2][4]

DOT Diagram: General Synthesis of Nitrophenyl Isoxazoles

Synthesis Substituted Acetophenone Substituted Acetophenone Chalcone Intermediate Chalcone Intermediate Substituted Acetophenone->Chalcone Intermediate Claisen-Schmidt Condensation Nitrophenyl Benzaldehyde (o, m, or p) Nitrophenyl Benzaldehyde (o, m, or p) Nitrophenyl Benzaldehyde (o, m, or p)->Chalcone Intermediate Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Chalcone Intermediate Nitrophenyl Isoxazole Derivative Nitrophenyl Isoxazole Derivative Chalcone Intermediate->Nitrophenyl Isoxazole Derivative Cyclization Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Nitrophenyl Isoxazole Derivative Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Nitrophenyl Isoxazole Derivative

Caption: General workflow for the synthesis of nitrophenyl isoxazole derivatives.

Antimicrobial Activity Assay (Agar Well Diffusion Method)
  • Preparation of Media: Nutrient agar is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

  • Well Preparation: Wells of a specific diameter are made in the agar using a sterile borer.

  • Application of Test Compound: A defined concentration of the isoxazole derivative dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24 hours at 37°C for bacteria).

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.[5]

Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isoxazole derivatives and incubated for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
  • Animal Grouping: Animals (e.g., Wistar rats) are divided into control, standard, and test groups.

  • Compound Administration: The test group receives a specific dose of the isoxazole derivative, while the standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium), and the control group receives the vehicle.

  • Induction of Edema: After a set time, a phlogistic agent (e.g., carrageenan) is injected into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the test and standard groups with the control group.[1][4]

Comparative Analysis of Isomers

Based on the limited available data, a comprehensive comparison of the ortho-, meta-, and para-nitrophenyl isoxazole derivatives is challenging. However, some inferences can be drawn:

  • Anti-inflammatory Activity: In the context of 4-(3-methoxyphenyl)isoxazoles, the meta- and para- nitro-substituted derivatives exhibited comparable anti-inflammatory activity.[1] This suggests that for this particular scaffold, the electronic withdrawing effect of the nitro group, regardless of its position, plays a significant role in the anti-inflammatory response. The activity of the ortho- isomer in this series was not reported, which could be due to synthetic challenges or lower stability.

  • Antimicrobial Activity: In the study of imidazole-bearing isoxazoles, both meta- and para- nitrophenyl derivatives were synthesized in similar yields, suggesting comparable reactivity of the precursor chalcones.[2] However, the study did not report significant antimicrobial activity for these specific nitrophenyl derivatives compared to other analogs in the series. The study on 5-(4-bromophenyl)-3-(4-nitrophenyl)-isoxazole showed some antifungal but no antibacterial activity, indicating that the overall substitution pattern on the isoxazole ring is crucial for determining the antimicrobial spectrum.[3]

  • General Trends: The position of the nitro group influences the overall electronic distribution and steric hindrance of the molecule. The para- position allows for maximum resonance delocalization of the nitro group's electron-withdrawing effect, which can impact the molecule's interaction with biological targets. The ortho- position, due to steric hindrance, may force the nitrophenyl ring out of planarity with the isoxazole ring, altering its binding properties. The meta- position has a more inductive electron-withdrawing effect.

Potential Signaling Pathways

While specific signaling pathways for nitrophenyl isoxazole derivatives are not extensively documented, the broader class of isoxazole derivatives has been shown to modulate several key cellular pathways, suggesting potential mechanisms of action for the nitrophenyl analogs.

  • Apoptosis Induction: Many isoxazole derivatives have been reported to induce apoptosis in cancer cells.[6] This often involves the activation of caspases and modulation of the Bcl-2 family of proteins. The pro-apoptotic activity of nitrophenyl isoxazoles could be a key mechanism for their potential anticancer effects.

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a critical regulator of inflammation. Some isoxazole derivatives have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines. This could be a plausible mechanism for the observed anti-inflammatory activity of the nitrophenyl isoxazole derivatives.

  • MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. The anticancer activity of some isoxazole derivatives may be attributed to their ability to modulate this pathway.

DOT Diagram: Potential Signaling Pathways

SignalingPathways cluster_inflammation Anti-inflammatory Action cluster_cancer Anticancer Action Inflammatory Stimuli Inflammatory Stimuli NF-kB Activation NF-kB Activation Inflammatory Stimuli->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Nitrophenyl Isoxazole Nitrophenyl Isoxazole Nitrophenyl Isoxazole->NF-kB Activation Inhibition Cancer Cell Cancer Cell Apoptosis Pathway Apoptosis Pathway Cancer Cell->Apoptosis Pathway Cell Death Cell Death Apoptosis Pathway->Cell Death Nitrophenyl Isoxazole_cancer Nitrophenyl Isoxazole Nitrophenyl Isoxazole_cancer->Apoptosis Pathway Induction

Caption: Plausible signaling pathways modulated by nitrophenyl isoxazole derivatives.

Conclusion

The position of the nitro group on the phenyl ring of isoxazole derivatives is a key structural feature that influences their biological activity. While the available data does not allow for a definitive ranking of the ortho, meta, and para isomers, it is evident that all three have the potential to exhibit significant pharmacological effects. The meta- and para-isomers have shown comparable anti-inflammatory activity in one study, suggesting that the electron-withdrawing nature of the nitro group is a primary driver of this effect.

Further research involving the systematic synthesis and parallel biological evaluation of ortho-, meta-, and para-nitrophenyl isoxazole derivatives under standardized conditions is crucial for a conclusive comparative analysis. Such studies would provide valuable structure-activity relationship (SAR) data to guide the design of more potent and selective isoxazole-based therapeutic agents. Researchers are encouraged to explore the modulation of key signaling pathways, such as NF-κB and apoptosis, to elucidate the mechanisms underlying the biological activities of these promising compounds.

References

Validating Isoxazole Efficacy: A Comparative Guide from In Vitro to In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the journey of a potential therapeutic compound from the laboratory bench to clinical application is a rigorous process of validation. This guide provides a comparative analysis of the in vivo validation of in vitro results for novel anticancer isoxazole compounds, focusing on a case study of vicinal diaryl-substituted isoxazole and pyrazole derivatives. Detailed experimental data, protocols, and visualizations of key signaling pathways are presented to offer a comprehensive overview of the translational potential of this promising class of compounds.

Unveiling Anticancer Potential: From Cell Lines to Animal Models

The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects. The validation of these effects requires a multi-step approach, beginning with in vitro assays to determine cytotoxicity against cancer cell lines, followed by in vivo studies in animal models to assess antitumor efficacy and safety.

A key study on vicinal diaryl-substituted isoxazole and pyrazole derivatives provides a compelling example of this validation process. In this research, a series of compounds were synthesized and evaluated for their ability to inhibit the growth of various cancer cells. Two lead compounds, the diaryl isoxazole 11 and the diaryl pyrazole 85 , emerged as promising candidates with significant antiproliferative activities.[1][2][3][4]

Subsequent in vivo studies using xenograft models in mice, where human cancer cells are implanted to create tumors, demonstrated the translation of the in vitro cytotoxicity of these compounds into tangible antitumor effects.

Comparative Efficacy: A Look at the Data

The true measure of a compound's potential lies in the correlation between its performance in vitro and in vivo. The following tables summarize the quantitative data for isoxazole 11 and pyrazole 85 , showcasing a direct comparison of their in vitro cytotoxicity and in vivo antitumor efficacy.

Table 1: In Vitro Cytotoxicity of Lead Compounds

CompoundCancer Cell LineCell TypeIC50 (μM)*
Diaryl Isoxazole 11 MahlavuHepatocellular Carcinoma0.7 - 9.5
MDA-MB-231Breast Cancer0.7 - 9.5
Diaryl Pyrazole 85 MahlavuHepatocellular Carcinoma0.7 - 9.5
MDA-MB-231Breast Cancer0.7 - 9.5

*The specific IC50 values for these cell lines were reported to be within this range in the primary study.[1][2][3][4]

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

CompoundXenograft ModelTreatment ProtocolTumor Growth Inhibition
Diaryl Isoxazole 11 Mahlavu (Hepatocellular Carcinoma)40 mg/kg, oral, twice weekly for 4 weeks85%
MDA-MB-231 (Breast Cancer)40 mg/kg, oral, twice weekly for 4 weeks~50%
Diaryl Pyrazole 85 Mahlavu (Hepatocellular Carcinoma)40 mg/kg, oral, twice weekly for 4 weeks40%
MDA-MB-231 (Breast Cancer)40 mg/kg, oral, twice weekly for 4 weeks~50%

The data clearly indicates that the potent in vitro cytotoxicity of isoxazole 11 against the Mahlavu hepatocellular carcinoma cell line translated into a significant 85% reduction in tumor growth in the corresponding in vivo model.[3] Both compounds showed notable efficacy in the breast cancer model as well.

Understanding the "How": Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for the key experiments cited in the validation of these isoxazole compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Protocol:

  • Cell Seeding: Cancer cells (e.g., Mahlavu, MDA-MB-231) are seeded in 96-well plates at a density of 4,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., isoxazole 11 ). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, 10-20 μL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

In Vivo Antitumor Efficacy: Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the evaluation of a drug's efficacy in a living organism.[8][9][10]

Protocol:

  • Cell Preparation: Human cancer cells (Mahlavu or MDA-MB-231) are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to support tumor formation.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used as hosts.

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Once the tumors become palpable and reach a certain volume (e.g., 100 mm³), the mice are randomized into control and treatment groups. Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: Volume = (length × width²) / 2.[9]

  • Compound Administration: The test compound (e.g., isoxazole 11 ) is administered to the treatment group according to a predetermined schedule, dosage, and route (e.g., 40 mg/kg, orally, twice a week). The control group receives the vehicle.

  • Efficacy Assessment: The primary endpoint is the inhibition of tumor growth, calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. The body weight of the mice is also monitored as an indicator of toxicity.

  • Data Analysis: Statistical analysis is performed to determine the significance of the observed antitumor effects.

Visualizing the Mechanism: Signaling Pathways and Workflows

To exert their anticancer effects, isoxazole derivatives often target key signaling pathways that are dysregulated in cancer. Two such pathways are the Heat Shock Protein 90 (HSP90) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways.

Experimental Workflow

The journey from in vitro screening to in vivo validation follows a logical progression.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cell_culture Cell Culture (Mahlavu, MDA-MB-231) mtt_assay MTT Assay cell_culture->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination xenograft_model Xenograft Model (Nude Mice) ic50_determination->xenograft_model Lead Compound Selection tumor_implantation Tumor Implantation xenograft_model->tumor_implantation treatment Compound Administration tumor_implantation->treatment efficacy_assessment Efficacy Assessment (Tumor Growth Inhibition) treatment->efficacy_assessment

Caption: Experimental workflow from in vitro screening to in vivo validation.

HSP90 Signaling Pathway

HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

hsp90_pathway HSP90 HSP90 Client_Proteins Client Oncoproteins (e.g., Akt, Raf-1, Her2) HSP90->Client_Proteins Stabilizes Apoptosis Apoptosis HSP90->Apoptosis Inhibition leads to Proliferation Cell Proliferation & Survival Client_Proteins->Proliferation Isoxazole Isoxazole Compound (HSP90 Inhibitor) Isoxazole->HSP90 Inhibits

Caption: Simplified HSP90 signaling pathway and the effect of inhibitors.

VEGFR2 Signaling Pathway

VEGFR2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 signaling can block the blood supply to tumors, thereby inhibiting their growth.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Phosphorylates Angiogenesis Angiogenesis (Tumor Growth) Downstream->Angiogenesis Isoxazole Isoxazole Compound (VEGFR2 Inhibitor) Isoxazole->VEGFR2 Inhibits

Caption: Overview of the VEGFR2 signaling pathway in angiogenesis.

References

Comparative Analysis of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid, with a primary focus on its inhibitory action on xanthine oxidase. Due to the limited publicly available data on a broad cross-reactivity profile for this specific molecule, this document centers on the known activities of its structural class, the 5-phenylisoxazole-3-carboxylic acid derivatives.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, a scaffold known to exhibit a wide range of pharmacological activities.[1][2] Derivatives of 5-phenylisoxazole-3-carboxylic acid have been notably investigated as inhibitors of xanthine oxidase, an enzyme pivotal in purine metabolism and implicated in conditions such as gout and hyperuricemia.[1] The substitution on the phenyl ring plays a critical role in modulating the inhibitory potency of these compounds.

Xanthine Oxidase Inhibition: A Comparative Perspective

A key study by Wang et al. (2010) synthesized and evaluated a series of 5-phenylisoxazole-3-carboxylic acid derivatives for their xanthine oxidase inhibitory activity. While specific quantitative data for the 3-nitro derivative is not available in the public domain, the study provides a crucial structure-activity relationship insight: the substitution of a cyano group with a nitro group on the phenyl ring was found to generally reduce the inhibitory potency against xanthine oxidase.[1]

To provide a comparative context, the table below summarizes the xanthine oxidase inhibitory activity of various 5-phenylisoxazole-3-carboxylic acid analogs.

CompoundSubstitution on Phenyl RingXanthine Oxidase IC50 (µM)Reference
This compound 3-Nitro Data not available Wang et al., 2010[1]
5-(3-Cyanophenyl)isoxazole-3-carboxylic acid3-CyanoPotent (submicromolar range)Wang et al., 2010[1]
5-Phenylisoxazole-3-carboxylic acidUnsubstitutedMicromolar rangeWang et al., 2010[1]
Allopurinol (Reference Drug)-~7.8(Representative)

Note: The potency of the 3-cyano derivative is highlighted to underscore the observation by Wang et al. regarding the nitro group's impact.[1]

Potential Cross-Reactivity and Broader Biological Profile

The isoxazole nucleus is a versatile pharmacophore found in various biologically active compounds with activities including:

  • Anti-inflammatory and Analgesic Effects: Isoxazole derivatives have been explored as cyclooxygenase (COX) inhibitors.[2]

  • Antimicrobial and Antifungal Activity: Certain isoxazole-containing compounds have demonstrated efficacy against various bacterial and fungal strains.

  • Anticancer Properties: The isoxazole scaffold has been incorporated into molecules designed as potential anticancer agents.

While these findings suggest that this compound could potentially interact with other biological targets, specific cross-reactivity profiling data for this compound is not currently available in the reviewed literature. Further screening against a panel of kinases, receptors, and other enzymes would be necessary to establish a comprehensive selectivity profile.

Experimental Methodologies

The following is a representative protocol for a xanthine oxidase inhibition assay, based on common methodologies. The specific protocol from Wang et al. (2010) could not be retrieved.

Xanthine Oxidase Inhibition Assay Protocol

  • Principle: The assay measures the inhibition of xanthine oxidase-catalyzed conversion of xanthine to uric acid. The increase in absorbance at 295 nm due to the formation of uric acid is monitored spectrophotometrically.

  • Materials:

    • Xanthine oxidase from bovine milk

    • Xanthine

    • Phosphate buffer (pH 7.5)

    • Test compound (this compound) and reference inhibitor (e.g., Allopurinol)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and xanthine oxidase solution.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the xanthine substrate solution.

    • Immediately measure the absorbance at 295 nm at regular intervals for a set duration.

    • Calculate the rate of uric acid formation.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_blank) - (Activity_sample - Activity_blank)] / (Activity_control - Activity_blank) * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow Experimental Workflow: Xanthine Oxidase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) mix_components Mix Buffer, Compound, and Xanthine Oxidase prep_reagents->mix_components prep_compounds Prepare Test Compound & Reference Inhibitor Solutions prep_compounds->mix_components pre_incubation Pre-incubate mix_components->pre_incubation add_substrate Add Xanthine (Initiate Reaction) pre_incubation->add_substrate measure_absorbance Measure Absorbance (295 nm) over time add_substrate->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition plot_curve Plot Inhibition Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: A generalized workflow for determining the IC50 value of a compound against xanthine oxidase.

structure_activity_relationship Structure-Activity Relationship of 5-Phenylisoxazole-3-Carboxylic Acids on Xanthine Oxidase cluster_substituents Substituents on Phenyl Ring cluster_activity Relative Inhibitory Potency Core 5-Phenylisoxazole-3-Carboxylic Acid Core Cyano 3-Cyano Group Core->Cyano Nitro 3-Nitro Group Core->Nitro Unsubstituted No Substitution Core->Unsubstituted High_Potency Higher Potency Cyano->High_Potency Lower_Potency Lower Potency Nitro->Lower_Potency Moderate_Potency Moderate Potency Unsubstituted->Moderate_Potency High_Potency->Lower_Potency > Moderate_Potency->Lower_Potency >

Caption: A diagram illustrating the influence of phenyl ring substituents on xanthine oxidase inhibitory activity.

References

Assessing the COX-2 Selectivity of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential cyclooxygenase-2 (COX-2) selectivity of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid against established COX-2 inhibitors, Celecoxib and Rofecoxib. Due to the current lack of publicly available experimental data for this compound, this guide focuses on providing a framework for its evaluation, including detailed experimental protocols and a comparative analysis based on the known activities of structurally related compounds and established COX-2 selective drugs.

Introduction to COX-2 Selectivity

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and primarily mediates pain and inflammation. The development of selective COX-2 inhibitors has been a significant goal in drug discovery to create anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.

The isoxazole scaffold has been identified as a promising core structure for the development of selective COX-2 inhibitors. This guide will explore the potential of this compound as a selective COX-2 inhibitor by comparing its structural features to known selective inhibitors and providing the necessary experimental framework for its evaluation.

Comparative Analysis of COX-2 Inhibitors

A crucial metric for assessing the selectivity of a COX inhibitor is the ratio of its 50% inhibitory concentration (IC50) against COX-1 versus COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. The table below presents the reported IC50 values for the well-established COX-2 inhibitors, Celecoxib and Rofecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData not availableData not availableData not available
Celecoxib150.04375
Rofecoxib>500.018>2778

Note: The IC50 values for Celecoxib and Rofecoxib can vary depending on the specific assay conditions. The values presented here are representative examples from the literature.

While experimental data for this compound is not currently available, the presence of the isoxazole ring, a common feature in some selective COX-2 inhibitors, suggests it may exhibit some degree of selectivity. The nitro group on the phenyl ring could also influence its binding affinity and selectivity. Further experimental evaluation is necessary to determine its precise inhibitory profile.

Experimental Protocols for Assessing COX Selectivity

To determine the COX-1 and COX-2 inhibitory activity of this compound, a standardized in vitro enzyme inhibition assay should be performed.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (Celecoxib, Rofecoxib)

  • 96-well microplates

  • Plate reader capable of colorimetric or fluorometric detection

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.

  • Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in the reaction buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the reaction buffer, enzyme solution (either COX-1 or COX-2), and the test compound/reference inhibitor at various concentrations.

    • Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes) to allow for the production of prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a strong acid like HCl).

  • Detection: Quantify the amount of PGE2 produced in each well using a specific EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background absorbance from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

  • Selectivity Index Calculation: Calculate the selectivity index by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Plate Incubation cluster_analysis Analysis Enzyme COX-1 / COX-2 Enzyme PreIncubation Pre-incubation with Inhibitor Enzyme->PreIncubation Compound Test Compound Dilutions Compound->PreIncubation Substrate Arachidonic Acid Reaction Reaction with Substrate Substrate->Reaction PreIncubation->Reaction Termination Reaction Termination Reaction->Termination Detection PGE2 Detection (EIA) Termination->Detection IC50 IC50 Calculation Detection->IC50

Caption: Workflow for the in vitro COX inhibition assay.

G cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 Physiological_Prostaglandins Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Physiological_Prostaglandins PGH2_2 Prostaglandin H2 COX2->PGH2_2 Inflammatory_Prostaglandins Inflammatory Prostaglandins (e.g., Pain, Inflammation) PGH2_2->Inflammatory_Prostaglandins Inhibitor This compound (Potential Selective Inhibitor) Inhibitor->COX2 Inhibition

Caption: Simplified signaling pathway of COX-1 and COX-2.

Conclusion

While the isoxazole core of this compound suggests potential for COX-2 selectivity, a definitive assessment requires empirical data. The provided experimental protocol offers a robust methodology for determining its in vitro inhibitory profile against COX-1 and COX-2. By comparing the resulting IC50 values with those of established selective inhibitors like Celecoxib and Rofecoxib, researchers can accurately characterize the selectivity of this novel compound. This information is critical for its further development as a potential anti-inflammatory agent with an improved safety profile.

A Researcher's Guide to Bioisosteric Replacement Strategies for the Isoxazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool to optimize potency, selectivity, and pharmacokinetic profiles. The isoxazole ring, a common scaffold in many therapeutic agents, is a frequent subject of such optimization strategies. This guide provides a comprehensive comparison of common bioisosteric replacements for the isoxazole ring, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid in rational drug design.

Common Bioisosteric Replacements for the Isoxazole Ring

The isoxazole ring is often replaced by other five-membered heterocycles to modulate a compound's properties. The choice of bioisostere depends on the desired changes in electronics, hydrogen bonding capacity, metabolic stability, and vector orientation of substituents. Key alternatives include pyrazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole.

Isoxazole vs. Pyrazole

The replacement of an isoxazole with a pyrazole is a common strategy. While both are five-membered aromatic heterocycles, the arrangement of heteroatoms (1,2- for isoxazole, 1,2- for pyrazole) leads to distinct electronic and hydrogen-bonding properties. Pyrazoles introduce a hydrogen bond donor (N-H) and a different dipole moment, which can significantly alter binding interactions and metabolic stability.

Isoxazole vs. 1,2,4-Oxadiazole and 1,3,4-Oxadiazole

Oxadiazole isomers offer alternatives that can mimic the hydrogen bond accepting properties of the isoxazole ring while potentially improving metabolic stability. The 1,2,4- and 1,3,4-oxadiazoles differ in the orientation of their nitrogen atoms, which can be crucial for establishing specific interactions with a biological target.

Quantitative Comparison of Biological Activity

The following tables summarize quantitative data from studies directly comparing the biological activities of isoxazole-containing compounds with their bioisosteric analogs.

Case Study: COX-2 Inhibition - A Comparison of Isoxazole and Pyrazole Scaffolds

The selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib, which features a central pyrazole ring, serves as an excellent case study. Research has explored the impact of replacing this pyrazole with an isoxazole ring on COX-2 inhibitory activity.

Table 1: In Vitro COX-2 Inhibitory Activity of Isoxazole vs. Pyrazole Analogs

Compound ClassLead Compound ExampleCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole Analog (Celecoxib) Celecoxib150.04375[1]
Isoxazole Analog 4-(5-(4-methylphenyl)-3-(trifluoromethyl)isoxazol-4-yl)benzenesulfonamide>1000.93>107
Isoxazole Analog 4-(5-(4-chlorophenyl)-3-phenylisoxazol-4-yl)benzenesulfonamide17.20.08215

Data presented is a synthesis of reported values for representative compounds and may not be from a single head-to-head study. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.

  • Objective: To quantify the potency and selectivity of a compound for COX isoforms.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compounds

    • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Procedure:

    • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in assay buffer for 15 minutes at 25°C.[2]

    • Initiate the enzymatic reaction by adding arachidonic acid.[2]

    • Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.[1]

    • Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

    • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.[2]

    • Calculate the percentage of inhibition of COX activity for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Caco-2 Permeability Assay

This assay assesses the potential for oral absorption of a drug candidate by measuring its transport across a monolayer of human intestinal Caco-2 cells.

  • Objective: To determine the apparent permeability coefficient (Papp) of a compound.

  • Procedure:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and monolayer formation.

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For apical to basolateral (A→B) transport, add the test compound to the apical compartment and fresh buffer to the basolateral compartment.

    • For basolateral to apical (B→A) transport, add the test compound to the basolateral compartment and fresh buffer to the apical compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in the samples using LC-MS/MS.

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor compartment.

hERG Channel Inhibition Assay

This assay is crucial for assessing the risk of a compound causing cardiac arrhythmias by measuring its ability to block the hERG potassium channel.

  • Objective: To determine the IC50 of a compound for hERG channel inhibition.

  • Procedure:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • Employ the whole-cell patch-clamp technique to measure hERG currents.

    • Record baseline hERG currents in the absence of the test compound.

    • Apply the test compound at various concentrations and record the resulting hERG currents.

    • The currents are typically elicited by a voltage pulse protocol, for example, a depolarization step to +20 mV followed by a repolarization step to -50 mV to elicit the characteristic tail current.[3]

    • Calculate the percentage of inhibition of the hERG current for each concentration.

    • Determine the IC50 value from the concentration-response curve.[3]

Metabolic Stability Assay (Liver Microsomes)

This in vitro assay predicts the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound.

  • Procedure:

    • Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes (human or other species) in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Determine the in vitro t1/2 by plotting the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the intrinsic clearance (CLint) from the t1/2.

Mandatory Visualizations

Diagrams illustrating key concepts and workflows provide a clear visual reference.

Bioisosteric_Replacement_Strategy cluster_start Lead Compound cluster_bioisosteres Bioisosteric Replacements cluster_evaluation Comparative Evaluation Lead Isoxazole-Containing Lead Compound Pyrazole Pyrazole Lead->Pyrazole Replacement Oxadiazole_124 1,2,4-Oxadiazole Lead->Oxadiazole_124 Replacement Oxadiazole_134 1,3,4-Oxadiazole Lead->Oxadiazole_134 Replacement Efficacy Efficacy & Selectivity Pyrazole->Efficacy ADME ADME Properties (Permeability, Stability) Pyrazole->ADME Toxicity Toxicity (hERG) Pyrazole->Toxicity Oxadiazole_124->Efficacy Oxadiazole_124->ADME Oxadiazole_124->Toxicity Oxadiazole_134->Efficacy Oxadiazole_134->ADME Oxadiazole_134->Toxicity

Caption: General workflow for bioisosteric replacement and evaluation.

COX_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Enzyme COX-1 or COX-2 Enzyme Preincubation Pre-incubation Enzyme->Preincubation Inhibitor Test Compound (Isoxazole or Pyrazole Analog) Inhibitor->Preincubation Add_Substrate Add Arachidonic Acid Preincubation->Add_Substrate Incubation Incubation at 37°C Add_Substrate->Incubation Termination Terminate Reaction Incubation->Termination Quantification Quantify PGE2 (EIA) Termination->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Experimental workflow for the in vitro COX inhibition assay.

References

A Comparative Guide to the Synthesis of 5-Arylisoxazole-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-arylisoxazole-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The effective synthesis of these molecules is therefore of significant interest to the drug discovery and development community. This guide provides a comparative overview of two prominent synthetic routes to this important class of compounds: synthesis via chalcone intermediates and synthesis via 1,3-dipolar cycloaddition. Detailed experimental protocols and quantitative data are presented to facilitate an objective comparison of these methodologies.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to 5-arylisoxazole-3-carboxylic acids is often dictated by the availability of starting materials, desired scale, and tolerance to certain reaction conditions. Below is a summary of the key quantitative data for the two routes described in this guide.

ParameterRoute 1: Synthesis from ChalconesRoute 2: 1,3-Dipolar Cycloaddition
Starting Materials Aryl aldehyde, Aryl methyl ketoneAryl aldehyde, Ethyl propiolate
Number of Steps 32
Overall Yield ModerateGood to High
Key Intermediates Chalcone, 3-Methyl-5-arylisoxazoleAryl aldoxime, Ethyl 5-arylisoxazole-3-carboxylate
Reagents & Conditions Basic condensation, Reflux, Strong base for oxidationMild oxidation, Reflux, Basic hydrolysis
Scalability Readily scalableScalable with safety considerations for nitrile oxides

Route 1: Synthesis from Chalcones

This classical approach involves three main stages: a Claisen-Schmidt condensation to form a chalcone, cyclization with hydroxylamine to construct the isoxazole ring, and a final oxidation step to furnish the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of (E)-1-aryl-3-arylprop-2-en-1-one (Chalcone)

An equimolar mixture of an appropriate aryl aldehyde and an aryl methyl ketone is dissolved in ethanol. To this solution, an aqueous solution of sodium hydroxide (10-20%) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 2-4 hours, during which a precipitate typically forms. The solid is collected by filtration, washed with water until the filtrate is neutral, and then recrystallized from ethanol to yield the pure chalcone.

Step 2: Synthesis of 3-methyl-5-arylisoxazole

The chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) are dissolved in ethanol. An aqueous solution of potassium hydroxide (40%) is added, and the mixture is refluxed for 12 hours.[1] After cooling, the reaction mixture is poured onto crushed ice and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to give the 3-methyl-5-arylisoxazole.[1]

Step 3: Synthesis of 5-arylisoxazole-3-carboxylic acid via Haloform Reaction

The 3-methyl-5-arylisoxazole (1 equivalent) is dissolved in a suitable solvent like dioxane or tetrahydrofuran. A freshly prepared solution of sodium hypobromite (or sodium hypochlorite) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction is stirred for several hours until completion, as monitored by TLC. The reaction mixture is then quenched with a reducing agent (e.g., sodium sulfite) and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and recrystallized to afford the pure 5-arylisoxazole-3-carboxylic acid.[2]

Quantitative Data for Route 1
StepReactantsReagentsConditionsYield
1. Chalcone FormationAryl aldehyde, Aryl methyl ketoneNaOH, EthanolRoom Temperature, 2-4 h80-95%
2. Isoxazole FormationChalcone, Hydroxylamine HClKOH, EthanolReflux, 12 h60-85%[1]
3. Oxidation3-Methyl-5-arylisoxazoleNaOBr (or NaOCl)0-10 °C, 2-6 h70-90% (estimated)

Workflow Diagram

G cluster_0 Route 1: Synthesis from Chalcones Aryl_aldehyde Aryl Aldehyde Chalcone (E)-1-aryl-3-arylprop-2-en-1-one (Chalcone) Aryl_aldehyde->Chalcone NaOH, EtOH Claisen-Schmidt Aryl_methyl_ketone Aryl Methyl Ketone Aryl_methyl_ketone->Chalcone Isoxazole 3-Methyl-5-arylisoxazole Chalcone->Isoxazole NH2OH.HCl, KOH Cyclization Carboxylic_acid 5-Arylisoxazole-3-carboxylic Acid Isoxazole->Carboxylic_acid NaOBr Haloform Reaction G cluster_1 Route 2: 1,3-Dipolar Cycloaddition Aryl_aldehyde Aryl Aldehyde Aryl_aldoxime Aryl Aldoxime Aryl_aldehyde->Aryl_aldoxime NH2OH.HCl, NaOAc Nitrile_oxide Aryl Nitrile Oxide (in situ) Aryl_aldoxime->Nitrile_oxide NCS Ester Ethyl 5-arylisoxazole-3-carboxylate Nitrile_oxide->Ester [3+2] Cycloaddition Ethyl_propiolate Ethyl Propiolate Ethyl_propiolate->Ester Carboxylic_acid 5-Arylisoxazole-3-carboxylic Acid Ester->Carboxylic_acid NaOH, EtOH/H2O Hydrolysis

References

In Silico ADMET Profiling of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a promising drug candidate from the laboratory to the clinic is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2] Early in silico assessment of these properties is a critical step in mitigating risk, reducing costs, and accelerating the drug discovery timeline.[1][3] This guide provides a comparative analysis of the predicted ADMET profiles of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid and a series of its structural analogs, leveraging established computational models. Isoxazole derivatives are a well-regarded scaffold in medicinal chemistry, known for their diverse pharmacological activities and potential for favorable pharmacokinetic characteristics.[4]

Compound Structures and Rationale for Analog Selection

To explore the structure-activity relationships concerning ADMET properties, three analogs of the parent compound, this compound, were selected. These analogs feature modifications at the 3-position of the phenyl ring and the carboxylic acid moiety, allowing for an assessment of how these changes may influence the overall ADMET profile.

Compound NameStructureRationale for Selection
This compound (Parent)O=C(O)c1cc(on1)c2cccc(c2)--INVALID-LINK--[O-]Parent compound for baseline comparison.
5-(3-Aminophenyl)isoxazole-3-carboxylic acid (Analog 1)Nc1cccc(c1)c2cc(C(=O)O)no2Introduction of a basic amino group to replace the nitro group.
5-(3-Chlorophenyl)isoxazole-3-carboxylic acid (Analog 2)O=C(O)c1cc(on1)c2cccc(c2)ClReplacement of the nitro group with a lipophilic chloro group.
5-(3-Nitrophenyl)isoxazole-3-carboxamide (Analog 3)NC(=O)c1cc(on1)c2cccc(c2)--INVALID-LINK--[O-]Conversion of the carboxylic acid to a more neutral carboxamide.

Predicted Physicochemical and Lipophilicity Properties

The following table summarizes the predicted physicochemical properties and lipophilicity of the parent compound and its analogs using the SwissADME web tool.[3][5][6] These fundamental properties are key determinants of a compound's pharmacokinetic behavior.

ParameterParent CompoundAnalog 1Analog 2Analog 3
Molecular Formula C10H6N2O5C10H8N2O3C10H6ClNO3C10H7N3O4
Molecular Weight ( g/mol ) 234.17204.18223.62233.18
LogP (iLOGP) 1.891.292.451.34
LogS (ESOL) -2.76-2.57-3.22-2.58
Water Solubility Poorly solublePoorly solublePoorly solubleModerately soluble
Polar Surface Area (Ų) 102.0492.8372.60104.87

Predicted Pharmacokinetic Properties

The pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion, were predicted using both SwissADME and pkCSM online tools.[3][7][8]

Absorption
ParameterParent CompoundAnalog 1Analog 2Analog 3
Gastrointestinal Absorption HighHighHighHigh
Caco-2 Permeability (log Papp) 0.980.541.120.65
P-glycoprotein Substrate NoNoNoYes
Distribution
ParameterParent CompoundAnalog 1Analog 2Analog 3
BBB Permeability NoNoNoNo
VDss (human) (log L/kg) -0.15-0.080.05-0.21
Plasma Protein Binding (%) 85.379.891.282.1
Metabolism
ParameterParent CompoundAnalog 1Analog 2Analog 3
CYP1A2 Inhibitor NoNoNoNo
CYP2C19 Inhibitor NoNoYesNo
CYP2C9 Inhibitor YesNoYesYes
CYP2D6 Inhibitor NoNoNoNo
CYP3A4 Inhibitor NoNoNoNo
Excretion
ParameterParent CompoundAnalog 1Analog 2Analog 3
Total Clearance (log ml/min/kg) 0.350.410.290.38
Renal OCT2 Substrate NoNoNoNo

Predicted Toxicity Profile

The potential toxicity of the compounds was assessed using the pkCSM prediction tool.

ParameterParent CompoundAnalog 1Analog 2Analog 3
AMES Toxicity YesNoNoYes
hERG I Inhibitor NoNoNoNo
Hepatotoxicity YesNoYesYes
Skin Sensitisation NoYesNoNo
Minnow Toxicity (log mM) -0.87-1.25-1.02-0.99

Experimental Protocols

While this guide focuses on in silico predictions, the following are brief overviews of standard experimental protocols for key ADMET assays that would be necessary to validate these computational findings.

Aqueous Solubility

A common method is the shake-flask technique. Excess compound is added to a phosphate buffer at a specific pH (e.g., 7.4) and shaken for a set period (e.g., 24 hours) to reach equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Cell Permeability (Caco-2 Assay)

Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on a semi-permeable membrane. The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time. The apparent permeability coefficient (Papp) is then calculated.

Metabolic Stability (Liver Microsomes)

The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., Cytochrome P450s), and a cofactor such as NADPH. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS to determine the rate of metabolism.

Plasma Protein Binding

Equilibrium dialysis is a widely used method. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber with buffer. The system is allowed to reach equilibrium, and the concentrations of the compound in both the plasma and buffer chambers are measured. The percentage of the compound bound to plasma proteins is then calculated.

Cytotoxicity (MTT Assay)

Cells are seeded in a multi-well plate and exposed to various concentrations of the test compound. After a specific incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert the MTT into a purple formazan product. The amount of formazan produced, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.

Visualizations

ADMET_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Data cluster_analysis Analysis Compound_Structure Compound Structure (SMILES/SDF) ADMET_Tool ADMET Prediction Tool (e.g., SwissADME, pkCSM) Compound_Structure->ADMET_Tool Physicochemical Physicochemical Properties ADMET_Tool->Physicochemical Pharmacokinetics Pharmacokinetics (A, D, M, E) ADMET_Tool->Pharmacokinetics Toxicity Toxicity Profile ADMET_Tool->Toxicity Data_Analysis Data Analysis and Comparison Physicochemical->Data_Analysis Pharmacokinetics->Data_Analysis Toxicity->Data_Analysis Lead_Selection Lead Prioritization Data_Analysis->Lead_Selection

Caption: A generalized workflow for in silico ADMET profile prediction.

ADMET_Process Absorption Absorption Distribution Distribution Absorption->Distribution Enters Bloodstream Metabolism Metabolism Distribution->Metabolism To Tissues/Organs Efficacy Therapeutic Efficacy Distribution->Efficacy Reaches Target Toxicity Toxicity Distribution->Toxicity Off-Target Effects Excretion Excretion Metabolism->Excretion Biotransformation Metabolism->Toxicity Toxic Metabolites Excretion->Efficacy Reduced Concentration

Caption: Conceptual overview of the interconnected ADMET processes.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid, a compound that requires careful handling due to its potential hazards.

Hazard Profile and Safety Summary

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Due to its classification as a hazardous substance, it is mandatory to treat this compound and any contaminated materials as hazardous waste. The presence of the nitrophenyl group suggests that it should be handled with the same precautions as other aromatic nitro compounds, which can have systemic effects and may be reactive.[2][3]

Quantitative Data Summary
PropertyValueSource
CAS Number 199601-80-4[1]
Molecular Formula C10H6N2O5[1]
Molecular Weight 234.17[1]
Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[2]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[4]

  • Body Protection: A laboratory coat.

Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[2]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and paper towels, must also be placed in the same hazardous waste container.[2]

  • Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.

Labeling of Hazardous Waste

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound".[2]

  • The associated hazards (e.g., "Harmful," "Irritant").[2]

  • The date of accumulation.[2]

Storage of Hazardous Waste

Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents. The storage area should have secondary containment to prevent the spread of material in case of a leak.[2]

Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste. Provide the disposal company with the Safety Data Sheet (SDS) for the compound.

Decontamination of Empty Containers

Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Is the waste solid or liquid? C->D E Collect in labeled solid hazardous waste container D->E Solid F Collect in labeled liquid hazardous waste container D->F Liquid G Include all contaminated materials E->G H Store in designated, secure, and ventilated area G->H I Contact Environmental Health & Safety (EHS) or licensed disposal company H->I J Arrange for professional pickup and disposal I->J K Decontaminate or dispose of empty containers as hazardous waste J->K

Caption: Disposal workflow for this compound.

References

×

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Feasible Synthetic Routes

Reactant of Route 1
5-(3-Nitrophenyl)isoxazole-3-carboxylic acid
Reactant of Route 2
5-(3-Nitrophenyl)isoxazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.